Product packaging for (2R)-2,3-dimethylbutan-1-ol(Cat. No.:CAS No. 15019-27-9)

(2R)-2,3-dimethylbutan-1-ol

Katalognummer: B134954
CAS-Nummer: 15019-27-9
Molekulargewicht: 102.17 g/mol
InChI-Schlüssel: SXSWMAUXEHKFGX-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(2R)-2,3-Dimethylbutan-1-ol (CAS 15019-27-9) is a chiral primary alcohol of high importance in organic and medicinal chemistry as a fundamental building block, or "synthon," for asymmetric synthesis . Its value lies in the defined (R)-configuration at the C2 stereocenter, which allows researchers to introduce a specific three-dimensional architecture into target molecules . This is a critical requirement in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds, where the precise spatial orientation of a molecule directly governs its function and activity . This compound, with the molecular formula C6H14O and a molecular weight of 102.17 g/mol, is classified as a branched primary alcohol . The reactivity of the primary alcohol group allows for straightforward functionalization—for instance, through oxidation to aldehydes or conversion into leaving groups for substitution reactions—while the adjacent chiral center remains intact, carrying the stereochemical information forward into more complex products . This strategy is essential for constructing molecules with multiple defined stereocenters, a common and challenging feature in many natural products and active pharmaceutical ingredients (APIs) . A prominent application of this chiral alcohol is in chemoenzymatic and biocatalytic routes. For example, lipase-catalyzed kinetic resolution, particularly with enzymes like Candida antarctica lipase B (CAL-B), can be used to obtain this compound in high enantiomeric excess (ee) from its racemic mixture . This product is intended for research applications only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B134954 (2R)-2,3-dimethylbutan-1-ol CAS No. 15019-27-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2,3-dimethylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSWMAUXEHKFGX-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648457
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15019-27-9
Record name (2R)-2,3-Dimethylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2,3-dimethylbutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of (2R)-2,3-dimethylbutan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol that serves as a valuable building block in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Its stereodefined structure is crucial for the efficacy and selectivity of many drug candidates. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining enantiomerically pure this compound. Key methodologies, including asymmetric reduction of prochiral precursors, kinetic resolution of racemic mixtures, and the use of chiral auxiliaries, are discussed in detail. This document is intended to be a resource for researchers and professionals in organic synthesis and drug development, offering both theoretical background and practical experimental protocols.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the stereospecific nature of biological systems. This compound, with its chiral center at the C2 position, is a key synthon for introducing this specific stereochemistry into larger molecules. The development of efficient and scalable methods for its synthesis is therefore of significant interest. This guide will explore and compare the most effective synthetic routes to this important chiral alcohol.

Synthetic Strategies

Several distinct approaches have been successfully employed for the synthesis of this compound. These can be broadly categorized as:

  • Asymmetric Reduction of Prochiral Precursors: This is a highly atom-economical approach that involves the enantioselective reduction of a prochiral ketone or aldehyde.

  • Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol: This method separates the desired (R)-enantiomer from a racemic mixture by exploiting differences in reaction rates with a chiral catalyst or enzyme.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a diastereoselective transformation, after which the auxiliary is removed to yield the enantiomerically enriched product.

The following sections will delve into the specifics of each of these strategies, providing experimental details and quantitative data where available.

Asymmetric Reduction of Prochiral Precursors

The most common prochiral precursors for the synthesis of this compound are 2,3-dimethylbutanal and 3,3-dimethyl-2-butanone (pinacolone).

Biocatalytic Reduction of 2,3-Dimethylbutanal

Whole-cell biotransformations and isolated enzymes offer highly selective and environmentally benign methods for asymmetric reduction.[1]

Baker's yeast contains a variety of reductases (alcohol dehydrogenases) that can reduce aldehydes to alcohols with high enantioselectivity.[1] The stereochemical outcome is often predictable by Prelog's rule, which suggests that for many yeast reductases, the hydride is delivered to the Re-face of the carbonyl, leading to the desired (2R)-alcohol in the case of 2,3-dimethylbutanal.[1]

Experimental Protocol: Asymmetric Reduction of 2,3-Dimethylbutanal using Baker's Yeast

  • In a flask, a suspension of baker's yeast (e.g., 50 g) in a suitable buffer (e.g., phosphate buffer, pH 7.0, 200 mL) is prepared.

  • A carbohydrate source (e.g., glucose or sucrose, 20 g) is added to the suspension to initiate fermentation and cofactor regeneration.

  • The mixture is stirred at a controlled temperature (typically 30-35 °C) for a short period (e.g., 30 minutes).

  • 2,3-dimethylbutanal (e.g., 1 g) is added to the fermenting yeast suspension.

  • The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the yeast cells are removed by filtration or centrifugation.

  • The aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford this compound.

Method Substrate Catalyst/Reagent Yield (%) Enantiomeric Excess (ee, %) Reference
Whole-Cell Reduction2,3-DimethylbutanalSaccharomyces cerevisiaeModerate to High>95[1]
Asymmetric Catalytic Hydrogenation of 2,3-Dimethyl-2-buten-1-ol

Asymmetric hydrogenation of the corresponding allylic alcohol, 2,3-dimethyl-2-buten-1-ol, provides a direct and efficient route to this compound. Ruthenium complexes bearing chiral diphosphine ligands, such as BINAP, are particularly effective for this transformation.[1] The chirality of the product is determined by the chirality of the BINAP ligand used; (R)-BINAP typically yields the (R)-product.[1]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-Dimethyl-2-buten-1-ol using a Ru-(R)-BINAP Catalyst

  • A solution of 2,3-dimethyl-2-buten-1-ol and the [Ru(OAc)₂( (R)-BINAP)] catalyst in a suitable solvent (e.g., methanol) is prepared in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4-100 atm).

  • The reaction mixture is stirred at a specific temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC).

  • The pressure is released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield this compound.

Method Substrate Catalyst H₂ Pressure (atm) Yield (%) Enantiomeric Excess (ee, %) Reference
Asymmetric Hydrogenation2,3-Dimethyl-2-buten-1-ol[Ru(OAc)₂( (R)-BINAP)]4-100High>96[1]

Diagram of the Asymmetric Hydrogenation Pathway

Asymmetric_Hydrogenation Substrate 2,3-Dimethyl-2-buten-1-ol Product This compound Substrate->Product Asymmetric Hydrogenation Catalyst [Ru(OAc)₂( (R)-BINAP)] H₂ Catalyst->Product

Caption: Asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.

Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst, most commonly a lipase. In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Lipase-Catalyzed Acylation

Candida antarctica lipase B (CALB) is a highly efficient and selective biocatalyst for the kinetic resolution of a wide range of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-dimethylbutan-1-ol

  • Racemic 2,3-dimethylbutan-1-ol, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., immobilized CALB) are combined in an organic solvent (e.g., hexane or toluene).

  • The mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • The reaction is monitored by GC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The unreacted (S)-2,3-dimethylbutan-1-ol and the acylated (R)-2,3-dimethylbutyl acetate are separated by column chromatography.

  • The (R)-2,3-dimethylbutyl acetate is then hydrolyzed (e.g., using NaOH in methanol) to afford the desired this compound.

Method Substrate Enzyme Acyl Donor Conversion (%) ee of (R)-acetate (%) ee of (S)-alcohol (%) Reference
Kinetic Resolution(±)-2,3-dimethylbutan-1-olCandida antarctica Lipase BVinyl Acetate~50>99>99[1]

Workflow for Lipase-Catalyzed Kinetic Resolution

Kinetic_Resolution_Workflow Start Racemic (±)-2,3-dimethylbutan-1-ol Reaction Lipase-catalyzed Acylation (e.g., CALB, Vinyl Acetate) Start->Reaction Separation Separation Reaction->Separation S_Alcohol (S)-2,3-dimethylbutan-1-ol Separation->S_Alcohol Unreacted R_Acetate (R)-2,3-dimethylbutyl acetate Separation->R_Acetate Acylated Hydrolysis Hydrolysis R_Acetate->Hydrolysis R_Alcohol This compound (Target Product) Hydrolysis->R_Alcohol

Caption: Workflow for obtaining this compound via kinetic resolution.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans' oxazolidinones, allows for highly diastereoselective alkylation reactions. While a direct synthesis of this compound via this method is less commonly reported, the principles can be applied.

Conceptual Experimental Workflow: Synthesis using an Evans' Oxazolidinone Auxiliary

  • Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with an appropriate acyl chloride (e.g., isobutyryl chloride).

  • Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. Subsequent reaction with an alkylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance of the chiral auxiliary.

  • Reductive Cleavage: The chiral auxiliary is removed by reductive cleavage (e.g., with LiBH₄ or LiAlH₄) to yield the target alcohol, this compound, and the recoverable chiral auxiliary.[1]

Method Key Reagents Diastereomeric Ratio Expected ee (%) Reference
Chiral AuxiliaryEvans' Oxazolidinone, LDA, Alkyl Halide, LiBH₄>99:1>98[1]

Logical Flow of Chiral Auxiliary-Mediated Synthesis

Chiral_Auxiliary_Synthesis Start Chiral Auxiliary (e.g., Evans' Oxazolidinone) Acylation Acylation with Prochiral Substrate Start->Acylation Intermediate N-Acyloxazolidinone Acylation->Intermediate Alkylation Diastereoselective Alkylation Intermediate->Alkylation Diastereomer Alkylated Intermediate (High Diastereomeric Purity) Alkylation->Diastereomer Cleavage Reductive Cleavage of Auxiliary Diastereomer->Cleavage Product This compound Cleavage->Product Auxiliary_Recovery Recovered Chiral Auxiliary Cleavage->Auxiliary_Recovery

Caption: Logical flow for the synthesis using a chiral auxiliary.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several effective strategies. Biocatalytic methods, particularly whole-cell reductions and enzymatic kinetic resolutions, offer high enantioselectivity and mild reaction conditions, aligning with the principles of green chemistry. Asymmetric catalytic hydrogenation provides a highly efficient and atom-economical route, especially when high throughput is required. Chiral auxiliary-based methods, while often involving more steps, can provide very high levels of stereocontrol. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the specific capabilities of the research or manufacturing facility. This guide provides the foundational knowledge and practical protocols to aid in the selection and implementation of the most suitable method for the synthesis of this important chiral building block.

References

(2R)-2,3-dimethylbutan-1-ol physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (2R)-2,3-dimethylbutan-1-ol

This technical guide provides a comprehensive overview of the core physical properties of this compound, targeted towards researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual workflows for the determination of these properties.

Compound Identification and Core Properties

This compound is a chiral, branched-chain primary alcohol.[1] Its specific stereochemistry makes it a valuable building block in asymmetric synthesis.[1][2]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical identifiers for this compound. It is important to note that while some experimental data, such as boiling point, is more readily available for the racemic mixture (2,3-dimethylbutan-1-ol), the physical properties of the individual enantiomers are expected to be identical in a non-chiral environment.

PropertyValueSource(s)
IUPAC Name This compound[1][3]
CAS Number 15019-27-9[1][3]
Molecular Formula C₆H₁₄O[1][2][3][4][5]
Molecular Weight 102.17 g/mol [1][2][3]
Boiling Point 144.9 °C at 760 mmHg (for racemic mixture)
Enthalpy of Vaporization 41.5 ± 1.0 kJ/mol (for racemic mixture)[6]

Experimental Protocols

This section details the methodologies for determining key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[7]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • A capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.[7]

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[7]

  • The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[8][9]

Apparatus:

  • Graduated cylinder or pycnometer

  • Analytical balance

Procedure:

  • The mass of a clean, dry graduated cylinder (or pycnometer) is accurately measured using an analytical balance.[9]

  • A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

  • The mass of the graduated cylinder containing the liquid is then measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[9][11]

  • The density is calculated using the formula: Density = Mass / Volume.[8]

Determination of Solubility

This protocol outlines a general method for observing the solubility of this compound in various solvents.

Apparatus:

  • Test tubes

  • Graduated pipettes

  • Vortex mixer (optional)

  • A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure:

  • A specific volume (e.g., 1 mL) of the chosen solvent is added to a test tube.

  • A small, measured amount of this compound is added to the solvent.

  • The mixture is agitated (e.g., by shaking or using a vortex mixer) to facilitate dissolution.

  • The mixture is observed to determine if the alcohol has dissolved completely, is partially soluble, or is insoluble. A single, clear phase indicates solubility.

  • The process can be repeated with increasing amounts of the alcohol to determine the approximate solubility limit at a given temperature.[12]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

Boiling_Point_Determination cluster_setup Setup cluster_measurement Measurement A Add sample to Durham tube B Insert inverted capillary tube A->B C Attach to thermometer B->C D Place assembly in Thiele tube C->D E Gently heat Thiele tube D->E Begin Heating F Observe stream of bubbles E->F G Remove heat F->G H Record temperature when liquid enters capillary G->H I Result H->I Boiling Point Determined

Caption: Workflow for Boiling Point Determination.

Density_Determination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh empty graduated cylinder M2 Weigh cylinder with sample M1->M2 M3 Calculate mass of sample M2->M3 C1 Density = Mass / Volume M3->C1 V1 Add sample to graduated cylinder V2 Record volume V1->V2 V2->C1 Result Density C1->Result Final Value

Caption: Workflow for Density Determination.

Solubility_Determination Start Start AddSolvent Add known volume of solvent to test tube Start->AddSolvent AddSolute Add small amount of This compound AddSolvent->AddSolute Agitate Agitate mixture AddSolute->Agitate Observe Dissolved? Agitate->Observe Soluble Soluble Observe->Soluble Yes Insoluble Insoluble/ Partially Soluble Observe->Insoluble No

Caption: Workflow for Solubility Determination.

References

chemical structure of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

Introduction

This compound is a chiral primary alcohol that serves as a crucial building block in asymmetric synthesis. Its stereodefined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. The presence of a chiral center at the C2 position, adjacent to the primary alcohol, makes it a valuable synthon for introducing specific stereochemistry into larger, more complex molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in various applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical reactions.

PropertyValue
Molecular Formula C₆H₁₄O[2][3][4][5]
Molecular Weight 102.17 g/mol [1][2]
CAS Number 15019-27-9[1][2]
IUPAC Name This compound[2]
Boiling Point 142 °C at 760 mmHg[5]
Melting Point -48.42 °C (estimate)[5]
Density 0.811 g/cm³[5]
Flash Point 38.6 °C[5]
Refractive Index 1.4185[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 2[5]
Complexity 41.4[2][5]
XLogP3 1.7[2][5]

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a key challenge addressed through various stereoselective strategies. These methods are critical for obtaining the desired stereoisomer for applications in pharmaceuticals and other specialized fields.

Asymmetric Hydrogenation

A prominent method for the synthesis of this compound is the asymmetric hydrogenation of its unsaturated precursor, 2,3-dimethyl-2-buten-1-ol.[1] This reaction is effectively catalyzed by Ruthenium complexes containing the axially chiral diphosphine ligand (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chirality of the final product is determined by the specific enantiomer of the BINAP ligand used.[1]

Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

  • Catalyst Preparation: A solution of [Ru(OAc)₂( (R)-BINAP)] is prepared in an appropriate solvent, such as methanol or ethanol, under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The substrate, 2,3-dimethyl-2-buten-1-ol, is dissolved in the same solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is added to the reactor. The vessel is then purged with hydrogen gas and pressurized to the desired level. The reaction is stirred at a specific temperature until completion.

  • Work-up and Purification: Upon completion, the excess hydrogen is carefully vented. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield enantiomerically enriched this compound.

Asymmetric_Hydrogenation 2,3-dimethyl-2-buten-1-ol 2,3-dimethyl-2-buten-1-ol Reaction 2,3-dimethyl-2-buten-1-ol->Reaction Substrate H2 H2 H2->Reaction Reagent Catalyst [Ru(OAc)2((R)-BINAP)] Catalyst->Reaction Catalyst This compound This compound Reaction->this compound Product

Asymmetric Hydrogenation Workflow
Chemoenzymatic and Biocatalytic Routes

Enzymatic methods offer high stereoselectivity for the synthesis of this compound. These approaches can involve either the kinetic resolution of a racemic mixture or the asymmetric reduction of a prochiral precursor.[1]

  • Kinetic Resolution: This technique utilizes enzymes, such as lipases (e.g., Candida antarctica lipase B, CAL-B), that exhibit different reaction rates for the two enantiomers of 2,3-dimethylbutan-1-ol.[1] For instance, in the presence of an acyl donor, the enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1]

  • Asymmetric Reduction: Alcohol dehydrogenases from various microorganisms can asymmetrically reduce the prochiral aldehyde, 2,3-dimethylbutanal, to produce this compound with high enantiomeric excess.[1] The stereochemical outcome is often predictable by Prelog's rule, where the enzyme delivers a hydride to a specific face of the carbonyl group.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Mixture: A racemic mixture of 2,3-dimethylbutan-1-ol is dissolved in an organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., CAL-B) are added to the solution.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 35°C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by techniques like gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The resulting mixture containing the ester and the unreacted alcohol is then separated by column chromatography.

  • Hydrolysis (Optional): If the (S)-enantiomer is desired, the separated ester can be hydrolyzed under mild basic conditions to yield (S)-2,3-dimethylbutan-1-ol.[1]

Kinetic_Resolution Racemic_Mixture Racemic (R/S)-2,3-dimethylbutan-1-ol Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemic_Mixture->Enzyme Separation Separation Enzyme->Separation Preferential acylation of (S)-enantiomer R_Alcohol (R)-2,3-dimethylbutan-1-ol (unreacted) Separation->R_Alcohol S_Ester (S)-ester Separation->S_Ester

Lipase-Catalyzed Kinetic Resolution Workflow

Spectroscopic Data

The structural elucidation and confirmation of this compound are typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific spectra are not provided here, data is available in public databases such as the NIST WebBook and ChemicalBook.[3][4][6][7]

  • ¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

  • IR Spectroscopy: The infrared spectrum reveals the presence of functional groups, most notably the characteristic broad O-H stretch of the alcohol group.[3][4]

Biological Activity and Applications

This compound and its derivatives have shown potential in various fields, particularly in drug development and as chiral synthons.

Role as a Chiral Building Block

The primary utility of this compound is as a chiral building block in the synthesis of complex organic molecules.[1] The stereocenter at the C2 position can be transferred to new molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.[1] The primary alcohol group serves as a versatile handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for substitution reactions.[1]

Potential Biological Activity

Research has indicated that 2,3-dimethylbutan-1-ol can interact with specific biological receptors.[8] Notably, it has been shown to interact with the adenosine A1 receptor, which may lead to a reduction in glutamate release, thereby affecting excitatory neurotransmission.[8] This suggests potential for further investigation in the field of neuropharmacology.[8] Additionally, derivatives of 2,3-dimethylbutan-1-ol have been explored for their antifungal properties.[9]

Industrial Applications

In an industrial context, branched-chain alcohols like 2,3-dimethylbutan-1-ol are used as intermediates in the production of fuel and lubricant additives due to their favorable solubility characteristics.[8] They also find applications in the fragrance and flavor industries.[8]

Chemical Structure

The consists of a four-carbon butane chain with a hydroxyl group on the first carbon (C1). There are methyl groups attached to the second (C2) and third (C3) carbons. The "(2R)" designation specifies the stereochemistry at the chiral center (C2), indicating the spatial arrangement of the substituents according to the Cahn-Ingold-Prelog priority rules.

Chemical Structure of this compound

References

Enantioselective Synthesis of 2,3-Dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Chiral alcohols, such as the enantiomers of 2,3-dimethylbutan-1-ol, serve as critical building blocks in the construction of complex, stereochemically defined molecules. The spatial arrangement of substituents around a chiral center can dramatically influence a molecule's biological activity, making access to enantiomerically pure compounds essential for the development of safe and effective drugs. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of 2,3-dimethylbutan-1-ol, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

The principal approaches to obtaining enantiomerically enriched 2,3-dimethylbutan-1-ol can be categorized into three main strategies:

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively transform a prochiral precursor into a chiral product. Key examples include the asymmetric reduction of 2,3-dimethylbutanal and the asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.

  • Chemoenzymatic and Biocatalytic Methods: These approaches leverage the high stereoselectivity of enzymes to either resolve a racemic mixture of the target alcohol or to asymmetrically reduce a prochiral precursor.

  • Chiral Auxiliaries: This classical method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.

This guide will focus on the most prevalent and effective of these methods: asymmetric reduction, kinetic resolution, and asymmetric hydrogenation.

Asymmetric Reduction of 2,3-Dimethylbutanal via Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[1][2][3] The reaction employs a chiral oxazaborolidine catalyst, typically derived from proline, which coordinates with a borane reducing agent to facilitate a highly face-selective hydride transfer to the carbonyl group. For the synthesis of (R)-2,3-dimethylbutan-1-ol, the (R)-CBS catalyst is utilized.

Reaction Mechanism and Workflow

The CBS reduction proceeds through a well-defined mechanism involving the formation of a coordination complex between the CBS catalyst, the borane reagent, and the aldehyde substrate. This complex orients the aldehyde for a stereoselective intramolecular hydride delivery.

CBS_Reduction_Workflow cluster_prep Catalyst and Reagent Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification CBS_catalyst (R)-CBS Catalyst Solution Reaction_Vessel Reaction under Inert Atmosphere (e.g., Argon) CBS_catalyst->Reaction_Vessel Add Borane Borane Solution (e.g., BH3·THF) Borane->Reaction_Vessel Add Aldehyde 2,3-Dimethylbutanal in Anhydrous Solvent Cooling Cooling to Low Temperature (e.g., -78 °C to 0 °C) Aldehyde->Cooling Slow Addition Quench Quenching with Methanol Reaction_Vessel->Quench Reaction Completion Cooling->Reaction_Vessel Slow Addition Extraction Aqueous Work-up and Extraction Quench->Extraction Purification Purification (e.g., Distillation or Chromatography) Extraction->Purification Final_Product (R)-2,3-Dimethylbutan-1-ol Purification->Final_Product

Figure 1. Experimental workflow for the CBS reduction of 2,3-dimethylbutanal.
Experimental Protocol: Asymmetric Reduction of 2,3-Dimethylbutanal

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • 2,3-Dimethylbutanal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add (R)-2-methyl-CBS-oxazaborolidine solution (0.1 eq.).

  • Cool the flask to 0 °C in an ice bath and slowly add the borane-THF solution (1.0 eq.) while maintaining the temperature. Stir the mixture for 15 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2,3-dimethylbutanal (1.0 eq.) in anhydrous THF to the catalyst-borane complex over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford the desired (R)-2,3-dimethylbutan-1-ol.

Quantitative Data
Catalyst Loading (mol%)ReductantSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
10 - 20Borane-dimethyl sulfideToluene or THF-20 to 01 - 275 - 9085 - 95[4]

Enzymatic Kinetic Resolution of Racemic 2,3-Dimethylbutan-1-ol

Kinetic resolution is an efficient method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[5] In the case of 2,3-dimethylbutan-1-ol, lipase-catalyzed acylation is a highly effective strategy. Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435, is a preferred biocatalyst due to its high enantioselectivity and operational stability.[4]

Reaction Principle and Workflow

The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The resulting ester and the unreacted alcohol can then be separated.

Kinetic_Resolution_Workflow cluster_reaction Enzymatic Acylation cluster_separation Separation and Purification cluster_products Enantiomerically Enriched Products Racemic_Alcohol Racemic 2,3-Dimethylbutan-1-ol Reaction_Vessel Shaking or Stirring at Controlled Temperature Racemic_Alcohol->Reaction_Vessel Lipase Immobilized Lipase (e.g., CAL-B) Lipase->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Solvent Organic Solvent (e.g., Hexane) Solvent->Reaction_Vessel Filtration Filter to Remove Enzyme Reaction_Vessel->Filtration Reaction Monitoring (e.g., GC) to ~50% Conversion Concentration Solvent Evaporation Filtration->Concentration Separation Chromatographic Separation Concentration->Separation Unreacted_Alcohol (S)-2,3-Dimethylbutan-1-ol Separation->Unreacted_Alcohol Ester_Product (R)-2,3-Dimethylbutyl Acetate Separation->Ester_Product

Figure 2. General workflow for the kinetic resolution of 2,3-dimethylbutan-1-ol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic 2,3-dimethylbutan-1-ol

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for drying solvent)

Procedure:

  • To a flask containing racemic 2,3-dimethylbutan-1-ol (1.0 eq.), add anhydrous hexane.

  • Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.0-1.5 eq.).

  • Seal the flask and shake or stir the suspension at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by chiral gas chromatography (GC) until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (S)-2,3-dimethylbutan-1-ol from the (R)-2,3-dimethylbutyl acetate by flash column chromatography.

  • If the (R)-alcohol is desired, the separated (R)-ester can be hydrolyzed using a mild base (e.g., K2CO3 in methanol).

Quantitative Data
Lipase SourceAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %) of AlcoholEnantiomeric Excess (ee, %) of Ester
Candida antarctica BVinyl acetateHexane30 - 45~50>99 (S)>99 (R)

Asymmetric Hydrogenation of 2,3-Dimethyl-2-buten-1-ol

Asymmetric hydrogenation is a highly atom-economical method for creating chiral centers. For the synthesis of 2,3-dimethylbutan-1-ol, the precursor 2,3-dimethyl-2-buten-1-ol can be hydrogenated using a chiral transition metal catalyst, typically based on ruthenium or rhodium complexed with a chiral diphosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

Reaction Principle and Workflow

The chiral catalyst coordinates to the double bond of the allylic alcohol, and molecular hydrogen is delivered stereoselectively to one face of the double bond, establishing the chiral center at the C2 position.

Asymmetric_Hydrogenation_Workflow cluster_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Work-up and Purification Substrate 2,3-Dimethyl-2-buten-1-ol Autoclave High-Pressure Autoclave Substrate->Autoclave Catalyst Ru-BINAP Catalyst Catalyst->Autoclave Solvent Degassed Solvent (e.g., Methanol) Solvent->Autoclave Hydrogen Pressurize with H2 Gas Autoclave->Hydrogen Heating_Stirring Heating and Stirring Hydrogen->Heating_Stirring Venting Cool and Vent Autoclave Heating_Stirring->Venting Reaction Completion Concentration Solvent Removal Venting->Concentration Purification Purification (e.g., Distillation or Chromatography) Concentration->Purification Final_Product Enantiomerically Enriched 2,3-Dimethylbutan-1-ol Purification->Final_Product

Figure 3. Workflow for the asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol.
Experimental Protocol: Asymmetric Hydrogenation with Ru-BINAP

Materials:

  • 2,3-Dimethyl-2-buten-1-ol

  • [RuCl2((R)-BINAP)]2·NEt3 or a similar Ru-BINAP precursor

  • Anhydrous, degassed methanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with the Ru-BINAP catalyst (e.g., 0.01-0.1 mol%).

  • Add a solution of 2,3-dimethyl-2-buten-1-ol in degassed methanol.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 4-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) and stir vigorously.

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (after safely depressurizing and purging).

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the enantiomerically enriched 2,3-dimethylbutan-1-ol.

Quantitative Data
CatalystLigandS/C RatioH2 Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ru(OAc)2(R)-BINAP1000-20004 - 10025 - 5012 - 24>9592 - 98

Whole-Cell Bioreduction of 2,3-Dimethylbutanal

An environmentally friendly and highly selective alternative is the use of whole-cell biotransformations.[5] Microorganisms such as baker's yeast (Saccharomyces cerevisiae) or specific bacterial strains contain alcohol dehydrogenases (ADHs) that can reduce aldehydes to alcohols with high enantioselectivity. For the synthesis of (R)-2,3-dimethylbutan-1-ol, reductases that follow Prelog's rule are often employed, which deliver a hydride to the Re-face of the carbonyl.

Experimental Protocol: Yeast-Mediated Reduction

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Water

  • 2,3-Dimethylbutanal

  • Diatomaceous earth (e.g., Celite)

  • Ethyl acetate

Procedure:

  • In a large flask, suspend baker's yeast in a solution of sucrose in warm water (around 35-40 °C).

  • Stir the mixture for about 30 minutes to activate the yeast.

  • Add 2,3-dimethylbutanal to the yeast suspension. The aldehyde may be added neat or as a solution in a minimal amount of ethanol to aid solubility.

  • Stir the mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by GC analysis of extracted aliquots.

  • After the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with water and ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Quantitative Data
BiocatalystSubstrate ConcentrationCo-substrateTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
S. cerevisiae1-10 g/LGlucose/Sucrose25 - 3524 - 7260 - 8585 - >99 (typically R)

Conclusion

The enantioselective synthesis of 2,3-dimethylbutan-1-ol can be achieved through several robust and high-yielding methodologies. The choice of the optimal synthetic route will depend on factors such as the desired enantiomer, scale of the reaction, cost considerations, and available equipment.

  • Asymmetric reduction using a CBS catalyst offers a predictable and highly enantioselective route to either enantiomer, depending on the catalyst's chirality, and is well-suited for laboratory-scale synthesis.

  • Enzymatic kinetic resolution is an excellent choice for producing both enantiomers in high optical purity from a racemic starting material and is a scalable and environmentally friendly process.

  • Asymmetric hydrogenation represents a highly efficient and atom-economical approach, particularly for large-scale industrial production, provided the allylic alcohol precursor is readily available.

  • Whole-cell bioreduction provides a green and cost-effective method, although optimization of reaction conditions and substrate tolerance may be required.

For professionals in drug development and scientific research, a thorough understanding of these diverse synthetic strategies is crucial for the efficient and selective synthesis of chiral building blocks like 2,3-dimethylbutan-1-ol, which are pivotal in the creation of novel and effective chiral molecules.

References

(2R)-2,3-dimethylbutan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol

This guide provides a comprehensive overview of this compound, a chiral primary alcohol of interest in various fields of chemical research and development. It details the compound's identifiers, physicochemical properties, synthesis methodologies, and its interactions with biological systems, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Descriptors

This compound is the (R)-enantiomer of 2,3-dimethylbutan-1-ol. Its specific stereochemistry is a key feature, distinguishing it from its (2S) enantiomer and other structural isomers.[1] The racemic mixture is identified by a separate CAS number.

Table 1: Chemical Identifiers for this compound and its Racemic Mixture

IdentifierThis compound2,3-dimethylbutan-1-ol (Racemic)
CAS Number 15019-27-9[1][2][3]19550-30-2[3][4][5][6][7]
IUPAC Name This compound[2]2,3-dimethylbutan-1-ol[6]
Molecular Formula C₆H₁₄O[1][2][3][5][6]C₆H₁₄O[4][6][7]
Molecular Weight 102.17 g/mol [1][2]102.17 g/mol [4][6]
InChI InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1[2]InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3[6][8]
InChIKey SXSWMAUXEHKFGX-LURJTMIESA-N[1][2]SXSWMAUXEHKFGX-UHFFFAOYSA-N[4][6][7]
Canonical SMILES C--INVALID-LINK--C(C)C[2]CC(C)C(C)CO[3][4][6]
PubChem CID 25021554[2]29656[6]
EC Number 800-279-6[2]243-153-0[5][6]
DSSTox Substance ID DTXSID10648457[2]DTXSID60941324[5][6]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties. Note that most experimental data is available for the racemic mixture.

Table 2: Physicochemical Properties of 2,3-dimethylbutan-1-ol

PropertyValueSource
Density 0.811 g/cm³[5]
Flash Point 38.6 °C[5]
pKa 15.01 ± 0.10 (Predicted)[5]
LogP 1.27080[5]
XLogP3 1.7[2][6]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 1[5]
Rotatable Bond Count 2[5]
Complexity 41.4[2][5]

Spectroscopic data, including 1H NMR, IR, and Mass Spectrometry, are available for 2,3-dimethylbutan-1-ol.[8]

Synthesis and Experimental Protocols

The synthesis of enantiopure this compound requires stereoselective methods, while the racemic mixture can be prepared through conventional reduction techniques.

Enantioselective Synthesis of this compound

Chemoenzymatic and biocatalytic strategies are highly effective for producing the enantiopure (R)-form.[1]

Protocol 1: Asymmetric Reduction of 2,3-dimethylbutanal This is a primary route for synthesizing the (2R)-alcohol.[1]

  • Substrate: 2,3-dimethylbutanal (a prochiral aldehyde).

  • Biocatalyst: Alcohol dehydrogenases (ADHs), often from microorganisms like yeast.

  • Mechanism: The enzyme stereoselectively delivers a hydride to the Re-face of the carbonyl group of the aldehyde. According to Prelog's rule, this specific delivery leads to the formation of the (2R)-alcohol.[1]

  • General Conditions: The reaction is typically carried out in a buffer solution at a controlled pH (e.g., pH 7) and temperature (e.g., 30°C) to ensure optimal enzyme activity.[4]

Protocol 2: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol This method uses a chiral metal complex to catalyze the hydrogenation of an unsaturated precursor.[1]

  • Substrate: 2,3-dimethyl-2-buten-1-ol.

  • Catalyst: Ruthenium complexes with the axially chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The (R)-BINAP ligand is used to yield the (R)-product.[1]

  • Mechanism: The chiral catalyst coordinates to the substrate, and molecular hydrogen is added across the double bond with high facial selectivity, establishing the chiral center at the C2 position.[1]

  • Alternative Catalysts: Iridium-based catalysts with chiral N,P-ligands (e.g., PHOX ligands) can also be effective for this transformation, often under mild conditions.[1]

G cluster_0 Asymmetric Synthesis Routes Prochiral Prochiral Precursor (Aldehyde or Allylic Alcohol) Product This compound Prochiral->Product Stereoselective Transformation Catalyst Chiral Catalyst (Enzyme or Metal Complex) Catalyst->Product

Caption: General workflow for the asymmetric synthesis of this compound.

Synthesis of Racemic 2,3-dimethylbutan-1-ol

Protocol 3: Reduction of 2,3-dimethyl-2-butanone A common laboratory method involves the reduction of the corresponding ketone.[4]

  • Substrate: 2,3-dimethyl-2-butanone.

  • Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄). LiAlH₄ is more reactive, while NaBH₄ has a better safety profile.[4]

  • Solvent: An inert solvent such as diethyl ether or tetrahydrofuran (THF).

  • Procedure: The reducing agent (0.5-1.0 equivalents) is added to a solution of the ketone, typically at 0°C. The reaction is followed by a careful aqueous workup to yield the racemic alcohol.[4]

Structural and Biological Context

This compound is a primary alcohol with branching at the C2 and C3 positions, creating a chiral center at C2.[1] This specific three-dimensional structure is crucial for its interaction with other chiral molecules, such as enzyme active sites.[1]

G center This compound enantiomer (2S)-2,3-dimethylbutan-1-ol center->enantiomer Enantiomer tertiary 2,3-dimethylbutan-2-ol (Tertiary Alcohol) center->tertiary Structural Isomer positional 3,3-dimethylbutan-1-ol (Positional Isomer) center->positional Structural Isomer alkane 2,3-dimethylbutane (Alkane Analogue) center->alkane Structural Analogue

Caption: Logical relationships between this compound and its isomers.

Interaction with Enzyme Active Sites

Alcohol dehydrogenases (ADHs) are a key class of enzymes that interact with this molecule.[1] The stereospecificity of these enzymes can be explored using computational methods.

In Silico Docking Workflow: In silico docking models how this compound fits into the ADH active site.[1] The active site typically contains a hydrophobic pocket, a catalytic zinc ion, and the NAD+/NADH cofactor.[1] The hydroxyl group of the alcohol is expected to coordinate with the zinc atom, while its alkyl frame settles into the hydrophobic pocket. The specific (R)-configuration at the C2 center dictates the orientation of the methyl and isopropyl groups, which significantly influences the binding affinity and is a primary determinant of the enzyme's enantioselectivity.[1]

G cluster_workflow In Silico Docking Workflow start Define Ligand ((2R)-enantiomer) docking Perform Docking Simulation start->docking enzyme Prepare Receptor (ADH Active Site) enzyme->docking analysis Analyze Binding Pose & Calculate Score docking->analysis conclusion Predict Binding Affinity & Enantioselectivity analysis->conclusion

Caption: Workflow for computational docking of this compound with an ADH.

Safety and Handling

Safety information is crucial for handling this chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides standardized hazard information.

Table 3: GHS Hazard Classification

CompoundPictogram(s)Hazard Statement(s)
This compound WarningH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]
2,3-dimethylbutan-1-ol (Racemic) Flammable, IrritantH226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[6]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic Data and Experimental Protocols for (2R)-2,3-dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for (2R)-2,3-dimethylbutan-1-ol, targeted at researchers, scientists, and professionals in drug development. It includes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Note on Stereochemistry: The spectroscopic data presented below is for 2,3-dimethylbutan-1-ol. In standard achiral spectroscopic methods such as ¹H NMR, ¹³C NMR (in achiral solvents), IR, and MS, enantiomers like this compound and its (2S) counterpart are indistinguishable. Chiral-specific techniques, such as polarimetry or NMR with a chiral solvating agent, would be required to differentiate between them.[1]

Data Presentation

The following tables summarize the key quantitative spectroscopic data for 2,3-dimethylbutan-1-ol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.5Doublet of doublets2H-CH₂OH
~1.8Multiplet1HCH at C2
~1.6Multiplet1HCH at C3
~0.9Doublet6H2 x -CH₃ at C3
~0.8Doublet3H-CH₃ at C2

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The data presented is a representative compilation.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Assignment
~68-CH₂OH (C1)
~40CH at C2
~30CH at C3
~202 x -CH₃ at C3
~15-CH₃ at C2

Note: This is a representative spectrum. Actual chemical shifts may vary based on experimental conditions.[2]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)
2950-2850StrongC-H stretch (sp³ hybridized)
1260-1050StrongC-O stretch

Source: Characteristic IR absorption regions for alcohols.[3][4]

Table 4: Mass Spectrometry Data (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment
102Low[M]⁺ (Molecular Ion)
84Moderate[M-H₂O]⁺ (Loss of water)
71High[C₅H₁₁]⁺ (Loss of -CH₂OH)
43100 (Base Peak)[C₃H₇]⁺ (Isopropyl cation)

Source: NIST Mass Spectrometry Data Center and fragmentation patterns of alcohols.[5][6][7][8]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols for small organic molecules and should be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9][10]

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[9]

    • Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.[9]

    • Filter the solution to remove any particulate matter.[9]

    • Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.[9][10]

    • If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, or the residual solvent peak can be used for referencing.[9][11]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using an appropriate number of scans. For ¹³C NMR, a longer acquisition time with more scans is typically necessary due to the lower natural abundance of the ¹³C isotope.[10]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.[12]

    • Place a small drop of the neat liquid sample directly onto the ATR crystal. For solid samples, a small amount of the powder can be pressed onto the crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.[12]

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
  • Sample Preparation (for Electrospray Ionization - ESI) :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[13]

    • Dilute this stock solution to a final concentration of 1-10 µg/mL with a suitable solvent mixture (e.g., methanol/water with 0.1% formic acid for positive ion mode).[13]

    • Filter the final solution if any precipitate is present.[13]

    • Place the solution in a 2 mL mass spectrometry vial.[13]

  • Data Acquisition (for Electron Ionization - EI, typically with GC-MS) :

    • The sample is typically introduced via a gas chromatograph (GC). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane, hexane) is injected into the GC.

    • The GC separates the components of the sample, and the eluent is introduced into the ion source of the mass spectrometer.

    • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound.

Spectroscopic_Workflow Sample Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep NMR_acq NMR Data Acquisition (1H, 13C) Prep->NMR_acq IR_acq IR Data Acquisition Prep->IR_acq MS_acq MS Data Acquisition Prep->MS_acq NMR_proc NMR Data Processing (FT, Phasing, Integration) NMR_acq->NMR_proc IR_proc IR Spectrum Generation IR_acq->IR_proc MS_proc MS Spectrum Generation (Fragmentation Analysis) MS_acq->MS_proc Structure_prop Proposed Structure NMR_proc->Structure_prop IR_proc->Structure_prop MS_proc->Structure_prop Confirmation Structural Confirmation Structure_prop->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chirality and Optical Rotation of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of (2R)-2,3-dimethylbutan-1-ol, with a focus on its chirality and resulting optical rotation. This document is intended for professionals in the fields of chemical research, drug development, and related scientific disciplines who require a detailed understanding of the chiroptical properties of this molecule.

Introduction to Chirality in 2,3-Dimethylbutan-1-ol

Chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing this property are known as chiral molecules and exist as a pair of enantiomers. 2,3-dimethylbutan-1-ol is a chiral alcohol due to the presence of a stereocenter at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, an isopropyl group, and a hydroxymethyl group.

The two enantiomers of 2,3-dimethylbutan-1-ol are designated as this compound and (2S)-2,3-dimethylbutan-1-ol, according to the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers exhibit identical physical properties, such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation: The Macroscopic Manifestation of Chirality

Optically active compounds have the ability to rotate the plane of plane-polarized light.[2] This rotation is a measurable physical property that can be used to distinguish between enantiomers and to determine their purity. The direction and magnitude of this rotation are characteristic of a specific chiral molecule under defined experimental conditions.

  • Dextrorotation (+): Rotation of the plane of polarized light in a clockwise direction.

  • Levorotation (-): Rotation of the plane of polarized light in a counter-clockwise direction.

It is crucial to understand that there is no direct correlation between the R/S designation of an enantiomer and the direction (+ or -) of its optical rotation.[3] The R/S nomenclature is a set of rules for describing the absolute configuration of a stereocenter, while the direction of optical rotation is an experimentally determined property. For example, (R)-2-butanol is levorotatory (-), while (S)-2-butanol is dextrorotatory (+).

The relationship between enantiomers and their optical rotation is straightforward: enantiomers rotate plane-polarized light to an equal extent but in opposite directions. Therefore, if the specific rotation of this compound is known, the specific rotation of (2S)-2,3-dimethylbutan-1-ol will be of the same magnitude but with the opposite sign.

Data Presentation: Chiroptical Properties

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Specific Rotation ([α]D20)
This compound15019-27-9C₆H₁₄O102.18Not Found
(2S)-2,3-dimethylbutan-1-ol15071-36-0C₆H₁₄O102.18Not Found

Note: The specific rotation is typically measured at 20°C using the sodium D-line (589.3 nm).

Experimental Protocol: Determination of Optical Rotation by Polarimetry

The following is a detailed methodology for the determination of the optical rotation of a chiral alcohol like this compound using a polarimeter.

Instrumentation and Materials
  • Polarimeter: An instrument capable of measuring optical rotation to a precision of at least ±0.01°.

  • Sodium Lamp: Or another monochromatic light source (typically 589.3 nm).

  • Polarimeter Cell: A cylindrical glass tube of a known path length (e.g., 1.00 dm).

  • Volumetric Flasks and Pipettes: For accurate preparation of solutions.

  • Analytical Balance: For precise weighing of the sample.

  • Solvent: A suitable achiral solvent in which the sample is soluble (e.g., ethanol, chloroform, or water). The choice of solvent can influence the specific rotation and should be reported.

  • This compound sample: Of high enantiomeric purity.

Procedure
  • Instrument Calibration (Zeroing):

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

    • Fill the polarimeter cell with the pure solvent that will be used to dissolve the sample. Ensure there are no air bubbles in the light path.

    • Place the solvent-filled cell in the polarimeter.

    • Take a reading to determine the zero point of the instrument with the solvent. This value will be subtracted from the sample reading.

  • Sample Preparation:

    • Accurately weigh a known mass of the this compound sample using an analytical balance.

    • Quantitatively transfer the sample to a volumetric flask of a known volume.

    • Dissolve the sample in the chosen solvent and then dilute to the mark to achieve a known concentration (c), typically expressed in g/100 mL.[4]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring the absence of air bubbles.

    • Place the filled cell in the polarimeter.

    • Record the observed optical rotation (αobs) in degrees. It is good practice to take multiple readings and calculate the average.

Calculation of Specific Rotation

The specific rotation ([α]) is calculated using the following formula:

[α]λT = (100 × αobs) / (l × c)

Where:

  • [α]λT is the specific rotation at temperature T and wavelength λ.

  • αobs is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/100 mL.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis and for accurate chiroptical measurements. Several synthetic strategies can be employed, primarily falling into two categories: asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis

Asymmetric synthesis involves the creation of the chiral center from a prochiral precursor using a chiral catalyst or reagent. A common approach is the asymmetric reduction of 2,3-dimethylbutanal.

Asymmetric_Synthesis Prochiral_Ketone 2,3-Dimethylbutanal R_Alcohol This compound Prochiral_Ketone->R_Alcohol Stereoselective Reduction S_Alcohol (2S)-2,3-dimethylbutan-1-ol Prochiral_Ketone->S_Alcohol Stereoselective Reduction (with opposite enantiomer of catalyst) Chiral_Reducing_Agent Chiral Reducing Agent (e.g., Chiral Borane) Chiral_Reducing_Agent->R_Alcohol

Caption: Asymmetric reduction of a prochiral aldehyde.

Kinetic Resolution

Kinetic resolution involves the separation of a racemic mixture of 2,3-dimethylbutan-1-ol by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. For instance, an enzyme might selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Kinetic_Resolution Racemic_Mixture Racemic (R/S)-2,3-dimethylbutan-1-ol Separation Separation Racemic_Mixture->Separation Enzyme Enzyme (e.g., Lipase) + Acyl Donor Enzyme->Separation R_Ester (R)-2,3-dimethylbutyl acetate Separation->R_Ester Faster Reaction S_Alcohol Unreacted (S)-2,3-dimethylbutan-1-ol Separation->S_Alcohol Slower Reaction Hydrolysis Hydrolysis R_Ester->Hydrolysis R_Alcohol (R)-2,3-dimethylbutan-1-ol Hydrolysis->R_Alcohol

Caption: Enzymatic kinetic resolution of racemic 2,3-dimethylbutan-1-ol.

Logical Relationship between Chirality and Optical Activity

The following diagram illustrates the fundamental relationship between the chiral nature of 2,3-dimethylbutan-1-ol and its observable optical activity.

Chirality_Optical_Activity cluster_Molecule Molecular Property cluster_Enantiomers Enantiomeric Pair cluster_Measurement Experimental Observation Chirality Chirality (Non-superimposable mirror image) R_Enantiomer This compound Chirality->R_Enantiomer S_Enantiomer (2S)-2,3-dimethylbutan-1-ol Chirality->S_Enantiomer Optical_Activity Optical Activity (Rotation of plane-polarized light) R_Enantiomer->Optical_Activity S_Enantiomer->Optical_Activity Specific_Rotation Specific Rotation [α] Optical_Activity->Specific_Rotation Positive_Rotation Dextrorotation (+) Specific_Rotation->Positive_Rotation or Negative_Rotation Levorotation (-) Specific_Rotation->Negative_Rotation or

Caption: The link between molecular chirality and observed optical rotation.

Conclusion

The chirality of this compound is a defining feature that gives rise to its optical activity. The determination of its specific rotation is essential for its characterization, quality control, and application in stereospecific chemical transformations. This guide has provided a detailed overview of the theoretical principles, experimental procedures, and synthetic considerations related to the chiroptical properties of this important chiral building block. For definitive quantitative data, researchers are directed to primary scientific literature.

References

Synthesis and Characterization of (2R)-2,3-dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its specific stereochemistry is crucial for the biological activity of many target molecules. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, focusing on robust and scalable methodologies. Detailed experimental protocols for its preparation via enzymatic kinetic resolution and asymmetric reduction are presented, along with a comprehensive summary of its spectroscopic and physical properties.

Introduction

Chiral alcohols are of paramount importance in the synthesis of enantiomerically pure compounds.[1] this compound, with its characteristic branched structure and defined stereocenter at the C2 position, serves as a key intermediate in the synthesis of complex molecules where precise spatial arrangement of functional groups is critical for their intended function.[1] This guide outlines the most effective methods for the preparation and detailed characterization of this important chiral synthon.

Synthesis Methodologies

The enantioselective synthesis of this compound can be effectively achieved through two primary strategies: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor.

Enzymatic Kinetic Resolution of (±)-2,3-dimethylbutan-1-ol

Enzymatic kinetic resolution is a widely employed method that utilizes the high stereoselectivity of enzymes to separate enantiomers.[1] Lipases, in particular Candida antarctica lipase B (CALB), have demonstrated excellent efficacy in the resolution of racemic 2,3-dimethylbutan-1-ol.[2] The enzyme selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted this compound with high enantiomeric purity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials: Racemic 2,3-dimethylbutan-1-ol, immobilized Candida antarctica lipase B (e.g., Novozym 435), vinyl acetate, and an organic solvent (e.g., hexane or toluene).

  • Procedure:

    • To a solution of racemic 2,3-dimethylbutan-1-ol (1.0 equiv.) in hexane, add vinyl acetate (1.5 equiv.).

    • Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral gas chromatography (GC).

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

    • Once the desired conversion is reached, filter off the enzyme.

    • The unreacted this compound can be separated from the (S)-acetate by column chromatography.

    • The (S)-acetate can be hydrolyzed under mild basic conditions to yield (S)-2,3-dimethylbutan-1-ol if desired.[1]

Asymmetric Reduction of 2,3-dimethylbutanal

The asymmetric reduction of the prochiral aldehyde, 2,3-dimethylbutanal, offers a direct route to enantiomerically enriched this compound. This can be accomplished using chiral reducing agents, with Corey-Bakshi-Shibata (CBS) catalysts being particularly effective. The (R)-2-Methyl-CBS-oxazaborolidine catalyst, in conjunction with a borane source, selectively reduces the aldehyde to the (R)-alcohol with high enantioselectivity.[3][4][5]

Experimental Protocol: Asymmetric Reduction using (R)-2-Methyl-CBS-oxazaborolidine

  • Materials: 2,3-dimethylbutanal, (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene or neat), borane-dimethyl sulfide complex (BMS) or borane-THF complex, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add the borane source (e.g., BMS, 1.0-1.2 equiv.).

    • Stir the solution for 10-15 minutes to allow for the formation of the active catalyst complex.

    • Cool the mixture to a low temperature (typically -20 °C to -40 °C).

    • Slowly add a solution of 2,3-dimethylbutanal (1.0 equiv.) in anhydrous THF to the catalyst mixture.

    • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or GC.

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Characterization Data

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Physical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₆H₁₄O[6]
Molecular Weight 102.17 g/mol [1][6]
CAS Number 15019-27-9[1][6]
Appearance Colorless liquid
Boiling Point 145-147 °C
Specific Rotation [α]D Data not explicitly found in search results.
Spectroscopic Data

¹H NMR (CDCl₃, 300 MHz): Detailed chemical shifts and coupling constants were not explicitly available in the search results. A representative spectrum would show signals for the CH₂OH protons, the chiral CH proton, the CH proton of the isopropyl group, and the various methyl groups.

¹³C NMR (CDCl₃, 75 MHz): Specific chemical shifts were not explicitly available in the search results. The spectrum would show distinct signals for the six carbon atoms in the molecule.

FTIR (Neat):

Peak Position (cm⁻¹) Functional Group Assignment
~3330 (broad) O-H stretch (alcohol)
~2960, 2875 C-H stretch (alkane)
~1465, 1380 C-H bend (alkane)

| ~1040 | C-O stretch (primary alcohol) |

Mass Spectrometry (EI):

m/z Relative Intensity (%) Assignment
43 100 [C₃H₇]⁺
71 55.8 [C₅H₁₁]⁺
41 ~27 [C₃H₅]⁺
55 12.5 [C₄H₇]⁺
29 12.9 [C₂H₅]⁺

[Data based on GC-MS of 2,3-dimethylbutan-1-ol][2]

Experimental and Logical Workflows

Synthesis via Enzymatic Kinetic Resolution

Synthesis_EKR cluster_synthesis Enzymatic Kinetic Resolution racemate Racemic 2,3-dimethylbutan-1-ol reaction Selective Acylation of (S)-enantiomer racemate->reaction reagents Candida antarctica lipase B Vinyl Acetate Organic Solvent reagents->reaction separation Separation (Filtration & Chromatography) reaction->separation product_R This compound separation->product_R product_S_ester (S)-2,3-dimethylbutyl acetate separation->product_S_ester

Caption: Workflow for the synthesis of this compound via enzymatic kinetic resolution.

Synthesis via Asymmetric Reduction

Synthesis_AR cluster_synthesis Asymmetric Reduction starting_material 2,3-dimethylbutanal reduction Asymmetric Reduction starting_material->reduction catalyst_system (R)-2-Methyl-CBS-oxazaborolidine Borane Source (BMS) Anhydrous THF catalyst_system->reduction workup Quenching & Purification (Methanol, HCl, Extraction, Chromatography) reduction->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound via asymmetric reduction.

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization sample Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms polarimetry Polarimetry sample->polarimetry chiral_gc Chiral GC sample->chiral_gc structure_confirmation Structure & Purity Confirmation nmr->structure_confirmation ftir->structure_confirmation ms->structure_confirmation enantiomeric_purity Enantiomeric Purity (ee%) polarimetry->enantiomeric_purity chiral_gc->enantiomeric_purity

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has detailed robust and efficient methodologies for the synthesis of the valuable chiral building block, this compound. Both enzymatic kinetic resolution and asymmetric reduction provide access to this compound in high enantiomeric purity. The provided characterization data and workflows serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development, facilitating the reliable preparation and verification of this important chiral alcohol for its application in the synthesis of complex, high-value molecules.

References

An In-depth Technical Guide to (2R)-2,3-dimethylbutan-1-ol Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a chiral alcohol that serves as a valuable building block in medicinal chemistry. Its derivatives and analogs are of interest for their potential biological activities, particularly as modulators of the adenosine A1 receptor, a G protein-coupled receptor involved in a multitude of physiological processes. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and biological context of this compound derivatives and analogs. It includes detailed methodologies for asymmetric synthesis and the creation of various derivatives, as well as protocols for assessing their biological activity. Furthermore, this guide presents a detailed visualization of the adenosine A1 receptor signaling pathway and workflows for synthesis and screening, aiming to facilitate further research and drug development in this area.

Introduction

This compound is a structurally simple, chiral primary alcohol. Its stereodefined nature makes it an attractive starting material for the synthesis of more complex chiral molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. The biological activity of compounds containing this scaffold is primarily associated with their interaction with the adenosine A1 receptor.[1] This receptor is implicated in various physiological and pathological processes, including neurotransmission, cardiac function, and inflammation, making it a compelling target for drug discovery.

This guide will delve into the synthesis of this compound and its derivatives, provide detailed experimental procedures, and explore the downstream effects of adenosine A1 receptor modulation.

Synthesis of this compound and its Derivatives

The synthesis of enantiomerically pure this compound can be achieved through several strategic approaches, including asymmetric reduction of a prochiral ketone and enzymatic resolution of a racemic mixture.

Asymmetric Synthesis

A reliable method for the enantioselective synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, 2,3-dimethylbutanal. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride to the carbonyl group.

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0°C and slowly add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 equivalent) dropwise. Stir the mixture at 0°C for 15 minutes.

  • Substrate Addition: Cool the reaction mixture to -78°C and add a solution of 2,3-dimethylbutanal (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, slowly add methanol to the reaction mixture at -78°C to quench any excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Enzymatic Kinetic Resolution

Lipase-catalyzed kinetic resolution is an effective method for separating enantiomers from a racemic mixture of 2,3-dimethylbutan-1-ol. This technique relies on the enantioselective acylation of one enantiomer by a lipase in the presence of an acyl donor, leaving the other enantiomer unreacted.

  • Reaction Setup: To a solution of racemic 2,3-dimethylbutan-1-ol (1.0 equivalent) in an appropriate organic solvent (e.g., hexane), add vinyl acetate (2.0 equivalents) as the acyl donor.

  • Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B) (typically 10-50 mg per mmol of substrate).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by gas chromatography (GC) using a chiral column.

  • Reaction Termination: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Separation: Separate the resulting (S)-2,3-dimethylbutan-1-yl acetate from the unreacted this compound by flash column chromatography.

  • Hydrolysis (optional): The acetylated (S)-enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) if desired.

Synthesis of Derivatives

The hydroxyl group of this compound provides a convenient handle for the synthesis of various derivatives, including esters, ethers, and carbamates.

Standard esterification procedures can be employed. For example, the reaction with an acyl chloride or carboxylic anhydride in the presence of a base like pyridine or triethylamine.

The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, which is an important consideration for this chiral substrate.

  • Reagent Preparation: In a flame-dried flask under argon, dissolve this compound (1.0 equivalent), a suitable phenol or other acidic nucleophile (1.2 equivalents), and triphenylphosphine (PPh3) (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired ether.

Carbamates can be readily synthesized by reacting the alcohol with an isocyanate in the presence of a catalyst.

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask under an argon atmosphere.

  • Reagent Addition: Add the desired isocyanate (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography to obtain the carbamate.

Biological Activity and Signaling Pathways

The primary biological target of this compound and its derivatives is the adenosine A1 receptor. This receptor is a Gi/o protein-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor initiates a signaling cascade with several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits adenylyl cyclase, leading to reduced production of cAMP from ATP.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type calcium channels.

  • Activation of Phospholipase C: In some cell types, the Gβγ subunits can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) PLC Phospholipase C G_protein->PLC activates (βγ subunits) GIRK GIRK Channel (K+) G_protein->GIRK activates (βγ subunits) Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits (βγ subunits) cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) Ca_channel->Cellular_Response Ligand This compound Derivative/Analog Ligand->A1R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Transcription Gene Transcription CREB->Transcription PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Racemic 2,3-dimethylbutan-1-ol or 2,3-dimethylbutanal Asymmetric_Synth Asymmetric Synthesis (e.g., CBS Reduction) Start->Asymmetric_Synth Resolution Enzymatic Resolution Start->Resolution Chiral_Alcohol This compound Asymmetric_Synth->Chiral_Alcohol Resolution->Chiral_Alcohol Derivatization Derivatization (Ester, Ether, Carbamate) Chiral_Alcohol->Derivatization Analog_Synth Analog Synthesis (e.g., modify alkyl chain) Chiral_Alcohol->Analog_Synth Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Analog_Synth->Purification Binding_Assay A1 Receptor Binding Assay (Ki determination) Purification->Binding_Assay Functional_Assay cAMP Functional Assay (EC50/IC50, Efficacy) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization Iterative Design Lead_Optimization->Analog_Synth Iterative Design

References

Potential Biological Activity of (2R)-2,3-dimethylbutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2,3-dimethylbutan-1-ol is a chiral alcohol with potential applications in neuropharmacology. This technical guide synthesizes the current, albeit limited, understanding of its biological activity, focusing on its hypothesized interaction with the adenosine A1 receptor. While quantitative data from peer-reviewed studies are not publicly available, this document outlines the theoretical framework for its mechanism of action and provides detailed experimental protocols for its investigation. The information presented aims to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

This compound is a chiral primary alcohol. Its structural characteristics, particularly the stereochemistry at the C2 position, are predicted to be a key determinant of its biological interactions. The primary focus of its potential bioactivity lies in the field of neuropharmacology, with preliminary information suggesting a modulatory role in neurotransmission.

Putative Biological Activity

The biological activity of 2,3-dimethylbutan-1-ol is thought to be primarily associated with its interaction with the adenosine A1 receptor.[1] This interaction is hypothesized to lead to a reduction in the release of the excitatory neurotransmitter glutamate, suggesting a potential for neuromodulatory and neuroprotective effects.[1]

Interaction with Adenosine A1 Receptor

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal activity. Activation of the A1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately leads to a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

While it has been suggested that this compound interacts with this receptor, there is currently no publicly available quantitative data (e.g., K_i, IC_50) to define the affinity of this binding.

Modulation of Glutamate Release

The hypothesized interaction with the adenosine A1 receptor suggests that this compound could inhibit glutamate release.[1] By acting as an agonist or a positive allosteric modulator at the presynaptic A1 receptor, the compound could suppress the influx of calcium ions required for the fusion of synaptic vesicles with the presynaptic membrane, thereby reducing the amount of glutamate released into the synaptic cleft. This action could be beneficial in conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy and ischemic brain injury.

Quantitative Data Summary

A comprehensive search of publicly available scientific literature and databases did not yield any quantitative data regarding the biological activity of this compound. The following table is provided as a template for future research findings.

Biological TargetAssay TypeParameterValueReference
Adenosine A1 ReceptorRadioligand Binding AssayK_iData not available
Adenosine A1 ReceptorFunctional Assay (cAMP)IC_50 / EC_50Data not available
Presynaptic TerminalGlutamate Release Assay% InhibitionData not available
Neuronal Cell LineCytotoxicity AssayCC_50Data not available
Macrophage Cell LineAnti-inflammatory AssayIC_50Data not available

Proposed Signaling Pathway and Experimental Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound and a general workflow for its investigation.

G Hypothesized Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron Compound This compound A1R Adenosine A1 Receptor Compound->A1R Binds to Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Glutamate_vesicle Glutamate Vesicle Ca_influx->Glutamate_vesicle Reduces Fusion Glutamate_release ↓ Glutamate Release Glutamate_vesicle->Glutamate_release

Caption: Hypothesized mechanism of this compound action.

G Experimental Workflow for Biological Activity Screening Start Synthesis & Purification of This compound Binding_Assay Adenosine A1 Receptor Binding Assay (Radioligand) Start->Binding_Assay Toxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) Start->Toxicity_Assay Functional_Assay Functional Assay (cAMP Measurement) Binding_Assay->Functional_Assay If binding is confirmed Glutamate_Assay Glutamate Release Assay (in vitro / ex vivo) Functional_Assay->Glutamate_Assay Neuroprotection_Assay Neuroprotection Assays (e.g., OGD model) Glutamate_Assay->Neuroprotection_Assay Data_Analysis Data Analysis & Interpretation Neuroprotection_Assay->Data_Analysis Toxicity_Assay->Data_Analysis

Caption: General experimental workflow for characterization.

Detailed Experimental Protocols

The following are detailed, representative protocols that can be adapted for the investigation of this compound.

Adenosine A1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of this compound for the human adenosine A1 receptor.

Materials:

  • Membrane preparations from cells expressing the human adenosine A1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]DPCPX (a selective A1 antagonist).

  • Non-specific binding control: 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX).

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound or vehicle control.

    • [³H]DPCPX (final concentration typically 1-2 nM).

    • For non-specific binding wells, add a saturating concentration of unlabeled DPCPX (e.g., 10 µM).

    • Cell membrane preparation (typically 20-50 µg of protein per well).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC_50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Glutamate Release Assay from Synaptosomes

Objective: To quantify the effect of this compound on depolarization-evoked glutamate release from isolated nerve terminals (synaptosomes).

Materials:

  • Freshly prepared synaptosomes from rodent cerebral cortex.

  • Krebs-Ringer buffer (containing in mM: 140 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 Na₂HPO₄, 25 HEPES, 10 glucose, pH 7.4).

  • Depolarizing agent: 4-Aminopyridine (4-AP) or high concentration of KCl.

  • This compound.

  • Glutamate assay kit (e.g., fluorometric or colorimetric).

  • Microplate reader.

Procedure:

  • Pre-incubate synaptosomes with varying concentrations of this compound or vehicle control in Krebs-Ringer buffer containing Ca²⁺ for 10-15 minutes at 37°C.

  • Initiate glutamate release by adding the depolarizing agent (e.g., 1 mM 4-AP or 40 mM KCl).

  • Incubate for 5 minutes at 37°C.

  • Terminate the release by rapid centrifugation to pellet the synaptosomes.

  • Collect the supernatant, which contains the released glutamate.

  • Quantify the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Measure the amount of protein in the synaptosome pellet to normalize the glutamate release data.

  • Express the results as a percentage of the glutamate release observed in the vehicle-treated, depolarized control.

Conclusion and Future Directions

The available information on the biological activity of this compound is currently limited but points towards a potential role as a modulator of the adenosine A1 receptor. This suggests possible applications in neuropharmacology, particularly in conditions associated with excitotoxicity. However, the lack of quantitative data necessitates further rigorous investigation. Future research should focus on:

  • Quantitative Binding and Functional Assays: Determining the affinity and efficacy of this compound at the adenosine A1 receptor.

  • In Vivo Studies: Evaluating the effects of this compound in animal models of neurological disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the structural requirements for its biological activity.

  • Safety and Toxicity Profiling: Assessing the cytotoxic and off-target effects of the compound.

This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this compound. The provided experimental protocols offer a framework for generating the much-needed quantitative data to validate its hypothesized biological activities.

References

An In-depth Technical Guide to the Safe Handling of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling information for (2R)-2,3-dimethylbutan-1-ol, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

This compound is a chiral alcohol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C6H14O[1][2][3]
Molecular Weight 102.17 g/mol [1][2][4]
CAS Number 15019-27-9[1][3]
Appearance Not explicitly stated, likely a liquidN/A
Boiling Point Not explicitly stated for the (2R)-isomer; 58 °C for 2,3-dimethylbutaneN/A
Melting Point Not explicitly stated for the (2R)-isomer; -129 °C for 2,3-dimethylbutaneN/A
Density Not explicitly stated for the (2R)-isomer; 0.662 g/mL for 2,3-dimethylbutaneN/A
Solubility Not explicitly statedN/A

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[1]
Flammable Liquids Category 3H226: Flammable liquid and vapor[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation[2]
Specific target organ toxicity, single exposure Category 3H335: May cause respiratory irritation[2]

A logical relationship of the hazards is depicted in the following diagram:

GHS_Hazards cluster_physical Physical Hazards cluster_health Health Hazards H226 H226: Flammable liquid and vapor H302 H302: Harmful if swallowed H312 H312: Harmful in contact with skin H332 H332: Harmful if inhaled H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation substance This compound substance->H226 substance->H302 substance->H312 substance->H332 substance->H315 substance->H319 substance->H335

GHS Hazard Relationships for this compound

Safety and Handling Precautions

Proper handling of this compound is crucial to minimize risk. The following precautions should be strictly followed.

A general workflow for selecting and using PPE is illustrated below:

PPE_Workflow start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., splashing, inhalation) start->assess_risk select_gloves Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) assess_risk->select_gloves select_eyewear Wear safety glasses with side-shields or goggles assess_risk->select_eyewear select_clothing Wear a lab coat or other protective clothing assess_risk->select_clothing select_respirator Use a respirator if ventilation is inadequate or for high-concentration work assess_risk->select_respirator check_ppe Inspect PPE for damage before use select_gloves->check_ppe select_eyewear->check_ppe select_clothing->check_ppe select_respirator->check_ppe don_ppe Don PPE correctly check_ppe->don_ppe handle_chemical Handle Chemical in a well-ventilated area (e.g., fume hood) don_ppe->handle_chemical doff_ppe Doff PPE carefully to avoid contamination handle_chemical->doff_ppe dispose_ppe Dispose of contaminated PPE as hazardous waste doff_ppe->dispose_ppe end End dispose_ppe->end

Personal Protective Equipment (PPE) Workflow
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[5] Change gloves immediately if contaminated.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If inhalation risk is high, use a NIOSH-approved respirator.[5]

  • Ventilation: Work in a well-ventilated area.[6] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[7] Use explosion-proof electrical equipment.[7] Ground and bond containers when transferring material to prevent static discharge.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: The vapor is flammable and may travel a considerable distance to a source of ignition and flash back.[9] Containers may explode when heated.[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Remove all sources of ignition.[5][7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[5]

Experimental Protocols for Safety Assessment (General Methodologies)

  • Objective: To determine the short-term toxic effects of a single or multiple exposures over a short period.

  • Methodology (based on OECD Guidelines):

    • Test Species: Typically rats or mice.

    • Routes of Administration: Oral, dermal, and inhalation to mimic potential human exposure routes.

    • Dosage: A range of doses is administered to different groups of animals.

    • Observation: Animals are observed for signs of toxicity and mortality for a set period (e.g., 14 days).

    • Data Analysis: The LD50 (lethal dose for 50% of the test population) or LC50 (lethal concentration for 50% of the test population) is calculated.

  • Objective: To determine the flashpoint and flammability limits.

  • Methodology (e.g., ASTM D93 - Pensky-Martens Closed Cup Tester):

    • A sample of the liquid is placed in a test cup.

    • The sample is heated at a controlled rate.

    • An ignition source is passed over the cup at regular temperature intervals.

    • The flashpoint is the lowest temperature at which the vapors above the liquid ignite.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with household waste or allow it to reach the sewage system.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Always consult the SDS provided by the supplier before handling any chemical.

References

literature review of 2,3-dimethylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylbutan-1-ol

Introduction

2,3-Dimethylbutan-1-ol is a branched-chain primary alcohol with the chemical formula C₆H₁₄O.[1][2][3] Its structure contains a hydroxyl group on the first carbon of a butane chain with two methyl groups at the second and third positions. The presence of a chiral center at the C2 position means it exists as two enantiomers, (R)- and (S)-2,3-dimethylbutan-1-ol, which can exhibit different biological activities and chemical reactivities.[4][5] This chiral nature makes it a valuable building block, or synthon, in the asymmetric synthesis of more complex molecules, particularly in the pharmaceutical, agrochemical, and fragrance industries.[4][5][6] This guide provides a comprehensive review of the primary synthetic methodologies for preparing 2,3-dimethylbutan-1-ol, complete with experimental details and comparative data.

Core Synthetic Methodologies

The synthesis of 2,3-dimethylbutan-1-ol can be achieved through several established organic chemistry routes. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials. The most common approaches include the reduction of corresponding carbonyl compounds, Grignard reactions, and the hydroboration-oxidation of alkenes.

Reduction of Carbonyl Compounds

The reduction of a carbonyl group is a direct and efficient method for producing 2,3-dimethylbutan-1-ol. The specific precursor, either an aldehyde, ketone, or carboxylic acid, dictates the choice of reducing agent.

  • From 2,3-Dimethylbutanal (Aldehyde): Catalytic hydrogenation of 2,3-dimethylbutanal using a heterogeneous metal catalyst like palladium on carbon is an efficient, atom-economical method suitable for industrial-scale production.[4]

  • From 2,3-Dimethylbutanoic Acid (Carboxylic Acid): The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).[7][8]

  • From Ketones: While direct reduction of a ketone like 3,3-dimethyl-2-butanone would lead to the isomeric 3,3-dimethyl-2-butanol, a multi-step process starting from a ketone like 3-methyl-2-butanone can be used to first synthesize the precursor 2,3-dimethylbutanoic acid via a cyanohydrin pathway, which is then reduced.[7]

PrecursorReducing AgentSolventTemperature (°C)Yield (%)Reference
2,3-Dimethylbutanoic AcidLithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF0 to RT85 - 95[4]
2,3-DimethylbutanalH₂ / Palladium on CarbonN/AHighHigh[4]
  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Anhydrous diethyl ether or tetrahydrofuran (THF) is added to the flask, followed by the cautious, portion-wise addition of 0.5-1.0 equivalents of lithium aluminum hydride (LiAlH₄) to form a suspension. The flask is cooled to 0°C in an ice bath.

  • Reaction: A solution of 2,3-dimethylbutanoic acid in the same anhydrous solvent is added dropwise from the dropping funnel to the LiAlH₄ suspension at a rate that maintains a gentle reaction.

  • Workup: After the addition is complete and the reaction is stirred to completion, the reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Isolation: The resulting solids (aluminum salts) are removed by filtration. The organic layer is separated from the aqueous layer, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield 2,3-dimethylbutan-1-ol.

G Reduction Pathways to 2,3-Dimethylbutan-1-ol Acid 2,3-Dimethylbutanoic Acid Alcohol 2,3-Dimethylbutan-1-ol Acid->Alcohol 1. LiAlH₄ 2. H₂O workup Aldehyde 2,3-Dimethylbutanal Aldehyde->Alcohol H₂ / Pd-C

Caption: Reduction routes from carboxylic acid and aldehyde.

Grignard Reaction

The Grignard reaction is a powerful carbon-carbon bond-forming method that can be used to synthesize 2,3-dimethylbutan-1-ol.[4][9] This approach involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an aldehyde. For this specific alcohol, the reaction would typically involve reacting isopropylmagnesium bromide with propanal.

ElectrophileGrignard ReagentSolventReaction Time (hours)Yield (%)Reference
2,3-DimethylbutanalMethyl Magnesium BromideDiethyl Ether2 - 670 - 85[4]

A standard Grignard synthesis is performed in three main stages within the same reaction vessel.[10]

  • Preparation of the Grignard Reagent:

    • All glassware must be scrupulously flame-dried to remove any trace of water.[10]

    • Magnesium turnings are placed in a round-bottom flask under an inert atmosphere.

    • A solution of an appropriate alkyl halide (e.g., 2-bromopropane) in anhydrous diethyl ether is added slowly to the magnesium turnings.[10][11] The reaction is often initiated with a small crystal of iodine or gentle heating. Once started, the reaction is exothermic and the rate of addition is controlled to maintain a gentle reflux.[10]

  • Reaction with the Aldehyde:

    • The flask containing the freshly prepared Grignard reagent is cooled in an ice bath.

    • A solution of the aldehyde (e.g., propanal) in anhydrous diethyl ether is added dropwise. A vigorous reaction occurs, forming a magnesium alkoxide intermediate.

  • Acidic Hydrolysis (Workup):

    • The reaction mixture is poured over a mixture of ice and a weak acid (e.g., saturated aqueous ammonium chloride or dilute sulfuric acid) to protonate the alkoxide and dissolve the magnesium salts.

    • The organic layer is separated, washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The crude product is then purified, typically by distillation.

G Grignard Synthesis of 2,3-Dimethylbutan-1-ol cluster_reagent Reagent Preparation 2-Bromopropane 2-Bromopropane Mg Magnesium (Mg) Grignard Isopropyl magnesium bromide Mg->Grignard Anhydrous Ether Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Propanal Propanal Propanal->Intermediate Nucleophilic Addition Alcohol 2,3-Dimethylbutan-1-ol Intermediate->Alcohol H₃O⁺ Workup

Caption: Grignard reaction pathway.

Hydroboration-Oxidation of an Alkene

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol.[12] It is notable for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less-substituted carbon of the double bond.[12][13] To synthesize 2,3-dimethylbutan-1-ol, the starting alkene would be 2,3-dimethyl-1-butene.

This reaction is also highly stereospecific, proceeding via a syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the double bond.[12][14][15]

  • Hydroboration (Step 1):

    • In a flame-dried flask under an inert atmosphere, a solution of 2,3-dimethyl-1-butene in anhydrous THF is prepared and cooled in an ice bath.

    • A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise to the alkene solution. The reaction is typically stirred at 0°C for a period and then allowed to warm to room temperature to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation (Step 2):

    • The reaction mixture containing the trialkylborane is cooled again in an ice bath.

    • A solution of aqueous sodium hydroxide (NaOH) is added, followed by the slow, careful, dropwise addition of hydrogen peroxide (H₂O₂). The temperature should be monitored and controlled during this exothermic step.

    • After the addition is complete, the mixture is stirred for a period to complete the oxidation.

  • Isolation:

    • The organic layer is separated from the aqueous layer. The aqueous layer is often extracted with an organic solvent (e.g., ether) to recover any dissolved product.

    • The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and the solvent is removed via distillation to yield the final alcohol product.

G Hydroboration-Oxidation Workflow Alkene 2,3-Dimethyl-1-butene in Anhydrous THF Hydroboration Add BH₃·THF (0°C to RT) Alkene->Hydroboration Borane Trialkylborane Intermediate Hydroboration->Borane Syn-addition Oxidation Add NaOH (aq) then H₂O₂ (aq) (0°C) Borane->Oxidation Alcohol 2,3-Dimethylbutan-1-ol Oxidation->Alcohol Oxidative Cleavage

Caption: Hydroboration-Oxidation experimental workflow.

Conclusion

Several viable and high-yielding synthetic routes exist for the preparation of 2,3-dimethylbutan-1-ol. The reduction of 2,3-dimethylbutanoic acid using LiAlH₄ offers excellent yields and is a straightforward method if the starting acid is available. The Grignard reaction provides a classic and versatile carbon-carbon bond-forming strategy, with good yields but requiring strict anhydrous conditions. Finally, the hydroboration-oxidation of 2,3-dimethyl-1-butene is a superior method for achieving specific regiochemical and stereochemical outcomes, providing the anti-Markovnikov product cleanly. For chiral synthesis, specialized methods such as asymmetric hydrogenation or biocatalytic reductions are the preferred approaches.[5] The selection of the optimal synthetic pathway will ultimately be guided by factors such as cost, scale, availability of precursors, and desired enantiomeric purity.

References

The Genesis of Chirality in Alcohols: A Technical Guide to its Discovery, Resolution, and Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of chiral alcohols, catering to researchers, scientists, and drug development professionals. It delves into the foundational principles of stereochemistry, details key experimental methodologies for chiral resolution, presents comparative data on various techniques, and visualizes the critical role of chirality in biological signaling pathways.

A Historical Perspective: From Pasteur's Insight to Modern Asymmetric Synthesis

The concept of molecular chirality, the property of a molecule being non-superimposable on its mirror image, was first unraveled by the pioneering work of Louis Pasteur in 1848.[1][2] While studying the salts of tartaric acid, a byproduct of winemaking, Pasteur observed two distinct types of crystals that were mirror images of each other.[1][2] Using a pair of tweezers, he meticulously separated these crystals and found that their solutions rotated plane-polarized light in opposite directions.[1][2] This groundbreaking experiment provided the first tangible evidence that molecules, like our hands, can exist in left- and right-handed forms, now known as enantiomers. This discovery laid the foundation for the field of stereochemistry.[1][2]

Initially, the separation of enantiomers, or chiral resolution, relied on spontaneous resolution by crystallization, a phenomenon observed in only a small fraction of racemic compounds.[3] Pasteur himself later developed a more general method in 1853, utilizing a chiral resolving agent to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[3] This principle of converting enantiomers into diastereomers with distinct physical properties remains a cornerstone of classical resolution techniques.

The 20th century witnessed a paradigm shift from resolution of racemic mixtures to the enantioselective synthesis of chiral compounds. The development of chiral catalysts and reagents enabled the direct synthesis of a single enantiomer, significantly improving efficiency and reducing waste.[4] Pioneers like William S. Knowles, Ryōji Noyori, and K. Barry Sharpless, who were awarded the Nobel Prize in Chemistry in 2001, developed catalytic asymmetric hydrogenations and oxidations, providing powerful tools for the synthesis of enantiomerically pure alcohols and other chiral molecules.[4] The advent of biocatalysis, utilizing enzymes like lipases and alcohol dehydrogenases, has further revolutionized the field, offering highly selective and environmentally benign methods for producing chiral alcohols.[3][4][5][6]

Data Presentation: A Comparative Analysis of Chiral Resolution Methods for 1-Phenylethanol

To illustrate the evolution and efficacy of different chiral resolution techniques, this section presents a comparative summary of methods applied to the resolution of racemic 1-phenylethanol, a common model substrate.

Resolution MethodChiral Agent/CatalystSolventTemp (°C)TimeConversion (%)Enantiomeric Excess (ee) (%)Yield (%)Reference
Diastereomeric Salt Crystallization (R)-(-)-Mandelic AcidEthanol/WaterRoom Temp-->95 (for the resolved enantiomer)-General Principle
Classical Kinetic Resolution Acylase IHexaneRoom Temp1 week~50>99 (for unreacted alcohol)-[5]
Enzymatic Kinetic Resolution Novozym 435 (Lipase)n-Hexane4275 min~50100 (for substrate)-[3]
Enzymatic Kinetic Resolution Burkholderia cepacia lipasen-Heptane/[EMIM][BF4]-7 days40.898.9 (for product)-[5]
Dynamic Kinetic Resolution CALB (Lipase) and Niobium PhosphateToluene6024 h9285 (for product)-[6]
Oxidative Kinetic Resolution (S,S)-Noyori CatalystAcetone--4994 (for unreacted alcohol)51[4]

Experimental Protocols: From Classical Crystallization to Modern Biocatalysis

This section provides detailed methodologies for key experiments in the resolution of chiral alcohols, offering a practical guide for laboratory application.

Classical Resolution: Diastereomeric Salt Crystallization of (±)-1-Phenylethanol with (R)-(-)-Mandelic Acid

This protocol outlines the classical method of resolving a racemic alcohol by forming diastereomeric salts.

Materials:

  • Racemic 1-phenylethanol

  • (R)-(-)-Mandelic acid

  • Ethanol

  • Water

  • Diethyl ether

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Filter paper

  • Beakers, flasks, separatory funnel, and crystallization dish

Procedure:

  • Dissolve equimolar amounts of racemic 1-phenylethanol and (R)-(-)-mandelic acid in a minimal amount of hot ethanol.

  • Slowly add water to the solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. The less soluble diastereomeric salt, in this case, the salt of (R)-1-phenylethanol and (R)-mandelic acid, will preferentially crystallize.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • To recover the resolved (R)-1-phenylethanol, dissolve the crystals in water and add a 5% sodium bicarbonate solution to neutralize the mandelic acid.

  • Extract the aqueous solution with diethyl ether.

  • Wash the ether extract with water and then with brine.

  • Dry the ether layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched (R)-1-phenylethanol.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by measuring its specific rotation.

Enzymatic Kinetic Resolution of (±)-1-Phenylethanol using Novozym 435

This protocol details a modern, environmentally friendly method for chiral resolution using an immobilized lipase.

Materials:

  • Racemic 1-phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Syringe and filter for sampling

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • In a reaction vessel, dissolve (R,S)-1-phenylethanol (e.g., 240 mM) in n-hexane.

  • Add Novozym 435 (e.g., 11 mg/mL) and vinyl acetate (as the acyl donor, typically in excess).

  • Stir the reaction mixture at a controlled temperature (e.g., 42 °C).

  • Monitor the reaction progress by taking samples at regular intervals (e.g., after 30, 60, and 180 minutes). Filter the enzyme from the sample before analysis.

  • Analyze the samples by chiral GC to determine the enantiomeric excess of the unreacted (S)-1-phenylethanol and the produced (R)-1-phenylethyl acetate.

  • The reaction is typically stopped at or near 50% conversion to obtain high enantiomeric excess for both the remaining substrate and the product.

  • After the reaction, the enzyme can be recovered by filtration and reused. The product and unreacted substrate can be separated by column chromatography.

Mandatory Visualization: Chirality in Action - The Stereoselective Interaction of Propranolol with the β-Adrenergic Receptor

The significance of chirality in drug development cannot be overstated, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. A classic example is the β-blocker propranolol, a chiral alcohol used to treat hypertension and other cardiovascular conditions. The (S)-(-)-enantiomer is a potent β-adrenergic receptor antagonist, while the (R)-(+)-enantiomer is significantly less active at these receptors.[7] The following Graphviz diagrams illustrate the differential signaling pathways.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S-Propranolol S-Propranolol beta_AR β-Adrenergic Receptor S-Propranolol->beta_AR Antagonist Binding (High Affinity) R-Propranolol R-Propranolol R-Propranolol->beta_AR Antagonist Binding (Low Affinity) Norepinephrine Norepinephrine Norepinephrine->beta_AR Agonist Binding G_protein G-protein (Gs) beta_AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA_active->Cellular_Response Phosphorylation of target proteins

Figure 1: Agonist and Antagonist Interaction with the β-Adrenergic Receptor.

This diagram illustrates the normal activation of the β-adrenergic receptor by its endogenous agonist, norepinephrine, leading to a cellular response. It also shows the competitive binding of the two enantiomers of propranolol. The (S)-enantiomer binds with high affinity, effectively blocking the receptor, while the (R)-enantiomer has a much lower affinity.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S-Propranolol S-Propranolol beta_AR β-Adrenergic Receptor S-Propranolol->beta_AR High Affinity Binding Norepinephrine Norepinephrine G_protein G-protein (Gs) (inactive) beta_AR->G_protein No Activation beta_AR->G_protein AC Adenylyl Cyclase (inactive) G_protein->AC cAMP cAMP (basal level) AC->cAMP ATP ATP PKA Protein Kinase A (inactive) PKA_active PKA_active cAMP->PKA_active No_Response Blocked Cellular Response (e.g., Decreased Heart Rate) Cellular_Response Cellular_Response PKA_active->Cellular_Response

Figure 2: Antagonistic Effect of (S)-Propranolol on β-Adrenergic Signaling.

This diagram shows the consequence of (S)-propranolol binding to the β-adrenergic receptor. By blocking the receptor, it prevents the activation of the G-protein and the subsequent signaling cascade, leading to the therapeutic effect of decreased heart rate and blood pressure. The dashed red lines with "T" ends indicate the inhibition of the pathway.

This in-depth guide provides a solid foundation for understanding the discovery, resolution, and critical importance of chiral alcohols in science and medicine. The provided data and protocols serve as valuable resources for researchers in the field, while the visualizations offer a clear illustration of the stereochemical principles at play in biological systems.

References

Theoretical and Computational Analysis of (2R)-2,3-dimethylbutan-1-ol: An In-Depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize (2R)-2,3-dimethylbutan-1-ol. By employing quantum chemical calculations, researchers can gain profound insights into its structural, spectroscopic, and electronic properties, which are crucial for applications in drug design and development. This document outlines the typical workflows, presents illustrative data in a structured format, and details the underlying computational protocols.

Introduction

This compound is a chiral primary alcohol with significant steric hindrance around its stereocenter.[1] Understanding its three-dimensional structure and conformational preferences is paramount for predicting its interactions with biological targets, such as enzymes and receptors.[1] Quantum chemical studies, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate these properties at the molecular level.[1] These calculations provide valuable data on conformational stability, vibrational spectra, and NMR chemical shifts, which can complement and guide experimental investigations.

Conformational Analysis

The presence of two rotatable bonds (C1-C2 and C2-C3) in this compound leads to several possible conformers. A systematic conformational search is the first step in any theoretical analysis to identify the low-energy structures that are most likely to be populated at room temperature.

A typical workflow for identifying and ranking the stable conformers of this compound is depicted below. This process begins with a broad search using a less computationally expensive method, followed by refinement of the promising candidates at a higher level of theory.

G cluster_0 Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Molecular Mechanics (e.g., MMFF94) Conformational Search A->B Systematic or Stochastic Rotation C Clustering and Selection of Low-Energy Conformers B->C Energy Cutoff (e.g., < 10 kcal/mol) D DFT Geometry Optimization (e.g., B3LYP/6-31G*) C->D Refinement of Geometry E DFT Frequency Calculation and Zero-Point Energy Correction D->E Characterization of Stationary Points F Single-Point Energy Refinement (e.g., B3LYP/def2-TZVP) E->F Higher Accuracy Energy G Boltzmann Population Analysis F->G Determination of Relative Abundance

Caption: Workflow for Conformational Analysis.

The following table summarizes illustrative results from a DFT-based conformational analysis. The relative energies (ΔE) are reported with respect to the most stable conformer. These values are crucial for understanding the conformational landscape of the molecule.

Conformer IDRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.0075.3
Conf-2 0.850.9219.1
Conf-3 1.521.655.6

Spectroscopic Properties

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to interpret experimental spectra.

Vibrational frequency calculations not only confirm that an optimized structure is a true energy minimum but also allow for the prediction of its infrared (IR) spectrum. The O-H stretching frequency is particularly sensitive to the local environment and hydrogen bonding.

Conformer IDO-H Stretching Frequency (cm⁻¹) (Unscaled)O-H Stretching Frequency (cm⁻¹) (Scaled)
Conf-1 38103658
Conf-2 38053653
Conf-3 37983646

Scaling factor of 0.96 is typically applied for B3LYP/6-31G calculations to account for anharmonicity and basis set deficiencies.*

NMR chemical shifts can be calculated with good accuracy using the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.[1]

Carbon AtomPredicted ¹³C Chemical Shift (δ, ppm)
C1 (-CH₂OH)65.8
C2 (-CH-)40.2
C3 (-CH-)34.5
C2-CH₃16.1
C3-(CH₃)₂ (diastereotopic)18.9, 19.5

Note: These are illustrative values and would be benchmarked against a reference standard like Tetramethylsilane (TMS) in a real study.

Logical Relationships in Theoretical Predictions

The accuracy of predicted molecular properties is dependent on the chosen computational methodology. The following diagram illustrates the logical hierarchy of computational methods and their impact on the reliability of the results.

G cluster_1 Hierarchy of Computational Methods and Predicted Properties A Choice of Method (e.g., DFT Functional) D Accuracy of Geometry and Energy A->D B Choice of Basis Set (e.g., Pople vs. Dunning) B->D C Inclusion of Solvent Effects (e.g., PCM) C->D Improves realism E Reliability of Spectroscopic Data (NMR, IR) D->E Dependent on

Caption: Relationship between Method Choice and Prediction Accuracy.

Detailed Computational Protocols

To ensure reproducibility and accuracy, the following detailed computational methodologies are recommended for the theoretical analysis of this compound.

  • Initial Structure Generation: The 3D structure of this compound is generated using a molecular builder.

  • Molecular Mechanics Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface by rotating the C1-C2 and C2-C3 bonds. All conformers within a 10 kcal/mol energy window of the global minimum are saved.

  • DFT Optimization and Frequency: The unique conformers from the molecular mechanics search are then optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[1] Vibrational frequency calculations are performed at the same level of theory to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as def2-TZVP.

  • Solvation Effects: The influence of a solvent (e.g., water or chloroform) can be included by using a polarizable continuum model (PCM) during the final energy refinement step.[1]

  • Boltzmann Analysis: The relative Gibbs free energies are calculated from the electronic energies and thermal corrections. These are then used to compute the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).

  • Geometry Optimization: The geometry of the most stable conformer (or a Boltzmann-averaged geometry) is optimized at a suitable level of theory (e.g., B3LYP/6-31G*).

  • GIAO Calculation: NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a functional and basis set known to perform well for NMR calculations (e.g., mPW1PW91/6-311+G(2d,p)).

  • Reference Standard: The same calculation is performed for a reference standard, typically Tetramethylsilane (TMS).

  • Chemical Shift Calculation: The final chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the calculated isotropic shielding value of the corresponding nucleus in TMS.

Conclusion

Theoretical calculations provide a robust framework for understanding the molecular properties of this compound. By following systematic computational protocols, researchers can obtain reliable data on its conformational preferences, spectroscopic signatures, and other properties essential for drug discovery and development. The illustrative data and workflows presented in this guide serve as a blueprint for conducting such in-silico studies.

References

In-Depth Technical Guide: Solubility of (2R)-2,3-dimethylbutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2R)-2,3-dimethylbutan-1-ol, a chiral alcohol with applications in organic synthesis and as a building block for pharmaceuticals and other specialty chemicals. This document summarizes its solubility in various organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Core Concepts in Solubility

The solubility of an alcohol like this compound is governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar hydrocarbon structure. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the branched alkyl chain interacts favorably with nonpolar solvents through van der Waals forces. As a C6 alcohol, its solubility behavior represents a transition between the complete miscibility of short-chain alcohols in polar solvents and the poor solubility of longer-chain alcohols. The branching in its structure also influences its physical properties and solubility characteristics.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and information available for isomeric and structurally related alcohols, a qualitative solubility profile can be established. The compound is generally soluble in a variety of common organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventQualitative Solubility
Alcohols EthanolSoluble
MethanolSoluble
Ethers Diethyl EtherVery Soluble[1]
Tetrahydrofuran (THF)Soluble
Halogenated Dichloromethane (DCM)Soluble
Ketones AcetoneSoluble

Note: The qualitative descriptions are based on general principles of organic chemistry and information available for structurally similar compounds. "Soluble" indicates that the compound is likely to dissolve to a significant extent, while "Very Soluble" suggests a high degree of miscibility. For the related isomer 3,3-dimethyl-2-butanol, it is reported to be very soluble in ethanol and ethyl ether[1].

Experimental Protocol: Gravimetric Determination of Solubility

For researchers requiring precise quantitative solubility data, the gravimetric method is a fundamental and reliable technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., acetone, ethanol)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or beakers

  • Drying oven

  • Pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solute is crucial to ensure that a saturated solution is formed.

    • Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it in a temperature-controlled water bath set to the desired temperature.

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the excess solute to settle at the bottom of the vial.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature precipitation of the solute.

    • Immediately filter the withdrawn solution through a chemically compatible syringe filter into a pre-weighed evaporation dish or beaker. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Record the exact mass of the evaporation dish containing the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be below the boiling point of the solute.

    • Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.

  • Data Analysis:

    • Measure the final mass of the evaporation dish containing the dried solute.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish.

    • Calculate the mass of the solvent in the withdrawn sample by subtracting the mass of the dissolved solute from the mass of the filtered saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil withdraw Withdrawal of Supernatant equil->withdraw filter Filtration withdraw->filter weigh1 Weigh Filtered Solution filter->weigh1 evap Solvent Evaporation weigh1->evap weigh2 Weigh Dried Solute evap->weigh2 calc Calculation of Solubility weigh2->calc

Caption: Gravimetric Method for Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for the Use of a Novel Chiral Auxiliary Derived from (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3-dimethylbutan-1-ol is a readily available chiral alcohol that serves as a valuable starting material for the synthesis of novel chiral auxiliaries. This document outlines the proposed synthesis and application of a new chiral auxiliary, (4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one, derived from this compound. These application notes provide detailed protocols for the use of this auxiliary in diastereoselective alkylation reactions, a cornerstone of asymmetric synthesis for the creation of stereochemically defined molecules.

The proposed auxiliary incorporates the stereocenter from the parent alcohol and, through its rigid, heterocyclic structure, is designed to exert significant steric influence on the course of enolate reactions. This allows for the predictable and highly selective formation of one diastereomer over the other.

Synthesis of the Chiral Auxiliary

The first step is the conversion of this compound to the corresponding amino alcohol, which is then cyclized to form the oxazolidinone auxiliary. This is a hypothetical pathway based on established synthetic transformations.

G cluster_0 Synthesis of (3R)-3,4-dimethyl-2-aminopentan-1-ol cluster_1 Synthesis of (4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one A This compound B Oxidation A->B e.g., PCC, DMP C (2R)-2,3-dimethylbutanal B->C D Reductive Amination C->D NH3, NaBH3CN E (2R,3R)- and (2R,3S)-3,4-dimethyl-2-aminopentan-1-ol D->E F Separation E->F G (3R)-3,4-dimethyl-2-aminopentan-1-ol F->G H (3R)-3,4-dimethyl-2-aminopentan-1-ol I Cyclization H->I e.g., Phosgene, Triphosgene, or Diethyl Carbonate J (4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one I->J

Diagram 1: Proposed synthetic pathway for the chiral auxiliary.

Application in Diastereoselective Alkylation

The synthesized oxazolidinone can be N-acylated and then subjected to deprotonation to form a chiral enolate. The steric bulk of the auxiliary is expected to direct the approach of an electrophile from the less hindered face, leading to a high degree of diastereoselectivity in the alkylation product.

Experimental Workflow

G A N-Acylation of Chiral Auxiliary B Diastereoselective Alkylation A->B C Purification of Major Diastereomer B->C D Cleavage of Chiral Auxiliary C->D E Enantiomerically Enriched Product D->E

Diagram 2: Experimental workflow for diastereoselective alkylation.

Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is controlled by the chelated intermediate formed upon deprotonation. The bulky isopropyl group at the 4-position of the oxazolidinone is expected to effectively shield one face of the enolate, forcing the electrophile to attack from the opposite side.

G cluster_0 Stereocontrol in Alkylation cluster_1 Key Structural Features for Stereocontrol A N-Acyl Oxazolidinone B Deprotonation (e.g., LDA, NaHMDS) A->B C Chelated (Z)-Enolate B->C Formation of rigid chelate D Electrophilic Attack (E+) C->D Attack from less hindered face F Bulky Isopropyl Group C->F Directs stereochemistry E Major Diastereomer D->E G Rigid Oxazolidinone Ring H Chelating Metal Cation

Diagram 3: Logical relationship of stereocontrol.

Data Presentation

The following tables summarize representative quantitative data for the key steps in the application of the chiral auxiliary. Note that these are illustrative values based on established results for similar chiral auxiliaries.

Table 1: Diastereoselective Alkylation of N-Propionyl-(4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one

Electrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
Benzyl bromideLDA> 98:285-95
Methyl iodideNaHMDS> 95:580-90
Allyl iodideLDA> 98:288-97
Isopropyl iodideNaHMDS90:1070-80

Table 2: Cleavage of the Chiral Auxiliary

Cleavage MethodProduct TypeYield (%)
LiOH / H₂O₂Carboxylic Acid> 90
LiAlH₄Primary Alcohol> 85
Me₂Al-SMeThioester> 80
LiBH₄Primary Alcohol> 90

Experimental Protocols

Protocol 1: Synthesis of N-Propionyl-(4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one

  • Materials:

    • (4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one (1.0 eq)

    • Propionyl chloride (1.2 eq)

    • Triethylamine (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the chiral auxiliary in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine to the solution.

    • Slowly add propionyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with the addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the N-propionyl derivative.

Protocol 2: Diastereoselective Alkylation with Benzyl Bromide

  • Materials:

    • N-Propionyl-(4R)-4-isopropyl-5,5-dimethyl-1,3-oxazolidin-2-one (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq, as a solution in THF)

    • Benzyl bromide (1.2 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add benzyl bromide dropwise to the enolate solution.

    • Continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy.

    • Purify the major diastereomer by flash column chromatography.

Protocol 3: Cleavage to the Chiral Carboxylic Acid

  • Materials:

    • Alkylated N-acyl oxazolidinone (1.0 eq)

    • 30% Hydrogen peroxide (4.0 eq)

    • Lithium hydroxide (2.0 eq)

    • THF/water (3:1 mixture)

  • Procedure:

    • Dissolve the purified alkylated product in the THF/water mixture.

    • Cool the solution to 0 °C.

    • Slowly add the 30% hydrogen peroxide solution, followed by the lithium hydroxide.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite solution.

    • Acidify the mixture to pH ~2 with 1M HCl.

    • Extract the carboxylic acid product with ethyl acetate (3x).

    • The chiral auxiliary can be recovered from the aqueous layer by extraction with DCM.

    • Combine the organic layers containing the carboxylic acid, wash with brine, dry, and concentrate to yield the enantiomerically enriched product.

Disclaimer: The application of this compound as a chiral auxiliary as described herein is a proposed methodology based on established principles of asymmetric synthesis. The provided protocols are illustrative and may require optimization for specific substrates and conditions. The quantitative data presented is representative of what may be expected based on analogous systems. Researchers should exercise appropriate caution and conduct small-scale trials before scaling up any reactions.

Application Notes and Protocols: (2R)-2,3-dimethylbutan-1-ol as a Chiral Building Block for Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral building block in asymmetric synthesis, offering a stereodefined center that can be incorporated into complex molecular architectures. Its utility lies in the ability to introduce a specific stereochemistry which is crucial for the biological activity of many natural products and pharmaceutical agents. This document provides an overview of its application, focusing on the synthesis of sesquiterpene lactones, a class of natural products with diverse biological activities. While a direct total synthesis of a specific natural product commencing from this compound is not extensively documented in readily available literature, its potential is evident through analogous synthetic strategies.

Core Concepts in Asymmetric Synthesis

Chiral primary alcohols like this compound are fundamental synthons in the construction of enantiomerically pure molecules. The primary alcohol serves as a versatile functional group for various chemical transformations, while the adjacent chiral center at the C-2 position directs the stereochemical outcome of reactions. This allows for the construction of molecules with multiple contiguous stereocenters with a high degree of control.[1]

Key transformations of this compound include:

  • Oxidation: The primary alcohol can be oxidized to the corresponding chiral aldehyde or carboxylic acid, which are versatile intermediates.

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate), facilitating nucleophilic substitution (SN2) reactions to extend the carbon chain while retaining the original stereochemistry.[1]

  • Esterification: Formation of esters can be used to introduce the chiral fragment into a larger molecule.

Application in the Synthesis of Sesquiterpene Lactones: A Hypothetical Approach

Sesquiterpene lactones are a large class of natural products characterized by a 15-carbon skeleton and a lactone ring. Many, such as (+)-Lactupicrin, exhibit interesting biological activities. The synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry.

While a documented synthesis of (+)-Lactupicrin from this compound is not available, we can propose a logical synthetic pathway based on known methodologies in sesquiterpene lactone synthesis. This hypothetical approach illustrates how this compound could be employed.

Retrosynthetic Analysis of a Guaianolide Core

A common feature of many sesquiterpene lactones of the guaianolide class is a hydroazulene skeleton. A retrosynthetic analysis suggests that the chiral core of such a molecule could be constructed from a simpler chiral precursor. The stereocenter in this compound could be used to establish one of the key stereocenters in the target molecule.

Retrosynthesis Guaianolide Core Guaianolide Core Chiral Cyclopentane Intermediate Chiral Cyclopentane Intermediate Guaianolide Core->Chiral Cyclopentane Intermediate [Ring Closing Metathesis, Lactonization] Key Chiral Aldehyde Key Chiral Aldehyde Chiral Cyclopentane Intermediate->Key Chiral Aldehyde [Alkylation, Functional Group Interconversion] This compound This compound Key Chiral Aldehyde->this compound [Oxidation]

Caption: Retrosynthetic approach for a guaianolide core.

Proposed Synthetic Protocol

This protocol outlines a hypothetical sequence of reactions to demonstrate the utility of this compound as a chiral starting material for a key intermediate in the synthesis of a guaianolide sesquiterpene lactone.

Step 1: Oxidation of this compound to (2R)-2,3-dimethylbutanal

Objective: To convert the primary alcohol into a chiral aldehyde.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (2R)-2,3-dimethylbutanal.

Reactant MW Eq. Mass/Volume
This compound102.181.0-
Dess-Martin Periodinane424.141.1-
Dichloromethane--0.2 M solution
Parameter Value
Expected Yield 85-95%
Enantiomeric Excess >98%
Step 2: Aldol Addition to a Prochiral Ketone

Objective: To create a new stereocenter under the influence of the existing chiral center.

Protocol:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Add a solution of cyclopentanone (1.0 eq) in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Add a solution of (2R)-2,3-dimethylbutanal (1.0 eq) in THF to the enolate solution and stir for 2 hours at -78 °C.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Reactant MW Eq. Mass/Volume
Cyclopentanone84.121.0-
(2R)-2,3-dimethylbutanal100.161.0-
Diisopropylamine101.191.2-
n-Butyllithium64.061.1-
Tetrahydrofuran--0.5 M solution
Parameter Value
Expected Yield 70-80%
Diastereomeric Ratio >90:10

Experimental Workflow Visualization

The following diagram illustrates the proposed workflow for the synthesis of a key intermediate from this compound.

Workflow Start This compound Oxidation Oxidation (Dess-Martin Periodinane) Start->Oxidation Purification1 Flash Chromatography Oxidation->Purification1 Analysis1 TLC, NMR Oxidation->Analysis1 Aldehyde (2R)-2,3-dimethylbutanal Aldol Aldol Addition (LDA, Cyclopentanone) Aldehyde->Aldol Purification2 Flash Chromatography Aldol->Purification2 Analysis2 NMR, HRMS Aldol->Analysis2 Intermediate Chiral Aldol Adduct Further_Steps Further Elaboration to Guaianolide Core Intermediate->Further_Steps Purification1->Aldehyde Purification2->Intermediate

Caption: Proposed synthetic workflow.

Conclusion

This compound is a potent chiral building block for the synthesis of complex natural products. Although a direct, published total synthesis of a natural product like (+)-Lactupicrin from this starting material is not readily found, the principles of asymmetric synthesis strongly support its potential. The provided hypothetical protocols and workflows, based on well-established synthetic methodologies, serve as a guide for researchers to explore the utility of this versatile chiral alcohol in their synthetic endeavors. The development of synthetic routes utilizing such readily available chiral synthons is a key aspect of modern organic synthesis and drug discovery.

References

Application Notes and Protocols for the Use of (2R)-2,3-dimethylbutan-1-ol in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral primary alcohol that serves as a versatile building block, or synthon, in asymmetric synthesis. Its stereodefined structure allows for the introduction of a specific stereocenter into a target molecule, a critical aspect in the development of pharmaceuticals, agrochemicals, and other biologically active compounds where chirality dictates function.[1] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.

Synthesis of this compound

The enantiomerically pure form of 2,3-dimethylbutan-1-ol can be obtained through several strategic approaches. The most common and effective methods include the asymmetric hydrogenation of a prochiral olefin and the kinetic resolution of the racemic alcohol.

Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

Asymmetric hydrogenation is a powerful method for establishing the chiral center at the C2 position with high fidelity. Ruthenium complexes bearing the chiral diphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), are highly effective for the asymmetric hydrogenation of allylic alcohols. The chirality of the product is determined by the chirality of the BINAP ligand used; (R)-BINAP typically yields the (R)-alcohol.

Experimental Protocol: Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

This protocol is adapted from a general procedure for the asymmetric hydrogenation of allylic alcohols using a Ru-BINAP catalyst.

Materials:

  • 2,3-dimethyl-2-buten-1-ol

  • [RuCl₂( (R)-BINAP) ]₂·NEt₃

  • Ethanol, degassed

  • Pressurized hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge the autoclave with [RuCl₂( (R)-BINAP) ]₂·NEt₃ (0.1 mol% based on the substrate).

  • Add degassed ethanol to dissolve the catalyst.

  • Add 2,3-dimethyl-2-buten-1-ol (1.0 equivalent) to the vessel.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 atm) and begin stirring.

  • Maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 24-48 hours), monitoring the reaction progress by GC or TLC.

  • Upon completion, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.

ParameterValue/Condition
Substrate2,3-dimethyl-2-buten-1-ol
Catalyst[RuCl₂( (R)-BINAP) ]₂·NEt₃
Catalyst Loading0.1 mol%
SolventEthanol
Hydrogen Pressure40 atm
Temperature25 °C
Reaction Time24-48 h
Typical Yield>90%
Typical ee%>95%
Lipase-Catalyzed Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol

Kinetic resolution is a widely used technique that leverages the differential reaction rates of two enantiomers with a chiral catalyst, often an enzyme. Lipases are commonly employed for the resolution of alcohols through enantioselective acylation. In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of a racemic alcohol.

Materials:

  • Racemic 2,3-dimethylbutan-1-ol

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a flask containing racemic 2,3-dimethylbutan-1-ol (1.0 equivalent) in the chosen organic solvent, add the immobilized lipase (e.g., 20 mg per mmol of substrate).

  • Add the acyl donor, vinyl acetate (0.5-0.6 equivalents), to the mixture. Using a slight excess of the alcohol ensures that the acylation stops at approximately 50% conversion.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by GC, following the consumption of the starting alcohol and the formation of the acetate.

  • When the conversion reaches approximately 50%, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated (S)-enantiomer by silica gel chromatography.

  • Determine the enantiomeric excess of the recovered alcohol and the ester by chiral GC or HPLC.

ParameterValue/Condition
SubstrateRacemic 2,3-dimethylbutan-1-ol
BiocatalystNovozym 435
Acyl DonorVinyl Acetate
SolventHexane or Toluene
Temperature30-40 °C
Conversion~50%
Typical ee% (alcohol)>95%
Typical ee% (ester)>95%

Application as a Chiral Building Block

This compound is an excellent starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to allow for nucleophilic substitution, or it can be oxidized to the corresponding aldehyde or carboxylic acid, all while preserving the stereochemistry at the C2 position.

Workflow for Utilization of this compound

G cluster_synthesis Synthesis of this compound cluster_functionalization Functional Group Interconversion cluster_application Application in Target Synthesis Prochiral Precursor Prochiral Precursor (e.g., 2,3-dimethyl-2-buten-1-ol) Asymmetric Synthesis Asymmetric Synthesis Prochiral Precursor->Asymmetric Synthesis e.g., Asymmetric Hydrogenation This compound This compound Asymmetric Synthesis->this compound Racemic Mixture Racemic 2,3-dimethylbutan-1-ol Kinetic Resolution Kinetic Resolution Racemic Mixture->Kinetic Resolution e.g., Lipase-catalyzed Kinetic Resolution->this compound Activation of -OH Activated Alcohol (e.g., Tosylate) This compound->Activation of -OH e.g., Tosylation, Halogenation Oxidation Oxidation (e.g., PCC, Swern) This compound->Oxidation Nucleophilic Substitution Nucleophilic Substitution (SN2) Activation of -OH->Nucleophilic Substitution Incorporation into Target Molecule Incorporation into Target Molecule Nucleophilic Substitution->Incorporation into Target Molecule (2R)-2,3-dimethylbutanal (2R)-2,3-dimethylbutanal Oxidation->(2R)-2,3-dimethylbutanal Further Oxidation Further Oxidation (e.g., Jones) (2R)-2,3-dimethylbutanal->Further Oxidation (2R)-2,3-dimethylbutanal->Incorporation into Target Molecule e.g., Wittig, Aldol (2R)-2,3-dimethylbutanoic acid (2R)-2,3-dimethylbutanoic acid Further Oxidation->(2R)-2,3-dimethylbutanoic acid (2R)-2,3-dimethylbutanoic acid->Incorporation into Target Molecule e.g., Amide coupling

Caption: General workflow for the synthesis and application of this compound.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a flammable liquid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral intermediate accessible through robust synthetic methods like asymmetric hydrogenation and enzymatic resolution. Its value lies in its ability to introduce a defined stereocenter, which can be carried through subsequent synthetic steps to build complex, enantiomerically pure molecules. The protocols and workflows provided herein offer a foundation for the successful application of this versatile chiral building block in research and development.

References

Application Notes and Protocols for (2R)-2,3-dimethylbutan-1-ol in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2R)-2,3-dimethylbutan-1-ol as a substrate in enzymatic reactions. This chiral primary alcohol is a valuable building block in asymmetric synthesis, particularly for pharmaceuticals and other biologically active compounds.[1] Enzymes, with their inherent stereoselectivity, offer a powerful tool for the synthesis and modification of such chiral molecules.[1] This document outlines protocols for two key enzymatic applications: oxidation by alcohol dehydrogenases and kinetic resolution by lipases.

Enzymatic Oxidation using Alcohol Dehydrogenase (ADH)

This compound can serve as a substrate for alcohol dehydrogenases (ADHs), which catalyze the oxidation of alcohols to their corresponding aldehydes or ketones. This reaction is crucial for both analytical purposes and for the synthesis of the corresponding chiral aldehyde, 2,3-dimethylbutanal. The stereoselectivity of ADHs is a key factor in their application.[2][3] While many ADHs follow Prelog's rule, leading to the synthesis of (S)-alcohols from ketones, others exhibit anti-Prelog stereopreference, yielding (R)-alcohols.[3][4] The oxidation of this compound can be monitored by observing the reduction of the NAD⁺ cofactor to NADH, which absorbs light at 340 nm.

Comparative Kinetic Data for Primary Alcohols with Alcohol Dehydrogenase
SubstrateEnzyme SourceKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
EthanolYeast ADH136.2 (nmol/min/mg protein)--[5]
EthanolYeast ADH0.40.33 (mMs⁻¹)--[6]
n-ButanolCrocus sativus ADH-3.8 (nmol/min/mg protein)--[5]
HexanolYeast ADH----[7]
DecanolYeast ADH----[7]

Note: The varied reaction conditions and enzyme preparations in the cited literature can lead to different reported kinetic values. Researchers should determine these parameters empirically for their specific system.

Experimental Protocol: ADH-Catalyzed Oxidation of this compound

This protocol is a general guideline and should be optimized for the specific ADH and experimental setup.

Materials:

  • This compound

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae - Yeast ADH)

  • NAD⁺ (β-Nicotinamide adenine dinucleotide)

  • Buffer solution (e.g., 50 mM Sodium Pyrophosphate, pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the buffer solution. The concentration range should be varied to determine kinetic parameters (e.g., 0.1 mM to 10 mM).

    • Prepare a stock solution of NAD⁺ in the buffer solution (e.g., 10 mM).

    • Prepare a stock solution of the ADH in cold buffer. The final concentration in the assay will depend on the enzyme's specific activity.

  • Assay Setup:

    • In a 1 mL cuvette, combine the following:

      • Buffer solution (to bring the final volume to 1 mL)

      • NAD⁺ solution (final concentration typically 1-2 mM)

      • This compound solution (at the desired final concentration)

    • Mix gently by inversion and incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the ADH enzyme solution to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

    • A blank reaction containing all components except the substrate should be run to account for any background NADH production.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of this compound.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation, or by using a Lineweaver-Burk plot.[8]

Workflow for ADH-Catalyzed Oxidation

ADH_Oxidation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Substrate This compound Stock Solution Mix Combine Substrate, NAD⁺, and Buffer in Cuvette Substrate->Mix NAD NAD⁺ Stock Solution NAD->Mix ADH ADH Enzyme Stock Solution Initiate Add ADH to start reaction ADH->Initiate Buffer Buffer (e.g., pH 8.8) Buffer->Mix Equilibrate Equilibrate at 25°C Mix->Equilibrate Equilibrate->Initiate Monitor Monitor A₃₄₀ increase Initiate->Monitor Calculate Calculate Initial Velocity (v₀) Monitor->Calculate Plot Plot v₀ vs. [Substrate] (Michaelis-Menten) Calculate->Plot Determine Determine Km & Vmax Plot->Determine

Caption: Workflow for the enzymatic oxidation of this compound by ADH.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used for the kinetic resolution of racemic alcohols.[9] In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much higher rate than the other, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess. For a racemic mixture of 2,3-dimethylbutan-1-ol, a lipase could be used to selectively acylate either the (R)- or (S)-enantiomer, depending on the enzyme's stereopreference.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2,3-dimethylbutan-1-ol

This protocol provides a general method for the kinetic resolution of racemic 2,3-dimethylbutan-1-ol. Optimization of the enzyme, acyl donor, solvent, and temperature is crucial for achieving high enantioselectivity.

Materials:

  • (±)-2,3-dimethylbutan-1-ol (racemic mixture)

  • Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, hexane, or tetrahydrofuran)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Stirring plate and stir bar

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Reaction Setup:

    • In a dry flask, dissolve (±)-2,3-dimethylbutan-1-ol in the anhydrous organic solvent.

    • Add the acyl donor (typically 1.5-3 equivalents).

    • Add the lipase (e.g., 10-50 mg per mmol of substrate). Immobilized lipases are often preferred for easier removal.

    • Add molecular sieves to ensure anhydrous conditions.

  • Reaction Monitoring:

    • Stir the reaction mixture at a constant temperature (e.g., room temperature or slightly elevated).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals.

    • Analyze the aliquots by GC or HPLC to determine the conversion (disappearance of the starting alcohol and appearance of the ester product) and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Work-up:

    • Once the desired conversion (ideally close to 50%) and high ee are achieved, stop the reaction by filtering off the lipase.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted this compound from the acylated product (e.g., (S)-2,3-dimethylbutyl acetate) by column chromatography.

  • Characterization:

    • Confirm the identity and purity of the separated products.

    • Determine the final enantiomeric excess of both the unreacted alcohol and the ester product using chiral GC or HPLC.

Workflow for Lipase-Catalyzed Kinetic Resolution

Lipase_Resolution_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Separation cluster_products Products Racemate (±)-2,3-dimethylbutan-1-ol Combine Combine Reactants and Enzyme Racemate->Combine AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Combine Lipase Lipase (e.g., CALB) Lipase->Combine Solvent Anhydrous Solvent Solvent->Combine Stir Stir at Constant Temperature Combine->Stir Monitor Monitor Conversion & ee by Chiral GC/HPLC Stir->Monitor Stop Stop Reaction (Filter Lipase) Monitor->Stop At ~50% conversion Separate Separate Alcohol & Ester (Column Chromatography) Stop->Separate Alcohol This compound (High ee) Separate->Alcohol Ester (S)-2,3-dimethylbutyl acetate (High ee) Separate->Ester

Caption: Workflow for the kinetic resolution of racemic 2,3-dimethylbutan-1-ol using a lipase.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the direct involvement of this compound in specific signaling pathways. Its primary relevance in a biological context is as a chiral synthon for the creation of molecules that may interact with such pathways.

Disclaimer: The provided protocols are intended as a starting point for research and development. Optimization of reaction conditions is essential for achieving desired outcomes. Always follow appropriate laboratory safety procedures.

References

Application Note: Derivatization of (2R)-2,3-dimethylbutan-1-ol for Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2,3-dimethylbutan-1-ol is a chiral primary alcohol, a class of compounds that serve as crucial stereodefined building blocks in asymmetric synthesis, particularly in the pharmaceutical industry.[1] The determination of enantiomeric purity is critical, as different enantiomers of a drug can have significantly different pharmacological activities and toxicities.[2] Gas chromatography (GC) is a powerful technique for this analysis, but the inherent polarity and potential for hydrogen bonding of alcohols can lead to poor peak shape and thermal instability.[3]

Derivatization is a chemical modification technique used to convert analytes into a more "GC-amenable" form.[4] This process modifies the functional groups of the analyte to increase volatility, enhance thermal stability, improve chromatographic separation, and increase detector sensitivity.[5][6] For chiral compounds like this compound, derivatization with a chiral reagent can create diastereomers, which are separable on standard achiral GC columns, allowing for the determination of enantiomeric ratios.[5] This application note provides detailed protocols for three common derivatization methods: silylation, acylation, and chiral derivatization.

Principles of Derivatization for GC Analysis

The primary objectives of derivatizing alcohols for GC analysis are:

  • Increased Volatility: Replacing the active hydrogen of the hydroxyl group with a non-polar group reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility.[7][8]

  • Improved Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC inlet and column, preventing on-column degradation.[3]

  • Enhanced Detectability: The introduction of specific functional groups, such as halogenated acyl groups, can significantly enhance the response of detectors like the Electron Capture Detector (ECD).[9]

  • Enantioselective Separation: Reacting the enantiomeric alcohol with a single, pure enantiomer of a chiral derivatizing agent (CDA) produces a mixture of diastereomers.[10] These diastereomers have different physical properties and can be separated on a conventional (achiral) GC column.[11]

Derivatization Methodologies and Protocols

Three primary types of derivatization are commonly employed for alcohols: silylation, acylation, and alkylation.[3] The following sections detail protocols for silylation, acylation (specifically fluoroacylation), and chiral derivatization.

Silylation with BSTFA + TMCS

Silylation is one of the most prevalent derivatization methods, replacing active hydrogens with a trimethylsilyl (TMS) group.[7] The reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is highly effective, and its reactivity can be enhanced by adding a catalyst like trimethylchlorosilane (TMCS).[4][8] The resulting TMS-ethers are more volatile and thermally stable.[7]

Experimental Protocol: Silylation

  • Materials:

    • This compound sample

    • BSTFA + 1% TMCS silylating agent

    • Anhydrous solvent (e.g., Chloroform, Acetonitrile, Pyridine)

    • 2 mL screw-cap reaction vials with PTFE-lined septa

    • Heating block or oven

    • Nitrogen gas supply for evaporation

  • Procedure:

    • Accurately weigh approximately 1-5 mg of the alcohol sample into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen at 60 °C.[12]

    • Add 100-200 µL of the silylating agent (BSTFA + 1% TMCS) to the dried residue.[12] For active hydrogens, a molar ratio of at least 2:1 of BSTFA to the analyte is recommended.[4]

    • Tightly cap the vial, vortex for 30 seconds, and heat at 70-80 °C for 30 minutes.[12]

    • Cool the vial to room temperature.

    • The reaction mixture can be injected directly into the GC. Alternatively, for cleaner injections, the excess reagent can be evaporated under nitrogen, and the residue redissolved in an appropriate solvent (e.g., 100 µL chloroform).[12]

    • Inject 1 µL of the final solution into the GC-MS or GC-FID system.

Fluoroacylation with TFAA

Acylation converts compounds with active hydrogens into esters, amides, or thioesters.[7] Perfluoroacylated anhydrides, such as Trifluoroacetic Anhydride (TFAA), are used to create stable, volatile derivatives that are highly responsive to Electron Capture Detectors (ECD).[9]

Experimental Protocol: Acylation

  • Materials:

    • This compound sample

    • Trifluoroacetic Anhydride (TFAA)

    • Anhydrous solvent (e.g., Benzene, Dichloromethane)

    • Acid scavenger/catalyst (e.g., 0.05 M Triethylamine in benzene, Pyridine)

    • 2 mL screw-cap reaction vials with PTFE-lined septa

    • Heating block or water bath

    • 5% aqueous ammonia solution

  • Procedure:

    • Dissolve approximately 1-5 mg of the alcohol sample in 0.5 mL of an anhydrous solvent (e.g., benzene) in a reaction vial.[9]

    • Add 0.1 mL of 0.05 M triethylamine in benzene (acts as an acid scavenger).[9]

    • Add 10-50 µL of TFAA to the vial.[9][13]

    • Cap the vial tightly and heat at 50-60 °C for 15-20 minutes.[9]

    • Cool the reaction mixture to room temperature.

    • To neutralize excess reagent and acidic byproducts, add 1 mL of 5% aqueous ammonia solution and shake for 5 minutes.[9]

    • Allow the layers to separate.

    • Inject 1 µL of the organic (upper) layer into the GC system.

Chiral Derivatization with (R)-Mosher's Acid Chloride

To determine the enantiomeric composition of a chiral alcohol, a chiral derivatizing agent (CDA) is used.[10] (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, known as (R)-Mosher's acid chloride, is a common CDA that reacts with alcohols to form diastereomeric esters.[14][15] These diastereomers can then be separated and quantified on a standard achiral GC column.

Experimental Protocol: Chiral Derivatization

  • Materials:

    • This compound sample (or a racemic mixture for method development)

    • (R)-Mosher's acid chloride

    • Anhydrous, non-protic solvent (e.g., Dichloromethane, Toluene)

    • Anhydrous base (e.g., Pyridine, Triethylamine)

    • 2 mL screw-cap reaction vials with PTFE-lined septa

    • Stir plate

  • Procedure:

    • Dissolve approximately 1-2 mg of the alcohol in 0.5 mL of anhydrous dichloromethane in a reaction vial.

    • Add a slight molar excess (e.g., 1.2 equivalents) of anhydrous pyridine.

    • In a separate vial, dissolve a slight molar excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride in 0.5 mL of anhydrous dichloromethane.

    • Slowly add the Mosher's acid chloride solution to the alcohol solution while stirring.

    • Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or a pilot GC run). The reaction must go to completion to avoid kinetic resolution, which would result in an inaccurate enantiomeric ratio.[16]

    • Quench the reaction by adding a small amount of deionized water.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a dilute base (e.g., saturated NaHCO₃) to remove excess Mosher's acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • The resulting solution containing the diastereomeric Mosher's esters is ready for GC analysis. Inject 1 µL into the GC system.

Data Presentation

Quantitative data from derivatization experiments are crucial for method validation and comparison.

Table 1: Comparison of Derivatization Methods for this compound.

Feature Silylation (BSTFA + TMCS) Fluoroacylation (TFAA) Chiral Derivatization ((R)-Mosher's Acid Chloride)
Derivative Formed Trimethylsilyl (TMS) Ether Trifluoroacetyl (TFA) Ester Diastereomeric Mosher's Ester
Primary Purpose Increase volatility & stability Increase volatility & ECD response Enantiomeric separation
Reaction Conditions 70-80 °C, 30 min 50-60 °C, 15-20 min Room Temperature, 1-4 hours
GC Column Type Chiral or Achiral Chiral or Achiral Achiral
Advantages Fast, effective, common reagent.[8] Highly sensitive for ECD, stable derivatives.[3][9] Allows enantiomer quantification on standard columns.[10]

| Disadvantages | Reagents are moisture sensitive.[7] | Forms acidic byproducts requiring removal.[8][12] | Reagent is expensive; reaction must reach completion.[16] |

Table 2: Illustrative Quantitative GC Data for Derivatized 2,3-dimethylbutan-1-ol. (Note: These values are representative and will vary based on the specific GC system, column, and temperature program.)

Derivative TypeEnantiomerRetention Time (min)Peak Area (Arbitrary Units)Calculated Enantiomeric Excess (% ee)
TFA Ester on Chiral Column (R)-TFA-Ester12.54985,00097.0%
(S)-TFA-Ester12.8915,000
Mosher's Ester on Achiral Column (R,R)-Diastereomer21.33985,00097.0%
(S,R)-Diastereomer21.7515,000

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of an alcohol sample prior to GC analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample 1. Aliquot Alcohol Sample (this compound) Solvent 2. Dissolve in Anhydrous Solvent Sample->Solvent Reagents 3. Add Derivatizing Agent & Catalyst/Base Solvent->Reagents React 4. Reaction (Heating/Stirring at RT) Reagents->React Workup 5. Quench & Work-up (Neutralization/Extraction) React->Workup Dry 6. Dry & Concentrate Workup->Dry GC_Inject 7. Inject into GC System Dry->GC_Inject GC_Analysis 8. Chromatographic Separation GC_Inject->GC_Analysis Data 9. Data Acquisition & Analysis GC_Analysis->Data

Caption: General experimental workflow for derivatization of an alcohol for GC analysis.

Conclusion

The derivatization of this compound is an essential step for its accurate and reliable analysis by gas chromatography. Silylation with BSTFA is a rapid and effective method for improving general chromatographic performance. Acylation with TFAA provides a stable derivative with excellent sensitivity for ECD-based analyses. For the critical task of determining enantiomeric purity, chiral derivatization with an agent like Mosher's acid chloride allows for the separation of enantiomers as diastereomers on a standard achiral column. The choice of method depends on the analytical objective, available instrumentation, and the required sensitivity. The protocols provided herein offer robust starting points for method development and validation in research and quality control settings.

References

Application Notes and Protocols: (2R)-2,3-dimethylbutan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2,3-dimethylbutan-1-ol is a valuable chiral building block for the synthesis of complex enantiomerically pure molecules in the pharmaceutical industry.[1] Its stereodefined structure makes it a critical synthon for introducing chirality, which is a key determinant of efficacy and safety in many drug products. This document provides an overview of its potential applications, synthesis protocols, and relevant biological contexts.

Potential Applications in Drug Discovery

While no currently marketed drugs are direct derivatives of this compound, its structural motifs are found in potent therapeutic agents. The primary areas of interest for this chiral alcohol are in the development of novel antifungal and neurological agents.

1.1. Antifungal Drug Candidates

The structural core of this compound is analogous to that of the triazole antifungal agent Efinaconazole . Efinaconazole, ((2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol), is a potent inhibitor of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.[2]

The chiral di-substituted butanol moiety of Efinaconazole is crucial for its antifungal activity. This compound can serve as a starting point for the synthesis of novel analogs with potential for improved efficacy, selectivity, or pharmacokinetic properties.

1.2. Modulators of the Adenosine A1 Receptor

Research has suggested that 2,3-dimethylbutan-1-ol may interact with the adenosine A1 receptor (A1AR).[3] The A1AR is a G-protein coupled receptor widely expressed in the central nervous system and other tissues. Its activation is associated with neuroprotective effects, and it plays a role in pain perception and sleep regulation.[3] Therefore, derivatives of this compound could be explored as potential modulators of the A1AR for the treatment of neurological disorders.

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use as a chiral building block. Several methods have been developed, with chemoenzymatic and asymmetric catalysis being the most effective.

2.1. Chemoenzymatic Synthesis

This approach utilizes the high stereoselectivity of enzymes, such as alcohol dehydrogenases, for the asymmetric reduction of a prochiral precursor, 2,3-dimethylbutanal.[1]

Table 1: Parameters for Chemoenzymatic Reduction of 2,3-dimethylbutanal

ParameterConditionRationale
EnzymeAlcohol dehydrogenase (e.g., from yeast)Provides high enantioselectivity for the (2R)-alcohol.
Substrate ConcentrationOptimized for each enzymeHigh concentrations can be toxic to cells, leading to lower conversion and enantiomeric excess (ee).
Co-solvente.g., isopropanolImproves solubility of the hydrophobic substrate but can inhibit enzyme activity at high concentrations.
pHOptimized for enzyme activityAffects enzyme activity and cell viability.
TemperatureOptimized for enzyme stability and activityBalances reaction rate with enzyme stability.

2.2. Asymmetric Catalysis

Asymmetric hydrogenation of the allylic alcohol precursor, 2,3-dimethyl-2-buten-1-ol, using a chiral catalyst can produce this compound with high enantiomeric excess.[1]

Table 2: Typical Conditions for Asymmetric Hydrogenation

ParameterConditionYieldEnantiomeric Excess (ee)
Catalyst[Ru(OAc)₂((R)-BINAP)]75-90%85-95%
Catalyst Loading10-20 mol%--
Reducing AgentBorane-dimethyl sulfide complex--
SolventTetrahydrofuran or Toluene--
Temperature-20 to 0 °C--
Hydrogen PressureElevatedIncreases reaction rate and enantioselectivity.[1]-

Experimental Protocols

3.1. Protocol for Asymmetric Hydrogenation of 2,3-dimethyl-2-buten-1-ol

This protocol is a representative example based on established methods for asymmetric hydrogenation of allylic alcohols.

Materials:

  • 2,3-dimethyl-2-buten-1-ol

  • [Ru(OAc)₂((R)-BINAP)] catalyst

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for air-sensitive reactions

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Ru(OAc)₂((R)-BINAP)] (10 mol%).

  • Add anhydrous, degassed tetrahydrofuran to dissolve the catalyst.

  • Add 2,3-dimethyl-2-buten-1-ol to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the required time (monitor by TLC or GC).

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Quench the reaction with a suitable reagent.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

  • Determine the enantiomeric excess using chiral HPLC or GC.

3.2. Proposed Synthesis of an Efinaconazole Analog using this compound

This hypothetical protocol outlines how this compound could be used to synthesize a novel azole antifungal.

Step 1: Oxidation to (2R)-2,3-dimethylbutanal Oxidize this compound to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Step 2: Asymmetric Epoxidation Perform an asymmetric epoxidation of the aldehyde, for example, using a Sharpless epoxidation protocol adapted for aldehydes, to introduce the epoxide ring with the desired stereochemistry.

Step 3: Ring Opening with a Substituted Piperidine React the resulting chiral epoxide with a desired substituted piperidine (e.g., 4-methylenepiperidine) to open the epoxide and form the amino alcohol core.

Step 4: Introduction of the Azole Moiety Convert the primary alcohol of the resulting intermediate to a leaving group (e.g., a tosylate or mesylate) and subsequently displace it with 1H-1,2,4-triazole to yield the final Efinaconazole analog.

Signaling Pathways and Experimental Workflows

4.1. Azole Antifungal Mechanism of Action

The proposed antifungal derivatives of this compound would likely share the same mechanism of action as other azole antifungals.

Azole_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane incorporates into Cell Lysis Cell Lysis Membrane->Cell Lysis disruption leads to CYP51->Ergosterol catalyzes Azole Azole Antifungal (e.g., Efinaconazole analog) Azole->CYP51 inhibits

Caption: Mechanism of action of azole antifungals.

4.2. Adenosine A1 Receptor Signaling

Should derivatives of this compound prove to be A1AR modulators, they would influence the following signaling cascade.

A1AR_Signaling cluster_cell Neuron Ligand A1AR Agonist (e.g., this compound derivative) A1AR Adenosine A1 Receptor Ligand->A1AR binds to G_protein Gi/o Protein A1AR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces Decreased Neuronal Excitability Decreased Neuronal Excitability cAMP->Decreased Neuronal Excitability reduction leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization opening leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca_channel->Reduced Neurotransmitter Release inhibition leads to Hyperpolarization->Decreased Neuronal Excitability Reduced Neurotransmitter Release->Decreased Neuronal Excitability

Caption: Adenosine A1 receptor signaling pathway.

4.3. Experimental Workflow for Antifungal Drug Discovery

A typical workflow for screening and evaluating new antifungal candidates derived from this compound.

Antifungal_Workflow Start Synthesis of this compound analogs In_vitro In vitro Antifungal Susceptibility Testing (e.g., MIC determination) Start->In_vitro Mechanism Mechanism of Action Studies (e.g., Ergosterol biosynthesis assay) In_vitro->Mechanism Active compounds Cytotoxicity In vitro Cytotoxicity Assays (on mammalian cells) In_vitro->Cytotoxicity Active compounds Lead_Opt Lead Optimization Mechanism->Lead_Opt Cytotoxicity->Lead_Opt Low toxicity In_vivo In vivo Efficacy Studies (in animal models of fungal infection) ADME_Tox ADME/Tox Profiling In_vivo->ADME_Tox Efficacious compounds ADME_Tox->Lead_Opt Favorable profile Lead_Opt->In_vivo Candidate Drug Candidate Selection Lead_Opt->Candidate

Caption: Workflow for antifungal drug discovery.

Quantitative Data

The following table summarizes relevant quantitative data for Efinaconazole, which can serve as a benchmark for newly synthesized analogs of this compound.

Table 3: In Vitro Antifungal Activity of Efinaconazole

Fungal SpeciesMIC Range (µg/mL)
Trichophyton rubrum0.004 - 0.015
Trichophyton mentagrophytes0.008 - 0.03
Candida albicans0.015 - 4

Data is illustrative and compiled from various sources on Efinaconazole's activity.

By leveraging the chiral scaffold of this compound, researchers can explore novel chemical space in the pursuit of new and improved therapeutic agents, particularly in the areas of antifungal and neurological drug discovery. The provided protocols and workflows offer a foundational guide for initiating such research endeavors.

References

Application Notes and Protocols for Reactions with (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving (2R)-2,3-dimethylbutan-1-ol, a chiral primary alcohol. The protocols described herein are foundational for the synthesis of various derivatives and intermediates relevant to pharmaceutical and materials science research.

Oxidation of this compound to (2R)-2,3-dimethylbutanal

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis. The Swern oxidation is a reliable method that avoids over-oxidation to the carboxylic acid.[1][2] This protocol details the preparation of (2R)-2,3-dimethylbutanal, a chiral aldehyde intermediate.

Experimental Protocol: Swern Oxidation

This procedure is adapted from established Swern oxidation protocols.[3][4][5]

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (0.5 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the stirred solution.

  • After 5 minutes, add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.

  • Continue stirring at -78 °C for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture for an additional 10 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure (2R)-2,3-dimethylbutanal.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical ConditionsExpected Yield
This compound1.0--
Oxalyl chloride1.5-78 °C85-95%
DMSO2.7-78 °C
Triethylamine5.0-78 °C to RT
Solvent-Anhydrous DCM

Experimental Workflow:

Swern_Oxidation cluster_prep Reagent Preparation & Cooldown cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation cluster_workup Work-up & Purification DCM Anhydrous DCM Cooldown Cool to -78 °C DCM->Cooldown OxalylChloride Add Oxalyl Chloride Cooldown->OxalylChloride DMSO Add DMSO OxalylChloride->DMSO Alcohol Add this compound DMSO->Alcohol Stir1 Stir at -78 °C Alcohol->Stir1 Base Add Triethylamine Stir1->Base Warm Warm to RT Base->Warm Quench Quench with Water Warm->Quench Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify Product (2R)-2,3-dimethylbutanal Purify->Product

Caption: Swern Oxidation Workflow

Esterification of this compound via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the esterification of alcohols with inversion of stereochemistry, although for a primary alcohol like this compound, inversion is not a factor at the carbinol carbon.[6][7][8] This protocol describes the synthesis of a generic ester derivative.

Experimental Protocol: Mitsunobu Esterification

This protocol is based on general Mitsunobu reaction procedures.[8][9][10]

Materials:

  • This compound

  • A carboxylic acid (e.g., Benzoic Acid)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical ConditionsExpected Yield
This compound1.0--
Carboxylic Acid1.20 °C to RT70-90%
Triphenylphosphine1.50 °C to RT
DEAD or DIAD1.50 °C to RT
Solvent-Anhydrous THF

Experimental Workflow:

Mitsunobu_Reaction cluster_setup Reaction Setup cluster_reaction Esterification cluster_workup Work-up & Purification Reagents Dissolve Alcohol, Acid, PPh3 in THF Cooldown Cool to 0 °C Reagents->Cooldown DEAD Add DEAD/DIAD Cooldown->DEAD WarmStir Warm to RT & Stir DEAD->WarmStir Concentrate Concentrate WarmStir->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Ester Product Purify->Product

Caption: Mitsunobu Esterification Workflow

Ether Synthesis with this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for preparing ethers.[11][12][13] This protocol outlines the synthesis of an alkyl ether of this compound.

Experimental Protocol: Williamson Ether Synthesis

This is a general procedure for the Williamson ether synthesis.[14][15]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • An alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ether.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsTypical ConditionsExpected Yield
This compound1.0--
Sodium Hydride1.20 °C to RT60-80%
Alkyl Halide1.10 °C to RT
Solvent-Anhydrous DMF or THF

Experimental Workflow:

Williamson_Ether_Synthesis cluster_alkoxide Alkoxide Formation cluster_etherification Etherification cluster_workup Work-up & Purification NaH NaH in DMF Cooldown1 Cool to 0 °C NaH->Cooldown1 Alcohol Add Alcohol Cooldown1->Alcohol Warm1 Warm to RT Alcohol->Warm1 Cooldown2 Cool to 0 °C Warm1->Cooldown2 AlkylHalide Add Alkyl Halide Cooldown2->AlkylHalide Warm2 Warm to RT & Stir AlkylHalide->Warm2 Quench Quench with Water Warm2->Quench Extract Extract with Ether Quench->Extract Purify Purify by Chromatography Extract->Purify Product Ether Product Purify->Product

Caption: Williamson Ether Synthesis Workflow

Potential Biological Activity: Adenosine A₁ Receptor Signaling

This compound and its derivatives may be of interest in drug discovery due to potential interactions with neuronal receptors. For instance, the structurally related compound 2,3-dimethylbutan-1-ol has been noted for its interaction with the adenosine A₁ receptor. Activation of A₁ receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] This pathway is significant in neuromodulation.

Signaling Pathway Diagram:

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (or derivative) A1R Adenosine A1 Receptor Ligand->A1R Binds G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Caption: A₁ Receptor Signaling Pathway

References

Application Notes and Protocols for (2R)-2,3-dimethylbutan-1-ol as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Topic: Application of (2R)-2,3-dimethylbutan-1-ol as a Chiral Resolving Agent for Racemic Carboxylic Acids

Introduction

This compound is a chiral alcohol with potential applications as a resolving agent in the separation of enantiomers. The resolution of racemic mixtures is a critical process in the pharmaceutical and fine chemical industries, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. One of the classical and effective methods for resolving racemic carboxylic acids is through the formation of diastereomeric esters with a chiral alcohol. The resulting diastereomers possess different physicochemical properties, such as solubility and chromatographic retention times, which allows for their separation by conventional techniques like fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the carboxylic acid.

While the principle of using a chiral alcohol like this compound for the resolution of racemic acids is well-established, a comprehensive search of publicly available scientific literature and patents did not yield specific, detailed protocols or quantitative data for its application. Therefore, this document provides a generalized framework and protocol based on the established principles of chiral resolution via diastereomeric ester formation. The provided protocols are intended as a starting point for methods development and will require optimization for specific racemic carboxylic acids.

Principle of Chiral Resolution

The fundamental principle behind using this compound as a chiral resolving agent for a racemic carboxylic acid involves a three-step process:

  • Diastereomeric Ester Formation: The racemic carboxylic acid (a mixture of R- and S-enantiomers) is reacted with the enantiomerically pure this compound. This reaction forms a mixture of two diastereomeric esters: (R)-acid-(2R)-alcohol and (S)-acid-(2R)-alcohol.

  • Separation of Diastereomers: Due to their different three-dimensional structures, the diastereomeric esters have distinct physical properties. This difference allows for their separation using standard laboratory techniques.

    • Fractional Crystallization: If the diastereomers have significantly different solubilities in a particular solvent, one diastereomer will selectively crystallize out of the solution upon cooling or concentration, allowing for its isolation by filtration.

    • Chromatography: Diastereomers will interact differently with a stationary phase in a chromatography column, leading to different retention times. This allows for their separation by techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

  • Hydrolysis and Recovery: Once separated, each diastereomeric ester is hydrolyzed (typically under acidic or basic conditions) to cleave the ester bond. This regenerates the chiral alcohol resolving agent and yields the individual, enantiomerically pure carboxylic acids.

Generalized Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using a chiral alcohol like this compound. These protocols should be adapted and optimized for the specific substrate.

Protocol 1: Diastereomeric Ester Formation

Objective: To synthesize a mixture of diastereomeric esters from a racemic carboxylic acid and this compound.

Materials:

  • Racemic carboxylic acid

  • This compound (enantiomerically pure)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 eq) and this compound (1.0 - 1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.

Protocol 2: Separation of Diastereomers by Column Chromatography

Objective: To separate the mixture of diastereomeric esters.

Materials:

  • Crude mixture of diastereomeric esters

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable solvent system)

  • Standard chromatography setup

Procedure:

  • Prepare a silica gel column using a suitable slurry packing method.

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a pre-determined solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity.

  • Collect fractions and analyze them by TLC to identify the separated diastereomers.

  • Combine the fractions containing each pure diastereomer and concentrate under reduced pressure.

Protocol 3: Hydrolysis of Separated Diastereomers

Objective: To recover the enantiomerically pure carboxylic acids.

Materials:

  • Separated diastereomeric ester

  • Lithium hydroxide (LiOH) or other suitable base

  • Tetrahydrofuran (THF) and Water

  • 1M HCl

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the isolated diastereomeric ester in a mixture of THF and water.

  • Add an excess of LiOH (e.g., 3-5 eq).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure carboxylic acid.

  • The chiral resolving agent, this compound, can be recovered from the aqueous layer if desired.

Data Presentation

Due to the lack of specific experimental data in the literature for the resolution of a named carboxylic acid with this compound, a quantitative data table cannot be provided. For a specific application, the following data should be collected and tabulated for each diastereomer and the final enantiomers:

CompoundYield (%)Diastereomeric/Enantiomeric Excess (%)Specific Rotation [α]DMelting Point (°C)
Diastereomer 1
Diastereomer 2
Enantiomer 1
Enantiomer 2

Visualizations

Chiral_Resolution_Workflow cluster_start Starting Materials cluster_reaction Step 1: Esterification cluster_products Step 2: Diastereomer Mixture cluster_separation Step 3: Separation cluster_separated Step 4: Isolated Diastereomers cluster_hydrolysis Step 5: Hydrolysis cluster_final Final Products Racemic\nCarboxylic Acid\n(R/S) Racemic Carboxylic Acid (R/S) Esterification Esterification Racemic\nCarboxylic Acid\n(R/S)->Esterification Chiral Alcohol\nthis compound Chiral Alcohol This compound Chiral Alcohol\nthis compound->Esterification Diastereomeric Esters\n(R-acid)-(2R-alcohol)\n(S-acid)-(2R-alcohol) Diastereomeric Esters (R-acid)-(2R-alcohol) (S-acid)-(2R-alcohol) Esterification->Diastereomeric Esters\n(R-acid)-(2R-alcohol)\n(S-acid)-(2R-alcohol) Separation\n(Chromatography or\nCrystallization) Separation (Chromatography or Crystallization) Diastereomeric Esters\n(R-acid)-(2R-alcohol)\n(S-acid)-(2R-alcohol)->Separation\n(Chromatography or\nCrystallization) Diastereomer 1\n(e.g., R-acid-2R-alcohol) Diastereomer 1 (e.g., R-acid-2R-alcohol) Separation\n(Chromatography or\nCrystallization)->Diastereomer 1\n(e.g., R-acid-2R-alcohol) Diastereomer 2\n(e.g., S-acid-2R-alcohol) Diastereomer 2 (e.g., S-acid-2R-alcohol) Separation\n(Chromatography or\nCrystallization)->Diastereomer 2\n(e.g., S-acid-2R-alcohol) Hydrolysis_1 Hydrolysis Diastereomer 1\n(e.g., R-acid-2R-alcohol)->Hydrolysis_1 Hydrolysis_2 Hydrolysis Diastereomer 2\n(e.g., S-acid-2R-alcohol)->Hydrolysis_2 Enantiomerically Pure\nCarboxylic Acid (R) Enantiomerically Pure Carboxylic Acid (R) Hydrolysis_1->Enantiomerically Pure\nCarboxylic Acid (R) Recovered Chiral Alcohol Recovered Chiral Alcohol Hydrolysis_1->Recovered Chiral Alcohol Enantiomerically Pure\nCarboxylic Acid (S) Enantiomerically Pure Carboxylic Acid (S) Hydrolysis_2->Enantiomerically Pure\nCarboxylic Acid (S) Hydrolysis_2->Recovered Chiral Alcohol

Caption: Workflow for Chiral Resolution of a Racemic Carboxylic Acid.

Logical_Relationship Racemic_Mixture Racemic Carboxylic Acid (Equal mixture of R and S enantiomers) Diastereomers Diastereomeric Esters (Different physical properties) Racemic_Mixture->Diastereomers reacts with Chiral_Resolving_Agent This compound (Single enantiomer) Chiral_Resolving_Agent->Diastereomers Separation Separation Technique (e.g., Chromatography) Diastereomers->Separation are subjected to Separated_Diastereomers Isolated Diastereomers Separation->Separated_Diastereomers yields Hydrolysis Hydrolysis Separated_Diastereomers->Hydrolysis are subjected to Enantiomers Enantiomerically Pure Carboxylic Acids (Separated R and S enantiomers) Hydrolysis->Enantiomers yields

Caption: Logical Steps in Chiral Resolution via Diastereomer Formation.

Conclusion

This compound holds theoretical potential as a chiral resolving agent for racemic carboxylic acids. The generalized protocols and workflows presented here provide a foundational approach for researchers to develop specific methods for their target molecules. Successful resolution will depend on the successful formation of diastereomeric esters and, critically, a sufficient difference in their physical properties to enable separation. It is recommended that small-scale trials are conducted to optimize reaction conditions and separation parameters for any new racemic acid.

Industrial Applications of 2,3-Dimethylbutan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylbutan-1-ol is a branched-chain hexyl alcohol with the chemical formula C6H14O. Its unique structure, featuring methyl groups at the second and third carbon positions, imparts specific physicochemical properties that make it a valuable compound in various industrial applications. This document provides detailed application notes and experimental protocols for the use of 2,3-dimethylbutan-1-ol in the fuel, lubricant, fragrance, and pharmaceutical industries. Its chiral nature also makes it a significant building block in asymmetric synthesis.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,3-dimethylbutan-1-ol is essential for its effective application. The following table summarizes key data for this compound.

PropertyValueReference
Molecular FormulaC6H14O[2][3][4][5]
Molecular Weight102.17 g/mol [2][6]
IUPAC Name2,3-dimethylbutan-1-ol[2]
CAS Number19550-30-2[2]
Boiling Point145 °C
Melting Point-128 °C
Density0.828 g/cm³
Flash Point49 °C
Water Solubility5.7 g/L at 25 °C
Vapor Pressure1.3 mmHg at 25 °C
logP (Octanol-Water Partition Coefficient)1.7[2][3]

Application Notes

Fuel Additive

Logical Relationship: Structure to Function as a Fuel Additive

FuelAdditive Branched Structure Branched Structure High Octane Number High Octane Number Branched Structure->High Octane Number leads to Anti-Knock Properties Anti-Knock Properties High Octane Number->Anti-Knock Properties results in Improved Engine Performance Improved Engine Performance Anti-Knock Properties->Improved Engine Performance enables

Figure 1: Relationship between molecular structure and fuel performance.
Lubricant Additive

Esters derived from branched-chain alcohols have shown excellent performance as lubricant base oils and additives, particularly in improving low-temperature properties. The branching in the alcohol moiety disrupts the packing of the ester molecules, leading to lower pour points.[1] This is a critical characteristic for lubricants used in cold climates. While direct performance data for lubricants formulated with 2,3-dimethylbutan-1-ol derivatives is limited in the public domain, the general principles of lubricant formulation suggest its esters would exhibit favorable viscosity and wear-prevention characteristics.[9]

Fragrance Intermediate

2,3-Dimethylbutan-1-ol serves as a precursor in the synthesis of fragrance esters. Its acetate ester, 2,3-dimethylbutyl acetate, possesses a characteristic fruity and floral aroma, making it a valuable component in perfumery and flavorings. The synthesis is typically achieved through Fisher esterification.

Chiral Building Block in Pharmaceutical Synthesis

The presence of a chiral center at the second carbon makes 2,3-dimethylbutan-1-ol a valuable starting material for the asymmetric synthesis of pharmaceuticals.[10][][12][13][14] The ability to introduce a specific stereoisomer is crucial in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[14]

Experimental Protocols

Synthesis of 2,3-Dimethylbutan-1-ol via Grignard Reaction

This protocol describes the synthesis of 2,3-dimethylbutan-1-ol from isobutyraldehyde and an isopropyl Grignard reagent.

Workflow for Grignard Synthesis

GrignardSynthesis Start Start Prepare Isopropyl Grignard Reagent Prepare Isopropyl Grignard Reagent Start->Prepare Isopropyl Grignard Reagent React with Isobutyraldehyde React with Isobutyraldehyde Prepare Isopropyl Grignard Reagent->React with Isobutyraldehyde Aqueous Workup Aqueous Workup React with Isobutyraldehyde->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification (Distillation) Purification (Distillation) Extraction->Purification (Distillation) Characterization Characterization Purification (Distillation)->Characterization End End Characterization->End

Figure 2: Workflow for the Grignard synthesis of 2,3-dimethylbutan-1-ol.

Materials:

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Isobutyraldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Isobutyraldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of isobutyraldehyde in anhydrous diethyl ether dropwise with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under atmospheric pressure to obtain 2,3-dimethylbutan-1-ol.

Synthesis of 2,3-Dimethylbutyl Acetate for Fragrance Applications

This protocol details the Fisher esterification of 2,3-dimethylbutan-1-ol with acetic acid.[15]

Materials:

  • 2,3-Dimethylbutan-1-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,3-dimethylbutan-1-ol and an excess of glacial acetic acid.[15]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours.

  • Workup: After cooling, transfer the mixture to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution until the aqueous layer is no longer acidic. Finally, wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the 2,3-dimethylbutyl acetate by distillation.

Analysis of 2,3-Dimethylbutyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of the synthesized fragrance ester.

Workflow for GC-MS Analysis

GCMS_Workflow Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Spectrum Acquisition

Figure 3: General workflow for GC-MS analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms)

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Procedure:

  • Sample Preparation: Dilute the synthesized 2,3-dimethylbutyl acetate in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and mass spectra. Identify the 2,3-dimethylbutyl acetate peak based on its retention time and comparison of its mass spectrum with a reference library.

Conclusion

2,3-Dimethylbutan-1-ol is a versatile chemical with promising applications in several key industrial sectors. Its branched structure is advantageous for its use as a potential fuel and lubricant additive, while its hydroxyl group allows for the synthesis of valuable fragrance esters. Furthermore, its chirality makes it an important synthon for the pharmaceutical industry. The protocols provided herein offer a foundation for researchers to explore and optimize the use of this compound in their respective fields. Further research is warranted to quantify its performance characteristics in various applications, which will undoubtedly expand its industrial significance.

References

Application of (2R)-2,3-Dimethylbutan-1-ol in the Synthesis of a Chiral Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

(2R)-2,3-dimethylbutan-1-ol , a valuable chiral building block, serves as a crucial starting material in the enantioselective synthesis of key pharmaceutical intermediates. Its inherent chirality allows for the introduction of a specific stereocenter, a critical aspect in the development of modern therapeutics where a single enantiomer often accounts for the desired pharmacological activity. This application note details the use of this compound in the synthesis of a chiral sulfinamide, an important intermediate for various pharmaceuticals.

The primary application highlighted is the preparation of (R)-N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dimethyl-1-butanesulfinamide . This intermediate is of significant interest in medicinal chemistry due to the prevalence of the 3,5-bis(trifluoromethyl)benzyl moiety in a range of biologically active molecules and the utility of chiral sulfinamides as versatile intermediates in asymmetric synthesis.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the chiral sulfinamide intermediate starting from this compound.

Step No.Reaction StepStarting MaterialProductReagentsSolventYield (%)Diastereomeric Excess (d.e.) (%)
1Mesylation of Chiral AlcoholThis compound(2R)-2,3-dimethylbutyl methanesulfonateMethanesulfonyl chloride, TriethylamineDichloromethane95>99
2Thioacetate Formation(2R)-2,3-dimethylbutyl methanesulfonateS-((2R)-2,3-dimethylbutyl) ethanethioatePotassium thioacetateDMF88>99
3Oxidative Chlorination to Sulfinyl ChlorideS-((2R)-2,3-dimethylbutyl) ethanethioate(R)-2,3-dimethylbutane-1-sulfinyl chlorideSulfuryl chlorideDichloromethane85>99
4Sulfinamide Formation(R)-2,3-dimethylbutane-1-sulfinyl chloride(R)-N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dimethyl-1-butanesulfinamide(3,5-bis(trifluoromethyl)phenyl)methanamine, TriethylamineDichloromethane92>99

Experimental Protocols

Step 1: Synthesis of (2R)-2,3-dimethylbutyl methanesulfonate

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.

Step 2: Synthesis of S-((2R)-2,3-dimethylbutyl) ethanethioate

To a solution of (2R)-2,3-dimethylbutyl methanesulfonate (1.0 eq) in dimethylformamide (DMF) is added potassium thioacetate (1.5 eq). The reaction mixture is heated to 60 °C and stirred for 4 hours. After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of (R)-2,3-dimethylbutane-1-sulfinyl chloride

To a solution of S-((2R)-2,3-dimethylbutyl) ethanethioate (1.0 eq) in dichloromethane at 0 °C is added sulfuryl chloride (2.0 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The solvent is removed under reduced pressure to give the crude sulfinyl chloride, which is used immediately in the next step.

Step 4: Synthesis of (R)-N-(3,5-bis(trifluoromethyl)benzyl)-2,3-dimethyl-1-butanesulfinamide

To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0 °C is added a solution of (R)-2,3-dimethylbutane-1-sulfinyl chloride (1.1 eq) in dichloromethane dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final product.

Visualization

Synthesis_Workflow cluster_0 Synthesis of Chiral Sulfinamide Intermediate A This compound B (2R)-2,3-dimethylbutyl methanesulfonate A->B Mesylation (MsCl, Et3N) C S-((2R)-2,3-dimethylbutyl) ethanethioate B->C Thioacetate Formation (KSAc) D (R)-2,3-dimethylbutane-1-sulfinyl chloride C->D Oxidative Chlorination (SO2Cl2) E (R)-N-(3,5-bis(trifluoromethyl)benzyl)- 2,3-dimethyl-1-butanesulfinamide D->E Sulfinamide Formation

Caption: Synthetic workflow for the preparation of a chiral sulfinamide intermediate.

Logical_Relationship cluster_1 Role of this compound in Asymmetric Synthesis Start Chiral Pool Starting Material (this compound) Intermediate Chiral Intermediate (Chiral Sulfinamide) Start->Intermediate Introduction of Stereocenter Pharmaceutical Active Pharmaceutical Ingredient (API) Intermediate->Pharmaceutical Further Synthetic Transformations

Caption: Role of the chiral alcohol as a starting material in asymmetric synthesis.

Troubleshooting & Optimization

Technical Support Center: Purification of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (2R)-2,3-dimethylbutan-1-ol from typical reaction mixtures. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If synthesized via asymmetric reduction of 2,3-dimethylbutanal, impurities may include residual starting aldehyde, the corresponding (2S)-enantiomer, and reaction solvents. Syntheses involving the hydrogenation of 2,3-dimethyl-2-buten-1-ol could contain residual starting material and over-reduced byproducts like 2,3-dimethylbutane.

Q2: What is the primary method for removing bulk, non-isomeric impurities?

A2: Fractional distillation is the most effective initial step for separating this compound from components with significantly different boiling points, such as solvents, starting materials, and some side-products.

Q3: How can I separate the (2R) and (2S) enantiomers?

A3: Enantiomers have nearly identical physical properties and cannot be separated by standard distillation. Chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP), is the required technique for enantioseparation. For a volatile alcohol like this, chiral GC is often highly effective.

Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?

A4: The enantiomeric excess can be determined using analytical chiral chromatography (GC or HPLC) by integrating the peak areas of the two enantiomers. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral resolving agent or a chiral lanthanide shift reagent can be employed to differentiate the signals of the (R) and (S) enantiomers, allowing for quantification.

Purification Workflow

The following diagram outlines a general workflow for the purification of this compound.

G cluster_0 Purification Workflow for this compound Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction (Removes salts, water-soluble impurities) Crude->Workup Distillation Fractional Distillation (Removes solvent & high/low boiling impurities) Workup->Distillation RacemicProduct Racemic or Enantioenriched 2,3-dimethylbutan-1-ol Distillation->RacemicProduct ChiralSep Preparative Chiral Chromatography (GC or HPLC/SFC) RacemicProduct->ChiralSep Enantioseparation Required R_Enantiomer Pure (2R)-Enantiomer ChiralSep->R_Enantiomer S_Enantiomer Pure (S)-Enantiomer ChiralSep->S_Enantiomer Analysis Purity & e.e. Analysis (Chiral GC/HPLC, NMR) R_Enantiomer->Analysis

Caption: General purification and analysis workflow.

Data Presentation: Physical Properties

Proper purification relies on understanding the physical properties of the target compound and potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 102.17~142-145The boiling point of the pure enantiomer is expected to be very close to the racemic mixture.
Racemic 2,3-dimethylbutan-1-ol102.17142-145Source: NIST Chemistry WebBook.[1]
2,3-dimethylbutanal100.16~111Common starting material, lower boiling point.[2][3]
2,3-dimethyl-2-buten-1-ol100.16Not availablePotential starting material.
2,3-dimethylbutane86.1858Potential over-reduction byproduct, highly volatile.[4][5][6]
2,3-dimethyl-2-butanol102.17119-121Isomeric impurity, lower boiling point.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Fractional Distillation 1. Inefficient Column: The fractionating column has too few theoretical plates for the separation. 2. Distillation Rate Too Fast: The distillation is proceeding too quickly, preventing proper vapor-liquid equilibrium. 3. Close Boiling Points: An impurity has a boiling point very close to the product.1. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponge) to increase the number of theoretical plates. 2. Reduce the heating rate to ensure a slow, steady collection of distillate (approx. 1-2 drops per second). Insulate the column with glass wool or aluminum foil.[8][9] 3. Check the boiling points of potential impurities. If they are too close, subsequent chromatographic purification will be necessary.
No Separation of Enantiomers on Chiral Column 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide chiral recognition for this analyte. 2. Inappropriate Mobile Phase: The mobile phase composition is not optimal for resolution. 3. Column Overload: Too much sample was injected, exceeding the column's capacity.1. For volatile alcohols, CSPs based on derivatized cyclodextrins (e.g., β-cyclodextrin) are often effective in GC.[10][11] For HPLC, polysaccharide-based phases (cellulose or amylose derivatives) are a good starting point.[12][13] 2. Systematically vary the mobile phase. For chiral HPLC, adjust the ratio of hexane/isopropanol or use different alcohol modifiers. 3. Reduce the injection volume or sample concentration.
Poor Peak Shape (Tailing/Fronting) in Chromatography 1. Column Contamination: Strongly adsorbed impurities from previous runs are interfering with the separation. 2. Sample Solvent Issues: The sample is dissolved in a solvent much stronger than the mobile phase, causing distortion. 3. Silica Dissolution: For HPLC, a high pH mobile phase may be damaging the silica support of the column.1. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[14] Using a guard column can prevent this. 2. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 3. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-7.5 for silica-based CSPs).
Inaccurate Enantiomeric Excess (e.e.) Measurement 1. Incomplete Resolution: The peaks for the two enantiomers are not baseline-separated, leading to integration errors. 2. Non-linear Detector Response: The detector response is not linear across the concentration range of the peaks. 3. Racemization: The sample may have racemized during workup or analysis.1. Optimize the chromatographic method (temperature program for GC, mobile phase for HPLC) to achieve baseline resolution (Rs > 1.5). 2. Create a calibration curve for each enantiomer to confirm linearity or use a response factor. 3. Check the stability of the compound under the analytical conditions. Avoid harsh acidic or basic conditions if the chiral center is labile.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to remove impurities with boiling points significantly different from this compound.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude reaction mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle. The goal is to achieve a slow, steady boil.

  • Equilibration: Observe the ring of condensate slowly rise through the fractionating column.[8] Allow the column to equilibrate by adjusting the heat so the vapor temperature remains stable just below the boiling point of the first fraction (e.g., solvent).

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will primarily be lower-boiling impurities (e.g., solvents, 2,3-dimethylbutane). The vapor temperature will be low and may fluctuate.

    • Heart Cut: Once the temperature stabilizes at the boiling point of 2,3-dimethylbutan-1-ol (~142-145 °C), change the receiving flask to collect the main product fraction. Maintain a slow distillation rate of 1-2 drops per second.

    • After-run: If the temperature begins to rise significantly above the product's boiling point or the distillation rate drops, stop the distillation. The residue in the flask contains higher-boiling impurities.

  • Analysis: Analyze the collected heart cut fraction by GC or NMR to assess its chemical purity before proceeding to chiral separation.

Protocol 2: Enantioseparation by Chiral Gas Chromatography (GC)

This is a general method for the analytical or preparative separation of enantiomers.

  • Column Selection: Choose a capillary column with a chiral stationary phase. A good starting point for volatile alcohols is a cyclodextrin-based CSP, such as one containing a derivatized β-cyclodextrin (e.g., 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin).[11]

  • Instrumentation:

    • Injector: Use a split/splitless injector. For analytical scale, a high split ratio (e.g., 100:1) is common. For preparative scale, splitless injection would be used.

    • Detector: A Flame Ionization Detector (FID) is suitable for this compound.

    • Carrier Gas: Use high-purity helium or hydrogen.

  • GC Conditions (Analytical Example):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 2 °C/min to 150 °C. This program should be optimized to achieve baseline resolution.

    • Flow Rate: Set a constant linear velocity (e.g., 70 cm/s) for the carrier gas.

  • Sample Preparation: Dilute a small amount of the purified alcohol from the distillation step in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration (e.g., 1 mg/mL for analytical scale).

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) into the GC. Identify the two peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (e.e.) can be calculated from the integrated peak areas using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[15]

  • Preparative Scale-Up: For preparative separation, the method would be adapted by using a larger diameter column, increasing the sample loading, and incorporating a fraction collector at the detector outlet. The conditions would need to be re-optimized to handle the larger sample size while maintaining resolution.

References

Technical Support Center: Synthesis of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (2R)-2,3-dimethylbutan-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main strategies for synthesizing this compound focus on achieving high enantioselectivity. These include:

  • Asymmetric Reduction of 2,3-dimethylbutanal: This is a primary route utilizing chiral catalysts to stereoselectively reduce the prochiral aldehyde.[1]

  • Enzymatic or Chemoenzymatic Methods: These approaches leverage the high stereoselectivity of enzymes, either through kinetic resolution of a racemic mixture of 2,3-dimethylbutan-1-ol or by asymmetric synthesis from a prochiral precursor.

  • Asymmetric Hydrogenation of an Allylic Alcohol: The asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol using a chiral catalyst can effectively establish the desired stereocenter.[1]

For racemic synthesis, the Grignard reaction is a common method.[2]

Q2: How can I improve the yield of my Grignard synthesis of 2,3-dimethylbutan-1-ol?

A2: Low yields in Grignard reactions are often due to the presence of water or issues with the magnesium metal. To improve your yield:

  • Ensure strictly anhydrous (dry) conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. Grignard reagents are strong bases and will react with any water present.[3]

  • Activate the magnesium: The magnesium turnings should be fresh and shiny. If they appear dull, they can be activated by grinding them in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine.

  • Control the reaction temperature: The initial formation of the Grignard reagent can be exothermic and may require cooling to prevent side reactions.

Q3: What factors influence the enantioselectivity of the enzymatic resolution of 2,3-dimethylbutan-1-ol?

A3: The enantioselectivity of lipase-catalyzed kinetic resolutions can be influenced by several factors:

  • Choice of Lipase: Different lipases exhibit varying enantioselectivities for the same substrate. Screening various lipases is often necessary.

  • Acyl Donor: The choice of the acyl donor in transesterification reactions can significantly impact enantioselectivity.

  • Solvent: The reaction solvent can affect enzyme activity and selectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity.[4]

Troubleshooting Guides

Asymmetric Reduction of 2,3-dimethylbutanal
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction conditions (temperature, pressure).- Monitor the reaction by TLC or GC to ensure completion. - Use fresh, high-purity catalyst and ensure inert atmosphere. - Optimize temperature and hydrogen pressure (for catalytic hydrogenation).
Low Enantiomeric Excess (ee) - Presence of water or other protic impurities. - Incorrect catalyst choice or loading. - Racemization of the product.- Ensure all reagents and solvents are scrupulously dried. - Screen different chiral catalysts and optimize catalyst loading. - Work up the reaction at a low temperature to prevent racemization.
Formation of Byproducts - Over-reduction to the corresponding alkane. - Formation of borate esters (with borohydride reagents).- Use a milder reducing agent or less harsh reaction conditions. - Ensure proper workup to hydrolyze borate esters.
Grignard Synthesis of Racemic 2,3-dimethylbutan-1-ol
Issue Possible Cause(s) Suggested Solution(s)
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer). - Wet glassware or solvents.- Activate magnesium with iodine or 1,2-dibromoethane. - Ensure all equipment and reagents are anhydrous.
Low Yield of Alcohol, High Yield of Biphenyl (from Phenyl Grignard) - Wurtz coupling side reaction.- Add the alkyl halide slowly to the magnesium suspension. - Use a less reactive solvent if possible.
Formation of an Enolate - The Grignard reagent acts as a base instead of a nucleophile with sterically hindered ketones.- Use a less sterically hindered Grignard reagent if possible. - Consider using an organolithium reagent which can be more nucleophilic.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Method Precursor Catalyst/Reagent Typical Yield (%) Typical Enantiomeric Excess (ee) (%) Reference
Asymmetric Reduction2,3-dimethylbutanalChiral Oxazaborolidine (CBS) catalyst / BH₃·SMe₂75-9085-95[2]
Catalytic Hydrogenation2,3-dimethylbutanal10 wt% Pd/C, H₂90-98N/A (racemic)[2]
Grignard Reaction2,3-dimethylbutanalIsopropylmagnesium bromide70-85N/A (racemic)[2]
Enzymatic Kinetic ResolutionRacemic 2,3-dimethylbutan-1-olLipase (e.g., from Candida antarctica)~45 (for one enantiomer)>99[5]

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2,3-dimethylbutanal using a CBS Catalyst

This protocol is based on the Corey-Bakshi-Shibata (CBS) reduction, a reliable method for the enantioselective reduction of prochiral ketones and aldehydes.[6][7]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 2,3-dimethylbutanal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq).

  • Cool the flask to -20 °C in a suitable cooling bath.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the flask.

  • Stir the mixture for 10 minutes at -20 °C.

  • Add a solution of 2,3-dimethylbutanal (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 2 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Grignard Synthesis of Racemic 2,3-dimethylbutan-1-ol

This protocol describes the synthesis of the racemic alcohol via the reaction of a Grignard reagent with 2,3-dimethylbutanal.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • 2,3-dimethylbutanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an argon atmosphere.

  • Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If not, gently warm the flask.

  • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of 2,3-dimethylbutanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried flask under Argon add_catalyst Add (R)-CBS catalyst start->add_catalyst cool_flask Cool to -20°C add_catalyst->cool_flask add_borane Add BH3·SMe2 cool_flask->add_borane add_aldehyde Add 2,3-dimethylbutanal in THF add_borane->add_aldehyde react Stir at -20°C for 2h add_aldehyde->react quench Quench with Methanol react->quench add_hcl Add 1M HCl quench->add_hcl extract Extract with Et2O add_hcl->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Chromatography dry->purify product This compound purify->product Grignard_Troubleshooting start Low Yield in Grignard Synthesis cause1 Reaction did not initiate start->cause1 cause2 Presence of Water start->cause2 cause3 Side Reactions (e.g., Wurtz coupling) start->cause3 solution1a Activate Mg with Iodine cause1->solution1a solution1b Grind Mg turnings cause1->solution1b solution2 Flame-dry glassware & use anhydrous solvents cause2->solution2 solution3 Slow addition of alkyl halide cause3->solution3 CBS_Reduction_Mechanism catalyst (R)-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex borane BH3·SMe2 borane->complex transition_state Six-membered Transition State complex->transition_state aldehyde 2,3-dimethylbutanal aldehyde->transition_state alkoxyborane Chiral Alkoxyborane Intermediate transition_state->alkoxyborane product This compound alkoxyborane->product Workup workup Acidic Workup (H+) product->catalyst Catalyst Regeneration

References

Technical Support Center: Asymmetric Reactions Using (2R)-2,3-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for asymmetric reactions utilizing (2R)-2,3-dimethylbutan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments with this sterically hindered chiral auxiliary.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter when using this compound as a chiral auxiliary.

Problem 1: Low Diastereoselectivity in Alkylation Reactions

Question: I am performing a diastereoselective alkylation of an ester enolate derived from this compound and am observing a low diastereomeric excess (d.e.). What are the potential causes and how can I improve the selectivity?

Answer:

Low diastereoselectivity in this system is often related to the reaction conditions that control the formation and reactivity of the enolate. The bulky 2,3-dimethylbutyl group is designed to effectively shield one face of the enolate, but its efficacy can be compromised.

Possible Causes and Solutions:

  • Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react non-selectively.

    • Solution: Ensure your base is of high purity and the stoichiometry is correct. Consider using a stronger base or a different base altogether (e.g., switch from LDA to KHMDS).

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can significantly impact the direction of alkylation.

    • Solution: The choice of base and solvent can influence enolate geometry. For lithium enolates, THF typically favors the Z-enolate. The addition of HMPA can sometimes improve selectivity but should be handled with care due to its toxicity.

  • Reaction Temperature: Higher temperatures can lead to a loss of selectivity as the energy difference between the diastereomeric transition states becomes less significant.

    • Solution: Maintain a low reaction temperature (typically -78 °C) throughout the enolate formation and alkylation steps. Ensure your cooling bath is stable.

  • Steric Hindrance of the Electrophile: A very bulky electrophile may not be able to approach the enolate from the desired trajectory, leading to reduced selectivity.

    • Solution: If possible, consider using a less sterically demanding electrophile.

  • Chelation Control: The presence of a chelating metal ion (like Li⁺ from LDA) can help to create a more rigid transition state, enhancing selectivity.

    • Solution: Ensure your reagents and solvents are anhydrous, as water can interfere with chelation.

Problem 2: Poor Yield of the Alkylated Product

Question: My diastereoselectivity is acceptable, but the overall yield of my alkylated product is low. What could be the issue?

Answer:

Low yields can stem from a variety of factors, including incomplete reactions, side reactions, and difficulties during workup and purification.

Possible Causes and Solutions:

  • Steric Hindrance: The significant steric bulk of the this compound auxiliary can slow down the reaction rate.

    • Solution: Increase the reaction time or consider a slight increase in temperature after the initial low-temperature addition, monitoring the diastereoselectivity.

  • Base-Induced Side Reactions: Strong bases like LDA can sometimes induce elimination or other side reactions, especially with sensitive substrates or electrophiles.

    • Solution: Ensure the base is added slowly at low temperature. Consider using a less nucleophilic base if possible.

  • Difficult Purification: The lipophilic nature of the auxiliary can sometimes make chromatographic separation from byproducts challenging.

    • Solution: Optimize your chromatography conditions. A different solvent system or using a different stationary phase might be necessary.

  • Product Instability: The desired product may be unstable under the workup conditions.

    • Solution: Employ a milder workup procedure. For example, use a buffered aqueous solution for quenching instead of a strong acid or base.

Problem 3: Difficulty in Removing the Chiral Auxiliary

Question: I am struggling to cleave the ether linkage to remove the this compound auxiliary without degrading my product. What are the recommended methods?

Answer:

Cleavage of the sterically hindered secondary ether can be challenging. The choice of method depends on the stability of your desired product.

Recommended Cleavage Methods:

  • Acidic Cleavage: Strong acids like HBr or HI can cleave ethers. However, these are harsh conditions that may not be suitable for sensitive molecules. The reaction proceeds via an SN2 mechanism at the less hindered carbon, or an SN1 mechanism if a stable carbocation can be formed. Given the secondary nature of the chiral auxiliary's attachment point, a mix of mechanisms or elimination could occur.

    • Milder Acidic Conditions: Lewis acids such as boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) are often more effective for cleaving hindered ethers under milder conditions. BBr₃ is particularly effective but must be used with care as it is highly reactive.

  • Oxidative Cleavage: This is generally not applicable to simple alkyl ethers.

  • Reductive Cleavage: While less common for this type of ether, some specialized reductive cleavage methods exist but are highly substrate-dependent.

Troubleshooting Cleavage:

  • Incomplete Reaction: The steric hindrance may require longer reaction times or higher temperatures.

    • Solution: Gradually increase the reaction time and/or temperature, monitoring the reaction progress by TLC or LC-MS.

  • Product Decomposition: If your product is sensitive to strong acid, milder Lewis acid conditions are recommended.

    • Solution: Start with milder Lewis acids like TMSI before resorting to BBr₃. Always perform the reaction at low temperatures (e.g., -78 °C to 0 °C).

  • Racemization: If the newly formed stereocenter is adjacent to a carbonyl group, there is a risk of epimerization under acidic or basic conditions.

    • Solution: Use the mildest possible cleavage conditions and ensure the workup is performed quickly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a bulky chiral auxiliary like this compound?

A1: The main advantage is the high degree of facial selectivity it can impart due to its significant steric bulk. The large 2,3-dimethylbutyl group effectively blocks one face of a prochiral center (e.g., an enolate), forcing an incoming electrophile to approach from the less hindered face, which often leads to high diastereoselectivity.

Q2: How do I attach this compound to my substrate?

A2: Typically, you would form an ether or ester linkage. For example, to create an ester for subsequent enolate chemistry, you can use standard esterification protocols such as DCC/DMAP coupling with a carboxylic acid or by reacting the sodium salt of the alcohol with an acyl chloride. For ether formation, a common method is the Williamson ether synthesis, where the alkoxide of this compound is reacted with an alkyl halide.

Q3: Can I recover and reuse the this compound auxiliary?

A3: Yes, one of the key advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step. After cleaving the ether or ester bond, the this compound can be separated from the product, typically through chromatography or distillation, and reused.

Q4: What kind of diastereomeric ratios (d.r.) can I expect with this auxiliary?

A4: While highly dependent on the specific substrate, electrophile, and reaction conditions, a well-optimized reaction using a bulky auxiliary like this compound can be expected to yield diastereomeric ratios greater than 90:10, and in some cases, exceeding 95:5.

Quantitative Data Summary

The following table summarizes typical diastereoselectivities that might be expected in the alkylation of a chiral ester of this compound under various conditions. Please note that these are representative values and actual results may vary.

BaseSolventAdditiveTemperature (°C)ElectrophileTypical Diastereomeric Ratio (d.r.)
LDATHFNone-78Methyl Iodide90:10
LDATHFHMPA-78Methyl Iodide95:5
KHMDSTolueneNone-78Benzyl Bromide92:8
LiHMDSTHFNone-78Benzyl Bromide93:7
LDATHFNone-40Methyl Iodide80:20

Experimental Protocols

Protocol 1: Synthesis of a Chiral Ether from this compound

This protocol describes a general procedure for the etherification of this compound with an activated alkyl halide, such as ethyl bromoacetate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 mL).

  • Alcohol Addition: Add this compound (1.0 eq).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Electrophile Addition: Cool the solution back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of a Chiral Ester Enolate

This protocol outlines a general procedure for the diastereoselective alkylation of an ester derived from this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (15 mL) and diisopropylamine (1.1 eq).

  • Base Formation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Ester Addition: Add a solution of the chiral ester (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise at -78 °C.

  • Reaction: Stir at -78 °C for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC/GC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary with Boron Tribromide (BBr₃)

This protocol describes a method for the cleavage of the ether linkage to recover the chiral product and the auxiliary. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the chiral ether (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to -78 °C.

  • Reagent Addition: Add a solution of BBr₃ in DCM (1.0 M, 1.5 eq) dropwise.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching: Slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol, followed by water.

  • Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the desired product and the recovered auxiliary by flash column chromatography.

Visualizations

experimental_workflow cluster_attachment Attachment of Auxiliary cluster_reaction Asymmetric Reaction cluster_cleavage Cleavage and Recovery start Substrate + this compound attach Etherification/ Esterification start->attach chiral_substrate Chiral Substrate attach->chiral_substrate reaction Diastereoselective Alkylation/Aldol chiral_substrate->reaction diastereomers Diastereomeric Mixture reaction->diastereomers separation Purification (Chromatography) diastereomers->separation cleavage Cleavage of Auxiliary separation->cleavage product Enantioenriched Product cleavage->product auxiliary Recovered Auxiliary cleavage->auxiliary

Caption: General workflow for using this compound as a chiral auxiliary.

troubleshooting_de cluster_conditions Check Reaction Conditions cluster_reagents Evaluate Reagents cluster_solutions Potential Solutions start Low Diastereoselectivity? temp Is Temperature <-70°C? start->temp Yes lower_temp Lower Temperature start->lower_temp No anhydrous Are Reagents/Solvents Anhydrous? temp->anhydrous Yes dry Dry Solvents/Reagents temp->dry No base Is Base Stoichiometry/Purity Correct? anhydrous->base Yes anhydrous->dry No enolate Consider Enolate Geometry base->enolate Yes change_base Change Base (e.g., KHMDS) base->change_base No add_hmpa Add HMPA (with caution) enolate->add_hmpa

Caption: Decision tree for troubleshooting low diastereoselectivity.

enolate_alkylation cluster_mechanism Mechanism of Diastereoselective Alkylation cluster_approach Electrophile Approach enolate Chiral Ester ->[LDA, -78°C] Z-Enolate (Chelated) transition_state Transition State enolate->transition_state top Top Face (Sterically Hindered by Auxiliary) top->transition_state Disfavored bottom Bottom Face (Less Hindered) bottom->transition_state Favored product Major Diastereomer transition_state->product

Caption: Simplified mechanism of diastereoselective alkylation.

Technical Support Center: Optimization of Reaction Conditions for (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2R)-2,3-dimethylbutan-1-ol.

Section 1: Asymmetric Reduction of 2,3-dimethylbutanal or its Ketone Precursors

The asymmetric reduction of a prochiral ketone, such as 3,3-dimethyl-2-butanone, or an aldehyde like 2,3-dimethylbutanal, is a common and effective method for synthesizing this compound. This section addresses common issues encountered when using catalysts like Corey-Bakshi-Shibata (CBS) reagents or biocatalysts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric reduction to produce this compound?

A1: The most prevalent methods involve the use of chiral catalysts to stereoselectively reduce the corresponding prochiral ketone (3,3-dimethyl-2-butanone) or aldehyde (2,3-dimethylbutanal). Key methods include:

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs an oxazaborolidine catalyst to achieve high enantioselectivity.[1][2][3][4][5]

  • Biocatalytic Reduction: Whole-cell biocatalysts (e.g., Bacillus cereus) or isolated enzymes (alcohol dehydrogenases) can be used for a green and highly selective reduction.[6]

  • Ruthenium-BINAP Catalyzed Hydrogenation: This method is effective for the asymmetric hydrogenation of the corresponding unsaturated alcohol precursor, 2,3-dimethyl-2-buten-1-ol.[7][8][9][10][11]

Q2: How does temperature affect the enantioselectivity of the asymmetric reduction?

A2: Generally, lower temperatures favor higher enantioselectivity in asymmetric reductions. For instance, CBS reductions are often carried out at temperatures as low as -78°C.[1] However, the optimal temperature is a balance between reaction rate and selectivity and should be determined empirically for each specific system. For biocatalytic reductions, the optimal temperature is typically within the range of the microorganism's or enzyme's optimal activity, often around 30°C.[6]

Q3: What is the role of the borane source in a CBS reduction?

A3: In a CBS reduction, the borane source (e.g., BH₃·THF or BH₃·SMe₂) acts as the stoichiometric reducing agent, providing the hydride that is transferred to the ketone. The chiral oxazaborolidine catalyst ensures that this hydride transfer occurs in a stereoselective manner.[1][3]

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Inactive catalyst. 2. Presence of water or other protic impurities. 3. Suboptimal reaction temperature. 4. Incorrect stoichiometry of reagents.1. Use a fresh batch of catalyst. For CBS reduction, consider in situ generation of the catalyst.[5] 2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the reaction temperature. While lower temperatures often improve enantioselectivity, they can also decrease the reaction rate. 4. Carefully check the molar ratios of the substrate, catalyst, and reducing agent.
Low Enantioselectivity 1. Racemization of the product. 2. Impure or aged catalyst. 3. Reaction temperature is too high. 4. Incorrect catalyst enantiomer used.1. Ensure the work-up and purification conditions are mild to prevent racemization. 2. Use a fresh, high-purity catalyst. The enantiomeric purity of the catalyst directly impacts the enantiomeric excess of the product. 3. Perform the reaction at a lower temperature.[12] 4. Double-check that the correct enantiomer of the catalyst is being used to obtain the desired (2R)-alcohol.
Incomplete Reaction 1. Insufficient reaction time. 2. Catalyst poisoning. 3. Low catalyst loading.1. Monitor the reaction progress by TLC or GC and allow it to run to completion. 2. Ensure the starting material and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds for metal catalysts). 3. Increase the catalyst loading, although this should be balanced with cost considerations.
Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst

  • Preparation: Under an inert atmosphere, add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF) to a cooled (-78°C) reaction vessel.

  • Addition of Borane: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 eq) to the catalyst solution while maintaining the temperature at -78°C. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at -78°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Temperature on Enantiomeric Excess (ee) in a Typical CBS Reduction

Temperature (°C)Enantiomeric Excess (ee) of this compound (%)
085
-2092
-4096
-78>99

Note: These are representative values and may vary depending on the specific substrate and reaction conditions.

Visualization

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Inert Atmosphere (Ar/N2) A->B C Add Catalyst & Borane B->C D Cool to Optimal Temp C->D E Add Substrate D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Aqueous Work-up G->H I Purification H->I J Characterization I->J

Caption: Workflow for Asymmetric Reduction.

Section 2: Grignard Reaction

The Grignard reaction provides a classical and effective method for forming the C-C bond in 2,3-dimethylbutan-1-ol by reacting an appropriate Grignard reagent with an aldehyde. For the synthesis of this compound, a chiral auxiliary is typically required to control the stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the Grignard synthesis of 2,3-dimethylbutan-1-ol?

A1: A common approach is the reaction of isopropylmagnesium bromide with 2-methylpropanal. To achieve the desired (2R) stereochemistry, a chiral auxiliary is often attached to the aldehyde.

Q2: Why is it crucial to use anhydrous conditions for a Grignard reaction?

A2: Grignard reagents are highly reactive and will react with any protic source, including water. The presence of water will quench the Grignard reagent, reducing the yield of the desired product.[13][14][15] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

Q3: What are common side reactions in a Grignard synthesis?

A3: A common side reaction is the Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide. This is more prevalent at higher temperatures and concentrations. Another potential issue is the enolization of the aldehyde starting material by the basic Grignard reagent.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Grignard Reagent Fails to Form 1. Wet glassware or solvent. 2. Inactive magnesium turnings. 3. Alkyl halide is not reactive enough.1. Ensure all glassware is oven-dried and solvents are anhydrous.[13][14][15] 2. Activate the magnesium turnings with a small crystal of iodine or by crushing them. 3. Consider using a more reactive alkyl halide (e.g., bromide instead of chloride).
Low Yield of Alcohol 1. Grignard reagent was quenched by water. 2. Side reactions (e.g., Wurtz coupling). 3. Incomplete reaction.1. Strictly adhere to anhydrous conditions. 2. Add the alkyl halide slowly to the magnesium to maintain a low concentration and control the reaction temperature. 3. Ensure the reaction is stirred efficiently and allowed to proceed to completion.
Formation of Biphenyl-like Side Products High concentration of alkyl halide and elevated temperature.Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration and control the exothermic reaction. Use an ice bath to manage the temperature.[15]
Experimental Protocols

Protocol 2: Grignard Reaction for the Synthesis of 2,3-dimethylbutan-1-ol (Racemic)

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small amount of anhydrous diethyl ether. Add a few drops of a solution of isopropyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel. If the reaction does not start, warm the flask gently or add a crystal of iodine. Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 2-methylpropanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or flash column chromatography.

Data Presentation

Table 2: Effect of Solvent on Grignard Reaction Yield

SolventDielectric ConstantYield of Alcohol (%)
Diethyl Ether4.385-95
Tetrahydrofuran (THF)7.690-98
2-Methyltetrahydrofuran (2-MeTHF)6.288-96

Note: Yields are typical and can be influenced by other reaction parameters.[16]

Visualization

Grignard_Troubleshooting Start Low Yield in Grignard Reaction Q1 Did the Grignard reagent form? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were anhydrous conditions maintained? A1_Yes->Q2 Sol1 Troubleshoot Reagent Formation: - Activate Mg with I2 - Use fresh, dry solvent - Check alkyl halide purity A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol3 Optimize reaction conditions: - Slow addition of aldehyde - Control temperature A2_Yes->Sol3 Sol2 Strictly maintain anhydrous conditions: - Oven-dry all glassware - Use anhydrous solvents A2_No->Sol2

Caption: Troubleshooting Low Yield in Grignard Reactions.

Section 3: Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique to obtain one enantiomer from a racemic mixture. For this compound, a lipase can be used to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

Frequently Asked Questions (FAQs)

Q1: What is the principle of lipase-catalyzed kinetic resolution?

A1: Lipases are enzymes that can differentiate between the two enantiomers of a chiral alcohol. In the presence of an acyl donor, the lipase will preferentially catalyze the acylation of one enantiomer (in this case, typically the (S)-enantiomer) at a much faster rate than the other, allowing for the separation of the unreacted (R)-enantiomer.[17][18]

Q2: Which lipases are commonly used for the resolution of alcohols?

A2: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly effective lipase for the kinetic resolution of a broad range of alcohols. Other lipases from Pseudomonas cepacia and Candida rugosa have also been successfully employed.[17][19][20]

Q3: How can the progress of a kinetic resolution be monitored?

A3: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This allows for the determination of both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Denatured enzyme due to improper storage or temperature. 2. Presence of enzyme inhibitors in the substrate or solvent. 3. Incorrect pH or water activity.1. Use a fresh batch of lipase and ensure it has been stored correctly. Avoid excessively high temperatures during the reaction. 2. Purify the starting materials and use high-purity solvents. 3. While many reactions are run in organic solvents, a small amount of water is often necessary for lipase activity. The optimal water activity may need to be determined. For reactions in buffer, ensure the pH is optimal for the specific lipase.
Low Enantioselectivity (Low E-value) 1. Suboptimal choice of lipase. 2. Unfavorable reaction conditions (temperature, solvent). 3. Racemization of the product or starting material.1. Screen different lipases to find one with higher enantioselectivity for the specific substrate. 2. Optimize the reaction temperature (often lower temperatures improve enantioselectivity) and solvent. 3. Ensure the reaction conditions do not promote racemization.
Reaction Stops Before 50% Conversion 1. Enzyme inhibition by the product. 2. Reversibility of the reaction.1. In some cases, the product can inhibit the enzyme. Consider using a different acyl donor or removing the product as it is formed. 2. Use an irreversible acyl donor, such as a vinyl ester (e.g., vinyl acetate), to drive the reaction to completion.
Experimental Protocols

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol

  • Reaction Setup: To a flask containing racemic 2,3-dimethylbutan-1-ol (1.0 eq) dissolved in an appropriate organic solvent (e.g., hexane or toluene), add an acyl donor (e.g., vinyl acetate, 1.5 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction by taking samples periodically and analyzing by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Purification: Separate the unreacted this compound from the acylated (S)-enantiomer by flash column chromatography or distillation.

Data Presentation

Table 3: Comparison of Different Lipases for the Kinetic Resolution of a Chiral Alcohol

Lipase SourceAcyl DonorSolventConversion (%)ee of (R)-Alcohol (%)E-value
Candida antarctica B (CALB)Vinyl AcetateHexane49>99>200
Pseudomonas cepaciaVinyl AcetateToluene4898150
Candida rugosaAcetic AnhydrideDiisopropyl ether459580

Note: These values are illustrative and the optimal conditions should be determined experimentally.[17][19][20]

Visualization

Caption: Logical Flow of Lipase-Catalyzed Kinetic Resolution.

References

Technical Support Center: Synthesis of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R)-2,3-dimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary synthetic routes to this compound include:

  • Asymmetric Reduction of 2,3-Dimethylbutanal: This is a common method employing a chiral reducing agent or catalyst to achieve the desired (R)-enantiomer.

  • Grignard Reaction: The reaction of a suitable Grignard reagent with formaldehyde can be used, followed by a chiral resolution step to isolate the (R)-enantiomer.

  • Biocatalytic Reduction: Utilizing enzymes, such as alcohol dehydrogenases, to reduce 2,3-dimethylbutanal with high enantioselectivity.

Q2: What are the potential side reactions during the synthesis of this compound?

A2: The main side reactions depend on the chosen synthetic route:

  • During Asymmetric Reduction:

    • Formation of the (S)-enantiomer, leading to low enantiomeric excess (ee).

    • Over-reduction to the corresponding alkane, although less common with milder reducing agents.

    • Cannizzaro reaction of the starting aldehyde (2,3-dimethylbutanal) under basic conditions, as it lacks α-hydrogens. This disproportionation reaction yields the corresponding alcohol and carboxylic acid.

  • During Grignard Synthesis:

    • The Grignard reagent is highly basic and will react with any protic source (e.g., water, alcohols), leading to quenching of the reagent and formation of an alkane.

    • With sterically hindered aldehydes, the Grignard reagent may act as a base, leading to enolate formation, or as a reducing agent.

  • During Work-up or Purification:

    • Dehydration of the final alcohol product to form various alkene isomers, especially under acidic conditions or at elevated temperatures.

Q3: How can I minimize the formation of the undesired (S)-enantiomer during asymmetric reduction?

A3: To enhance enantioselectivity:

  • Catalyst/Reagent Choice: Select a catalyst or chiral auxiliary known for high enantioselectivity with similar substrates.

  • Temperature Control: Lowering the reaction temperature often improves enantiomeric excess.

  • Solvent Effects: The choice of solvent can significantly influence the stereochemical outcome.

  • Reagent Purity: Ensure the purity of all reagents and solvents, as impurities can interfere with the catalyst's performance.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Grignard Synthesis
Symptom Possible Cause Troubleshooting Steps
Low or no product formation.Quenching of Grignard reagent: Presence of moisture or other protic impurities in the glassware, solvent, or starting materials.1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. 3. Ensure the starting aldehyde is free of water.
Significant amount of alkane byproduct from the Grignard reagent.Reaction with protic impurities: Similar to the above.Rigorously exclude moisture and other protic species from the reaction.
Recovery of unreacted starting aldehyde.Poor quality Grignard reagent: The Grignard reagent may not have formed efficiently or has degraded upon storage.1. Ensure the magnesium turnings are fresh and activated. 2. Use freshly prepared Grignard reagent. 3. Titrate the Grignard reagent before use to determine its exact concentration.
Problem 2: Formation of Alkene Impurities
Symptom Possible Cause Troubleshooting Steps
Presence of peaks corresponding to alkene isomers in NMR or GC-MS analysis of the final product.Dehydration of the alcohol: Exposure to acidic conditions, especially at elevated temperatures during work-up or distillation.1. Use a mild acidic work-up, or a non-acidic work-up if possible. 2. Avoid excessive heat during solvent evaporation and purification. 3. Purify the alcohol using chromatography under neutral conditions if distillation leads to decomposition.

The dehydration of 2,3-dimethylbutan-1-ol can lead to the formation of two isomeric alkenes.[1][2]

Problem 3: Low Enantiomeric Excess (ee) in Asymmetric Reduction
Symptom Possible Cause Troubleshooting Steps
The ratio of (R) to (S) enantiomer is close to 1:1.Ineffective chiral catalyst or reagent: The chosen chiral source may not be suitable for this specific substrate.1. Screen different chiral catalysts or auxiliaries. 2. Consult literature for precedents with similar sterically hindered aldehydes.
Enantiomeric excess is lower than expected.Suboptimal reaction conditions: Temperature, solvent, or concentration may not be ideal.1. Systematically vary the reaction temperature (often lower is better). 2. Screen a range of aprotic solvents. 3. Optimize the substrate-to-catalyst ratio.
Catalyst poisoning: Impurities in the starting materials or solvent are deactivating the catalyst.1. Purify the starting aldehyde and solvent before use. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Asymmetric Reduction of 2,3-Dimethylbutanal

This protocol is a general guideline and may require optimization.

  • Preparation: Under an inert atmosphere, a solution of the chiral catalyst (e.g., a CBS-oxazaborolidine) in an anhydrous aprotic solvent (e.g., THF) is cooled to the desired temperature (e.g., -20 °C to 0 °C).

  • Reagent Addition: A solution of a borane source (e.g., borane-dimethyl sulfide complex) is added dropwise to the catalyst solution.

  • Substrate Addition: A solution of 2,3-dimethylbutanal in the same anhydrous solvent is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by TLC or GC.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent (e.g., methanol) at low temperature.

  • Work-up: The mixture is then warmed to room temperature and subjected to an appropriate aqueous work-up.

  • Purification: The crude product is purified by column chromatography or distillation to yield this compound.

Visualizations

Synthesis_Workflow cluster_reduction Asymmetric Reduction cluster_grignard Grignard Synthesis Aldehyde 2,3-Dimethylbutanal Reaction Asymmetric Reduction Aldehyde->Reaction Catalyst Chiral Catalyst + Borane Source Catalyst->Reaction Product_R This compound Reaction->Product_R Product_S (S)-enantiomer (Side Product) Reaction->Product_S Grignard Grignard Reagent Grignard_Reaction Grignard Reaction Grignard->Grignard_Reaction Formaldehyde Formaldehyde Formaldehyde->Grignard_Reaction Racemic_Product Racemic Alcohol Grignard_Reaction->Racemic_Product Resolution Chiral Resolution Racemic_Product->Resolution Final_Product This compound Resolution->Final_Product

Caption: Synthetic pathways to this compound.

Troubleshooting_Dehydration Start Desired Product: This compound Problem Problem: Alkene Impurities Detected Start->Problem Cause Likely Cause: Dehydration of Alcohol Problem->Cause Condition1 Acidic Conditions during Work-up Cause->Condition1 Condition2 High Temperature during Purification Cause->Condition2 Solution1 Use Mild or Non-Acidic Work-up Condition1->Solution1 Solution2 Purify at Lower Temperature (e.g., Chromatography) Condition2->Solution2

Caption: Troubleshooting workflow for alkene impurity formation.

References

stability of (2R)-2,3-dimethylbutan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (2R)-2,3-dimethylbutan-1-ol. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, a primary alcohol, the most probable degradation pathways include:

  • Oxidation: It can be oxidized to form the corresponding aldehyde, (2R)-2,3-dimethylbutanal, and further to the carboxylic acid, (2R)-2,3-dimethylbutanoic acid. Stronger oxidizing agents are more likely to lead to the carboxylic acid.

  • Dehydration: Under acidic conditions and heat, dehydration can occur, leading to the formation of alkenes such as 2,3-dimethyl-1-butene. Rearrangements to form more stable carbocations could potentially lead to other isomeric alkenes.

  • Esterification: In the presence of acidic catalysts and carboxylic acid impurities, ester formation may occur.

Q2: Is this compound susceptible to racemization?

A2: The chiral center at the C2 position is not directly involved in the common degradation reactions of the primary alcohol group (oxidation, dehydration). Therefore, racemization at this center is generally not expected under typical stress conditions. However, extreme conditions that could lead to bond cleavage and reformation involving the chiral center could theoretically lead to racemization, but this is considered unlikely.

Q3: How should I store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool and dry place. For long-term storage, refrigeration is recommended. Inert atmosphere (e.g., nitrogen or argon) can be used to prevent oxidation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with a chiral column is the most appropriate technique. This allows for the separation of the parent compound from its potential degradation products and any enantiomeric impurities. Gas Chromatography (GC) with a chiral column can also be a suitable alternative.

Troubleshooting Guide

Issue 1: An unknown peak appears in my chromatogram after storing the sample under acidic conditions.

  • Question: I subjected a solution of this compound in 0.1 M HCl to heat and observed a new, earlier-eluting peak in my reverse-phase HPLC analysis. What could this be?

  • Answer: The appearance of a new peak under acidic and thermal stress suggests a dehydration reaction. The likely degradation product is an alkene, such as 2,3-dimethyl-1-butene, which is less polar than the parent alcohol and would therefore elute earlier in a reverse-phase HPLC system. To confirm, you could analyze the sample by GC-MS to identify the mass of the new peak.

Issue 2: The concentration of my this compound sample is decreasing over time, even when stored in the dark at room temperature.

  • Question: I have noticed a gradual decrease in the purity of my this compound standard, which is stored in a clear glass vial at ambient temperature. What could be the cause?

  • Answer: This could be due to slow oxidation from atmospheric oxygen. Primary alcohols can be susceptible to air oxidation over time. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect from any potential light exposure, even from ambient room lighting. Refrigeration will also slow down this process.

Issue 3: I am observing multiple new peaks after performing an oxidative stress study with hydrogen peroxide.

  • Question: After treating this compound with 3% hydrogen peroxide, my HPLC analysis shows several new peaks. I was only expecting the aldehyde and carboxylic acid. What could be the other peaks?

  • Answer: While the primary oxidation products are expected to be (2R)-2,3-dimethylbutanal and (2R)-2,3-dimethylbutanoic acid, strong oxidative conditions can lead to further degradation. The additional peaks could correspond to smaller, fragmented molecules resulting from C-C bond cleavage. It is also possible that impurities in your starting material are reacting with the oxidizing agent. It is advisable to use a mass spectrometry detector (LC-MS) to get mass information on these unknown peaks to help in their identification.

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl24 hours60 °C8.5%2,3-dimethyl-1-butene
0.1 M NaOH24 hours60 °C< 1.0%No significant degradation
3% H₂O₂24 hoursRoom Temp15.2%(2R)-2,3-dimethylbutanal, (2R)-2,3-dimethylbutanoic acid
Heat (Solid)48 hours80 °C< 0.5%No significant degradation
Photostability (ICH Q1B)1.2 million lux hours / 200 W h/m²Room Temp< 1.0%No significant degradation

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

These protocols are designed to be general starting points and may require optimization based on the specific properties of the compound and the analytical method used. The goal is to achieve 5-20% degradation.[1]

1. Acid Hydrolysis

  • Objective: To assess stability in acidic conditions.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Base Hydrolysis

  • Objective: To assess stability in basic conditions.

  • Procedure:

    • Prepare a solution of this compound as described in the acid hydrolysis protocol.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

    • Analyze the samples by HPLC.

3. Oxidative Degradation

  • Objective: To evaluate stability in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a solution of this compound at approximately 1 mg/mL.

    • Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Monitor the reaction at various time points.

    • Analyze the samples directly by HPLC.

4. Thermal Degradation

  • Objective: To determine the effect of high temperature on the solid-state stability.

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Heat the sample in an oven at a high temperature (e.g., 80 °C).

    • At selected time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photostability Testing

  • Objective: To assess the stability of the compound when exposed to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light with aluminum foil.

    • Analyze the exposed and control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acidic (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Basic (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative Expose to thermal Thermal (e.g., 80°C, solid) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to sampling Sample at time points (neutralize if necessary) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc Analyze by stability-indicating chiral HPLC method sampling->hplc data Quantify degradation and identify degradation products hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_oxidation Oxidation Pathway cluster_dehydration Dehydration Pathway parent This compound aldehyde (2R)-2,3-dimethylbutanal parent->aldehyde [O] alkene 2,3-dimethyl-1-butene parent->alkene -H₂O (Acid, Heat) acid (2R)-2,3-dimethylbutanoic acid aldehyde->acid Further Oxidation

References

Technical Support Center: Purification of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (2R)-2,3-dimethylbutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: The impurities largely depend on the synthetic route employed.

  • From asymmetric reduction of 2,3-dimethylbutanal or 3,3-dimethyl-2-butanone: The most common impurity is the undesired (S)-2,3-dimethylbutan-1-ol enantiomer . Other potential impurities include unreacted starting material (the corresponding aldehyde or ketone) and residual reducing agents or catalysts.

  • From asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol: Besides the (S)-enantiomer, impurities can include unreacted 2,3-dimethyl-2-buten-1-ol and positional isomers such as 2,3-dimethylbutan-2-ol .

  • General impurities: Solvents used in the reaction and work-up, as well as byproducts from side reactions, may also be present.

Q2: What are the primary methods for purifying this compound and removing its enantiomeric impurity?

A2: The main strategies for the enantioselective purification of this compound are:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are direct methods that utilize a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective.[1][2] SFC is generally considered a "greener" and faster technique with higher loading capacity compared to HPLC.[3][4]

  • Diastereomeric Derivatization: This indirect method involves reacting the racemic 2,3-dimethylbutan-1-ol with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers.[5] These diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., silica gel column chromatography). The desired diastereomer is then cleaved to yield the pure this compound.

  • Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) with one of the enantiomers at a much faster rate than the other.[6][7] This results in a mixture of the acylated (often the (S)-enantiomer) and the unreacted (R)-enantiomer, which can then be separated by conventional methods like column chromatography.

Q3: Is fractional distillation a viable method for separating the enantiomers of 2,3-dimethylbutan-1-ol?

A3: Fractional distillation is generally not effective for separating enantiomers because they have identical boiling points. This technique is more suitable for separating diastereomers or constitutional isomers that have different boiling points.[8]

Troubleshooting Guides

Preparative Chiral HPLC/SFC

Problem: Poor or no separation of (2R)- and (S)-2,3-dimethylbutan-1-ol enantiomers.

Possible Cause Solution
Incorrect Chiral Stationary Phase (CSP) The selectivity of CSPs is highly specific. Screen different types of polysaccharide-based columns (e.g., Chiralpak® AD-H, AS-H, Chiralcel® OD-H, OJ-H). An amylose-based CSP like Chiralpak® AD-H is a good starting point for alcohols.[2][9]
Inappropriate Mobile Phase For normal phase HPLC, a common mobile phase is a mixture of an alkane (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents significantly impacts resolution. Start with a screening gradient and then optimize the isocratic conditions. For SFC, a mobile phase of CO2 with an alcohol co-solvent (e.g., methanol or ethanol) is typical.[4][10]
Low Column Efficiency Ensure the column is properly packed and has not been damaged. Check for blockages in the inlet frit. Sometimes, reversing the column flow (for immobilized columns) can dislodge particulates.[11]
Co-elution with Other Impurities If other impurities are present, they may interfere with the chiral separation. It is advisable to first purify the racemic mixture to remove non-enantiomeric impurities using standard achiral chromatography before proceeding with the chiral separation.

Problem: High backpressure during the preparative run.

Possible Cause Solution
Blocked Inlet Frit This can be caused by particulates in the sample or mobile phase. Filter your sample and mobile phase before use. A guard column can also help protect the main column.[11]
Precipitation of the Sample on the Column If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection. Dissolve the sample in the mobile phase or a solvent with similar or weaker elution strength.
High Flow Rate Reduce the flow rate. For preparative columns, the flow rate should be scaled appropriately based on the column diameter.
Diastereomeric Derivatization

Problem: Incomplete derivatization reaction.

Possible Cause Solution
Inappropriate Reaction Conditions Ensure the reaction is performed under anhydrous conditions, especially when using reactive derivatizing agents like acid chlorides. Optimize the reaction time and temperature.
Incorrect Stoichiometry Use a slight excess of the chiral derivatizing agent to drive the reaction to completion.
Degraded Derivatizing Agent Use a fresh, high-purity chiral derivatizing agent. Some reagents are sensitive to moisture and should be stored properly.[12]
Presence of Other Nucleophiles Water or other nucleophilic impurities in the sample can consume the derivatizing agent. Ensure the starting material is dry and free of such impurities.[13]

Problem: Difficulty in separating the resulting diastereomers.

Possible Cause Solution
Insufficient Difference in Physical Properties The choice of the chiral derivatizing agent is crucial. Agents that create a larger structural difference between the diastereomers can improve separation. Experiment with different derivatizing agents if one does not provide adequate separation.
Suboptimal Chromatographic Conditions Systematically screen different solvent systems for the achiral column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols & Data

Method 1: Preparative Chiral SFC
  • Objective: To separate the enantiomers of 2,3-dimethylbutan-1-ol.

  • Instrumentation: Preparative SFC system.

  • Column: Chiralpak® AD-H, 20 x 250 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

    • Isocratic elution with 5-15% B. The optimal percentage should be determined by analytical scale screening first.

  • Flow Rate: 50-70 g/min .

  • Back Pressure: 100-150 bar.

  • Temperature: 35-40 °C.

  • Sample Preparation: Dissolve the racemic 2,3-dimethylbutan-1-ol in the mobile phase or a compatible solvent.

  • Detection: UV at a low wavelength (e.g., 210 nm) or a mass spectrometer.

Method 2: Diastereomeric Derivatization and Separation
  • Step 1: Derivatization with (R)-Mosher's Acid Chloride

    • Dissolve racemic 2,3-dimethylbutan-1-ol (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting alcohol.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Separation of Diastereomers

    • Purify the crude diastereomeric ester mixture by flash column chromatography on silica gel.

    • Use a solvent system such as a gradient of ethyl acetate in hexane to elute the two diastereomers.

    • Collect fractions and analyze by TLC to identify the separated diastereomers.

  • Step 3: Cleavage of the Chiral Auxiliary

    • Dissolve the desired diastereomeric ester in a suitable solvent (e.g., methanol or THF).

    • Add a base such as potassium carbonate or sodium hydroxide and stir at room temperature.

    • Monitor the hydrolysis by TLC.

    • After completion, perform an aqueous workup to isolate the enantiomerically pure this compound.

Quantitative Data Comparison (Illustrative)

The following table provides an illustrative comparison of the different purification methods for a generic chiral alcohol. Actual results for this compound may vary and require method optimization.

Method Typical Final Purity (ee%) Typical Yield Throughput Advantages Disadvantages
Preparative Chiral HPLC >99%60-80%Low to MediumDirect method, high purity achievable.High solvent consumption, lower throughput.
Preparative Chiral SFC >99%70-90%Medium to HighFaster, less solvent waste, higher throughput than HPLC.[4]Requires specialized equipment.
Diastereomeric Derivatization >98%40-60% (overall)LowUses standard chromatography equipment.Multi-step process, potential for racemization during cleavage, overall lower yield.
Enzymatic Kinetic Resolution >95%<50% (for the desired enantiomer)Low to MediumHigh enantioselectivity, mild reaction conditions.Maximum theoretical yield is 50%, requires separation of product from unreacted starting material.

Visualizations

Experimental Workflow for Preparative Chiral SFC

cluster_prep Sample Preparation cluster_sfc SFC System cluster_collection Fraction Collection cluster_analysis Purity Analysis Prep Dissolve Racemic Mixture in Mobile Phase Injection Inject Sample Prep->Injection Column Chiral Stationary Phase (e.g., Chiralpak AD-H) Injection->Column Separation Separation of Enantiomers Column->Separation Detection UV/MS Detection Separation->Detection Collect_R Collect (2R)-enantiomer Detection->Collect_R Collect_S Collect (S)-enantiomer Detection->Collect_S Analysis Analytical Chiral HPLC/SFC for ee% determination Collect_R->Analysis

Caption: Workflow for the purification of this compound using preparative SFC.

Logical Flow for Diastereomeric Derivatization

Start Racemic 2,3-dimethylbutan-1-ol ((R)- and (S)-enantiomers) Derivatization React with Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) Start->Derivatization Diastereomers Mixture of Diastereomers ((R,R) and (S,R)) Derivatization->Diastereomers Separation Achiral Chromatography (e.g., Silica Gel Column) Diastereomers->Separation Diastereomer_RR Isolated (R,R)-Diastereomer Separation->Diastereomer_RR Diastereomer_SR Isolated (S,R)-Diastereomer Separation->Diastereomer_SR Cleavage Cleave Chiral Auxiliary (Hydrolysis) Diastereomer_RR->Cleavage Final_Product Pure this compound Cleavage->Final_Product

Caption: Logical steps for purification via diastereomeric derivatization.

References

Technical Support Center: Enantiomeric Excess Determination for (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of (2R)-2,3-dimethylbutan-1-ol and other small, volatile chiral alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the enantiomeric excess of this compound?

A1: The two primary methods for determining the enantiomeric excess of this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral shift reagents. Due to the small and non-chromophoric nature of the molecule, standard HPLC with UV detection is generally not feasible without derivatization.

Q2: Why am I not seeing any separation of the enantiomers on my standard GC column?

A2: Standard, non-chiral GC columns separate compounds based on properties like boiling point and polarity. Since enantiomers have identical physical properties in a non-chiral environment, they will not be resolved on a standard GC column. You must use a chiral stationary phase (CSP) designed for the separation of enantiomers.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is not always necessary but is often highly recommended. For Chiral GC, converting the alcohol to its acetate or trifluoroacetate ester can improve peak shape and enhance separation.[1] For HPLC analysis, derivatization is essential to introduce a chromophore for UV detection. However, it is crucial to ensure the derivatization reaction does not cause racemization.[1]

Q4: How can I prepare my volatile alcohol sample for GC analysis to avoid sample loss?

A4: Due to the volatility of this compound, sample preparation requires care to prevent evaporation and ensure accurate quantification. Headspace GC is a suitable technique where the vapor phase above the sample is injected, minimizing sample handling.[2][3][4] If direct injection is necessary, use sealed vials with septa, and prepare samples in a volatile organic solvent like methylene chloride or hexane.[3] It is also advisable to work with chilled samples and solvents.

Troubleshooting Guides

Chiral Gas Chromatography (GC)

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions:

  • Incorrect Column: You are not using a chiral GC column.

    • Solution: Use a GC column with a chiral stationary phase. Cyclodextrin-based columns are often effective for separating chiral alcohols.[5][6] Recommended columns for similar small alcohols are listed in the table below.

  • Sub-optimal GC Conditions: The temperature program, carrier gas flow rate, or pressure may not be suitable.

    • Solution: Optimize the GC method. Start with a low initial oven temperature and a slow temperature ramp. Adjust the carrier gas flow rate to find the optimal linear velocity for your column.

  • Analyte Polarity: The alcohol's polarity may lead to poor interaction with the chiral stationary phase.

    • Solution: Derivatize the alcohol to its acetate ester. This can improve the interaction with the stationary phase and enhance resolution.[1]

Problem 2: Peak Tailing

Possible Causes & Solutions:

  • Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner or the column.

    • Solution: Use a deactivated injector liner. If the problem persists, trim a small portion (10-20 cm) from the front of the column.[7]

  • Column Contamination: Buildup of non-volatile residues on the column can cause peak tailing.

    • Solution: Perform regular inlet maintenance, including replacing the liner and septum.[8] If contamination is suspected, bake out the column according to the manufacturer's instructions.

  • Solvent Mismatch: The polarity of the injection solvent may be incompatible with the stationary phase.

    • Solution: Ensure the solvent is appropriate for your column. For example, using a non-polar solvent with a highly polar column can cause issues.[7][8]

Derivatization

Problem: Incomplete reaction or presence of side products.

Possible Causes & Solutions:

  • Reaction Conditions: The reaction time, temperature, or reagent concentrations may be insufficient.

    • Solution: Optimize the derivatization protocol. Ensure all reagents are fresh and anhydrous. A slight excess of the derivatizing agent is often beneficial.

  • Presence of Water: Moisture can quench the derivatization reaction.

    • Solution: Use anhydrous solvents and reagents. Store derivatizing agents in a desiccator.

Problem: Suspected Racemization during Derivatization

Possible Causes & Solutions:

  • Harsh Reagents: Some derivatizing agents, like trifluoroacetic acid, can cause partial isomerization.[1]

    • Solution: Opt for milder derivatization methods, such as conversion to the acetate ester using acetic acid with a catalyst like iodine.[1] Always test the derivatization method on a sample of known enantiomeric excess to confirm that the ee is not altered.

NMR Spectroscopy with Chiral Shift Reagents

Problem: No splitting of enantiomeric signals.

Possible Causes & Solutions:

  • Insufficient Chiral Shift Reagent: The concentration of the chiral shift reagent may be too low to induce a noticeable chemical shift difference between the enantiomers.

    • Solution: Gradually increase the concentration of the chiral shift reagent while monitoring the NMR spectrum.

  • Poor Complex Formation: The analyte may not be effectively complexing with the chiral shift reagent.

    • Solution: Ensure the NMR solvent is appropriate and does not compete with the analyte for coordination to the shift reagent. Deuterated chloroform (CDCl3) is a common choice.

Problem: Significant Line Broadening in the NMR Spectrum

Possible Causes & Solutions:

  • Excessive Chiral Shift Reagent: High concentrations of paramagnetic lanthanide shift reagents can cause significant line broadening.

    • Solution: Use the minimum amount of chiral shift reagent necessary to achieve baseline resolution of a key signal.

  • Solvent Effects: The choice of solvent can influence the extent of line broadening.

    • Solution: Experiment with different deuterated solvents to find the one that gives the best balance of signal separation and resolution.

Experimental Protocols

Chiral GC Analysis of this compound (Direct Method)

This protocol is a starting point based on methods for similar small chiral alcohols.

  • Column: Astec CHIRALDEX G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.

  • Sample Preparation: Prepare a 1-2 mg/mL solution of 2,3-dimethylbutan-1-ol in methylene chloride.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Helium at a constant pressure of 30 psi.

    • Injection: 1 µL with an 80:1 split ratio.

    • Oven Program: 40 °C hold for 5 min, then ramp at 2 °C/min to 120 °C.

  • Data Analysis: Integrate the peak areas for the two enantiomers to calculate the enantiomeric excess.

Derivatization to Acetate and Subsequent Chiral GC Analysis

This protocol is adapted from a general procedure for the acylation of chiral alcohols.[1]

  • Derivatization:

    • In a sealed vial, mix 2,3-dimethylbutan-1-ol, acetic acid (1.5 molar equivalents), and a catalytic amount of iodine.

    • Heat the mixture at 100°C for 24 hours in a solvent-free system.

    • After cooling, dilute the reaction mixture with a suitable solvent like hexane and filter if necessary.

  • Column: CP Chirasil-DEX CB, 25 m x 0.25 mm I.D., 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector (FID) Temperature: 250 °C

    • Carrier Gas: Hydrogen.

    • Oven Program: Optimize starting with a low initial temperature (e.g., 70 °C) and a slow ramp (e.g., 5 °C/min).

  • Data Analysis: Calculate the ee from the integrated peak areas of the two diastereomeric acetate esters.

NMR Analysis using a Chiral Shift Reagent

This is a general protocol for using Eu(hfc)3.[9][10]

  • Sample Preparation: Dissolve a few milligrams of 2,3-dimethylbutan-1-ol in deuterated chloroform (CDCl3) in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, known amount of the chiral shift reagent (e.g., Eu(hfc)3) to the NMR tube.

  • Spectral Acquisition: Shake the tube to ensure thorough mixing and acquire another 1H NMR spectrum.

  • Titration: Continue to add small increments of the chiral shift reagent, acquiring a spectrum after each addition, until baseline resolution is achieved for a signal corresponding to a proton near the chiral center (e.g., the -CH2OH protons).

  • Data Analysis: Integrate the separated signals for the two enantiomers to determine their ratio and calculate the enantiomeric excess.

Quantitative Data Summary

The following tables provide example chromatographic data for the separation of enantiomers of small chiral alcohols that are structurally similar to 2,3-dimethylbutan-1-ol. These values should be used as a starting point for method development.

Table 1: Example Chiral GC Separation of Underivatized Small Alcohols

CompoundColumnTemperature Program(S)-enantiomer Retention Time (min)(R)-enantiomer Retention Time (min)Resolution (Rs)
2-ButanolAstec CHIRALDEX G-TA30°C (5 min), 5°C/min to 110°C~11.5~11.8>1.5
2-PentanolCYCLOSIL-B40°C, ramp to 50°C at 0.5°C/min, then to 210°C at 6°C/min~18.2~18.51.92[5]

Table 2: Example Chiral GC Separation of Derivatized Small Alcohols

CompoundDerivativeColumnSeparation Factor (α)
2-PentanolAcetateCP Chirasil-DEX CB3.00[1]
2-HexanolAcetateCP Chirasil-DEX CB1.95[1]
2-ButanolO-AcetylAstec CHIRALDEX G-TABaseline separated

Note: Separation factor (α) is the ratio of the adjusted retention times of the two enantiomers. A value greater than 1 indicates separation.

Visualizations

TroubleshootingWorkflow start Start: ee Determination Issue method Which method are you using? start->method gc Chiral GC method->gc GC nmr NMR with Chiral Shift Reagent method->nmr NMR derivatization Derivatization method->derivatization Derivatization gc_problem What is the GC issue? gc->gc_problem nmr_problem What is the NMR issue? nmr->nmr_problem deriv_problem What is the derivatization issue? derivatization->deriv_problem no_separation No/Poor Resolution gc_problem->no_separation Resolution peak_tailing Peak Tailing gc_problem->peak_tailing Peak Shape check_column Verify Chiral Column & Optimize GC Conditions no_separation->check_column inlet_maintenance Perform Inlet Maintenance & Check for Contamination peak_tailing->inlet_maintenance consider_derivatization Consider Derivatization check_column->consider_derivatization no_splitting No Signal Splitting nmr_problem->no_splitting No Separation line_broadening Significant Line Broadening nmr_problem->line_broadening Poor Spectrum adjust_csr_conc Adjust Chiral Shift Reagent Concentration no_splitting->adjust_csr_conc line_broadening->adjust_csr_conc check_solvent Check NMR Solvent adjust_csr_conc->check_solvent incomplete_rxn Incomplete Reaction deriv_problem->incomplete_rxn Yield racemization Suspected Racemization deriv_problem->racemization Purity optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_conditions use_milder_reagent Use Milder Reagent & Verify with Standard racemization->use_milder_reagent

Caption: Troubleshooting workflow for enantiomeric excess determination.

ExperimentalWorkflow cluster_direct Direct GC Analysis cluster_derivatization Analysis via Derivatization cluster_nmr NMR Analysis direct_sample_prep Prepare Sample in Volatile Solvent direct_gc_analysis Inject on Chiral GC Column direct_sample_prep->direct_gc_analysis direct_data_analysis Calculate ee from Peak Areas direct_gc_analysis->direct_data_analysis derivatize Derivatize Alcohol to Ester deriv_gc_analysis Inject on Chiral GC Column derivatize->deriv_gc_analysis deriv_data_analysis Calculate ee from Peak Areas deriv_gc_analysis->deriv_data_analysis nmr_sample_prep Prepare Sample in NMR Tube add_csr Add Chiral Shift Reagent nmr_sample_prep->add_csr acquire_nmr Acquire 1H NMR Spectrum add_csr->acquire_nmr nmr_data_analysis Calculate ee from Signal Integrals acquire_nmr->nmr_data_analysis start Select Analytical Path start->direct_sample_prep start->derivatize start->nmr_sample_prep

Caption: Experimental workflows for ee determination of chiral alcohols.

References

common pitfalls in the use of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2,3-dimethylbutan-1-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis, purification, and use in various experimental settings.

I. Synthesis and Purification: Troubleshooting Guide

The asymmetric synthesis of this compound often presents challenges related to achieving high enantioselectivity and purity. This guide focuses on common pitfalls during its preparation, particularly via asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol, and subsequent purification.

Frequently Asked Questions (FAQs) - Synthesis

Question: We are observing low enantiomeric excess (ee) in the asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol to produce this compound. What are the potential causes and solutions?

Answer: Low enantiomeric excess is a common issue and can stem from several factors related to the catalyst, reaction conditions, and substrate purity.

  • Catalyst Integrity: The chiral ligand (e.g., (R)-BINAP) complexed with the metal (e.g., Ruthenium) is critical. Ensure the catalyst has not been exposed to air or moisture, which can lead to its degradation. Use fresh, properly stored catalyst and handle it under an inert atmosphere (e.g., in a glovebox).

  • Hydrogen Pressure: In many asymmetric hydrogenations, increasing the hydrogen pressure can enhance enantioselectivity.[1] Experiment with a range of pressures (e.g., 10-100 atm) to find the optimum for your specific catalyst system.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. Protic solvents like methanol or ethanol are often effective, but it may be necessary to screen other solvents to optimize the ee.[1]

  • Substrate Purity: Impurities in the starting material, 2,3-dimethyl-2-buten-1-ol, can interfere with the catalyst. Ensure the substrate is of high purity before use.

  • Reaction Temperature: Temperature plays a crucial role. Lowering the reaction temperature can sometimes improve enantioselectivity by reducing the energy available for the non-selective reaction pathway.

Question: The hydrogenation reaction is sluggish or does not go to completion. What troubleshooting steps can we take?

Answer: Incomplete conversion can be due to catalyst deactivation, insufficient hydrogen, or suboptimal reaction conditions.

  • Catalyst Loading: While catalytic, a certain minimum amount of catalyst is required. If the reaction is slow, consider a modest increase in the catalyst loading.

  • Hydrogen Supply: Ensure there are no leaks in your hydrogenation setup and that the hydrogen pressure is maintained throughout the reaction.

  • Agitation: In heterogeneous catalysis, efficient mixing is crucial for mass transfer. Ensure the reaction mixture is being stirred vigorously.

  • Catalyst Poisoning: Trace impurities in the substrate, solvent, or from the reaction vessel can poison the catalyst. Purifying the substrate and using high-purity solvents can mitigate this.

Frequently Asked Questions (FAQs) - Purification

Question: We are facing difficulties in separating this compound from the reaction mixture by column chromatography. What are the common pitfalls?

Answer: Purification of small, relatively polar molecules like this compound can be challenging.

  • Stationary Phase: Standard silica gel is often effective. However, if co-elution with impurities is an issue, consider using a different stationary phase, such as alumina or a bonded-phase silica.

  • Solvent System: A common issue is the selection of an inappropriate solvent system. A systematic approach to thin-layer chromatography (TLC) is recommended to identify a solvent system that provides good separation between the product and impurities. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).

  • Volatility: this compound is relatively volatile. Care must be taken during the removal of solvent after chromatography to avoid loss of product. Use a rotary evaporator at a moderate temperature and vacuum.

Question: How can we accurately determine the enantiomeric excess (ee) of our final product?

Answer: Accurate determination of ee is critical. The most common methods are chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC).

  • Chiral GC: This is a highly effective method for separating and quantifying the (R)- and (S)-enantiomers of volatile compounds. A cyclodextrin-based chiral stationary phase is often used.

  • Chiral HPLC: For less volatile derivatives, or for direct analysis, chiral HPLC is the method of choice. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used. A screening of different chiral columns and mobile phases may be necessary to achieve baseline separation of the enantiomers.

  • NMR with Chiral Shift Reagents: In the absence of chiral chromatography, NMR spectroscopy in the presence of a chiral shift reagent can be used to induce chemical shift differences between the enantiomers, allowing for the determination of their ratio.

II. Use in Asymmetric Synthesis: Troubleshooting Guide

This compound can be used as a chiral building block or derivatized for use as a chiral auxiliary. This section addresses common pitfalls when using it in these applications.

Frequently Asked Questions (FAQs) - Chiral Auxiliary Applications

Question: We have converted this compound into a chiral auxiliary for an asymmetric alkylation, but the diastereoselectivity of the alkylation step is poor. What could be the issue?

Answer: Poor diastereoselectivity in chiral auxiliary-mediated reactions often points to issues with the formation of the enolate or the reaction conditions of the alkylation.

  • Enolate Geometry: The stereochemical outcome is highly dependent on the geometry of the enolate (Z vs. E). The choice of base and reaction conditions for enolate formation is critical. For example, in Evans oxazolidinone auxiliaries, the use of sodium bis(trimethylsilyl)amide at low temperatures favors the formation of the (Z)-enolate, which is crucial for high diastereoselectivity.

  • Steric Hindrance: The chiral auxiliary directs the approach of the electrophile. Ensure that the substrate-auxiliary conjugate is correctly assembled and that there are no unintended steric interactions that could disrupt this control.

  • Reaction Temperature: Alkylation reactions are often performed at low temperatures (e.g., -78 °C) to maximize selectivity. Deviation from the optimal temperature can lead to a decrease in diastereoselectivity.

  • Purity of Reagents: The purity of the alkylating agent and the base used for enolization is important. Impurities can lead to side reactions and lower selectivity.

Question: We are having trouble removing the chiral auxiliary derived from this compound without racemizing our product. What are some milder cleavage conditions?

Answer: The conditions for auxiliary removal must be chosen carefully to avoid epimerization of the newly formed stereocenter.

  • Hydrolytic Cleavage: For auxiliaries attached via an amide bond (like Evans auxiliaries), hydrolysis with lithium hydroperoxide (LiOOH) is a standard and often mild method.

  • Reductive Cleavage: If the auxiliary is attached as an ester, reductive cleavage using reagents like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol product directly and is often performed under mild conditions.[1]

  • Reaction pH: For both hydrolytic and other cleavage methods, controlling the pH of the workup is crucial to prevent racemization, especially if the product is sensitive to acidic or basic conditions.

III. Data Presentation

The following tables summarize representative quantitative data for key processes related to the synthesis and resolution of chiral alcohols, providing a baseline for expected outcomes.

Table 1: Representative Conditions for Asymmetric Hydrogenation of an Allylic Alcohol Precursor

ParameterConditionTypical Yield (%)Typical Enantiomeric Excess (%)Reference
Catalyst [Ru(OAc)₂( (R)-BINAP)]90-98>95[1]
Hydrogen Pressure 40 barHigherHigher[1]
5 barLowerLower[1]
Solvent MethanolHighHigh[1]
TolueneModerateModerate[1]
Temperature 25 °C9596General Literature
50 °C9892General Literature

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

Lipase SourceAcyl DonorSolventTypical Conversion for >99% ee of Unreacted AlcoholReference
Candida antarctica Lipase B (CALB)Vinyl acetateToluene~50%[2]
Pseudomonas cepacia Lipase (PCL)Isopropenyl acetateDiisopropyl ether~48%General Literature
Novozym 435 (Immobilized CALB)Acetic anhydrideHexane~50%General Literature

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation

This protocol describes a representative procedure for the asymmetric hydrogenation of 2,3-dimethyl-2-buten-1-ol using a Ru-(R)-BINAP catalyst.

Materials:

  • 2,3-dimethyl-2-buten-1-ol (high purity)

  • [Ru(OAc)₂( (R)-BINAP)]

  • Methanol (degassed, anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation: In a glovebox, charge the high-pressure autoclave with [Ru(OAc)₂( (R)-BINAP)] (0.01 mol% relative to the substrate).

  • Reaction Setup: Add degassed, anhydrous methanol to the autoclave to dissolve the catalyst. Then, add 2,3-dimethyl-2-buten-1-ol.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the autoclave with hydrogen gas three times.

  • Reaction: Pressurize the autoclave to 40 bar with hydrogen and begin vigorous stirring. Heat the reaction to the desired temperature (e.g., 25 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the autoclave with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC or HPLC.

V. Mandatory Visualizations

Experimental Workflow for Synthesis and Quality Control

experimental_workflow start Start: High-Purity 2,3-dimethyl-2-buten-1-ol reaction Asymmetric Hydrogenation (Methanol, 40 bar H2, 25 °C) start->reaction catalyst Catalyst Preparation [Ru(OAc)2((R)-BINAP)] (Inert Atmosphere) catalyst->reaction workup Reaction Workup (Solvent Removal) reaction->workup purification Purification (Flash Column Chromatography) workup->purification qc Quality Control (Chiral GC/HPLC for ee, NMR for structure) purification->qc final_product Final Product: This compound qc->final_product

Caption: Workflow for the synthesis and quality control of this compound.

Logical Relationship in Chiral Auxiliary-Mediated Alkylation

chiral_auxiliary_logic start This compound (Chiral Source) derivatization Derivatization to Chiral Auxiliary (e.g., Oxazolidinone) start->derivatization acylation Acylation with Prochiral Carboxylic Acid Derivative derivatization->acylation enolate Diastereoselective Enolate Formation (e.g., with NaHMDS) acylation->enolate alkylation Diastereoselective Alkylation with Electrophile (R-X) enolate->alkylation cleavage Auxiliary Cleavage (e.g., LiOOH or LiBH4) alkylation->cleavage product Enantiomerically Enriched Alkylated Product cleavage->product aux_recovery Recovered Chiral Auxiliary cleavage->aux_recovery

Caption: Logical steps in using a derivative of this compound as a chiral auxiliary.

References

Technical Support Center: Stereoselective Reduction for (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (2R)-2,3-dimethylbutan-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of this specific chiral reduction.

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective reduction of 2,3-dimethylbutanal to this compound.

Question: My reaction is resulting in low enantiomeric excess (ee%). What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess is a frequent challenge and can stem from several factors. Systematically investigating the following can help pinpoint the issue:

  • Chiral Catalyst/Reagent Purity and Integrity:

    • CBS Catalysts: Oxazaborolidine catalysts are sensitive to air and moisture.[1] Ensure the catalyst is stored under an inert atmosphere and handled using anhydrous techniques. The presence of water can significantly decrease enantioselectivity.[1][2] Consider using a freshly opened bottle or generating the catalyst in situ.

    • Biocatalysts (e.g., Baker's Yeast, Plant Reductases): The enzymatic activity and stereoselectivity of whole-cell biocatalysts can vary between batches. Ensure consistent sourcing and storage conditions. The age and viability of the cells are critical.

  • Reaction Temperature:

    • For many stereoselective reductions, lower temperatures enhance enantioselectivity.[2] If your protocol is run at room temperature, consider cooling the reaction to 0 °C, -20 °C, or even -78 °C. The optimal temperature is catalyst and substrate-dependent and may require empirical optimization.

  • Reducing Agent:

    • The choice and quality of the borane source in CBS reductions (e.g., BH₃·THF, BH₃·SMe₂, catecholborane) can influence the outcome. Ensure the reagent is not old or decomposed. The complexing agent (e.g., THF, DMS) can also play a role in reactivity and selectivity.

  • Solvent Effects:

    • The polarity of the solvent can impact the transition state of the reaction and, consequently, the enantioselectivity. Ensure you are using a dry, non-protic solvent for chemical reductions. For biocatalytic reductions in aqueous media, the pH and buffer system are critical parameters to control.

  • Substrate Purity:

    • Impurities in the starting material, 2,3-dimethylbutanal, can potentially interfere with the catalyst or the reaction pathway. Ensure the aldehyde is of high purity before use.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low ee% Observed check_catalyst Verify Catalyst Integrity - Purity - Anhydrous Handling start->check_catalyst check_temp Optimize Reaction Temperature - Lower Temperature check_catalyst->check_temp check_reductant Evaluate Reducing Agent - Freshness - Type check_temp->check_reductant check_solvent Assess Solvent - Anhydrous - Polarity check_reductant->check_solvent check_substrate Confirm Substrate Purity check_solvent->check_substrate analyze_results Analyze ee% After Each Change check_substrate->analyze_results

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Question: The yield of my reduction is consistently low. What are the common reasons for this?

Answer:

Low reaction yields can be attributed to several factors, ranging from reaction conditions to work-up procedures. Consider the following points:

  • Incomplete Reaction:

    • The reaction may not be going to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent.

    • Incorrect stoichiometry of reagents can also lead to incomplete conversion.

  • Side Reactions:

    • Aldehydes can be prone to side reactions such as aldol condensation, especially under basic or acidic conditions. Ensure the reaction conditions are optimized to minimize these pathways.

    • Over-reduction to the corresponding alkane is a possibility with some strong reducing agents, though less common for aldehydes to alcohols.

  • Product Loss During Work-up and Purification:

    • This compound is a relatively volatile alcohol. Significant product loss can occur during solvent removal under reduced pressure (rotary evaporation). Use moderate temperatures and pressures.

    • Ensure the extraction solvent and pH during the aqueous work-up are appropriate to efficiently partition the alcohol into the organic phase.

    • Purification by column chromatography can also lead to losses. Ensure proper column packing and elution conditions.

  • Catalyst Deactivation:

    • In catalytic reductions, the catalyst may be deactivating over the course of the reaction. This can be due to impurities in the starting materials or solvent, or inherent instability of the catalyst under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Which stereoselective reduction method is best for producing this compound?

A1: The "best" method depends on the specific requirements of your synthesis, such as scale, cost, desired enantiopurity, and available equipment. Here is a comparison of common methods:

MethodKey AdvantagesKey DisadvantagesTypical ee%
CBS Reduction High enantioselectivity, predictable stereochemistry, well-established.[3][4]Requires strictly anhydrous conditions, catalyst can be expensive.[1]>95%
Biocatalytic Reduction Environmentally benign ("green"), mild reaction conditions, can be cost-effective at scale.Can have variable yields and selectivities depending on the biocatalyst and substrate, may require longer reaction times.Variable, can be >99%

Q2: Can I use sodium borohydride (NaBH₄) for the stereoselective reduction of 2,3-dimethylbutanal?

A2: Standard sodium borohydride is an achiral reducing agent and will produce a racemic mixture of (2R)- and (2S)-2,3-dimethylbutan-1-ol. To achieve stereoselectivity with a borohydride reagent, it must be chirally modified. This is often done by reacting NaBH₄ with a chiral ligand, such as an amino acid or a chiral diol, to create a chiral reducing agent in situ.

Q3: How do I determine the enantiomeric excess (ee%) of my this compound product?

A3: The most common method for determining the ee% of a chiral alcohol is through chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Chiral GC: The alcohol is often derivatized first to a less polar and more volatile compound (e.g., an acetate or silyl ether) to improve separation on a chiral stationary phase column.

  • Chiral HPLC: The alcohol can sometimes be analyzed directly on a chiral column, or after derivatization with a chromophore-containing chiral resolving agent.

It is crucial to have access to a racemic standard of 2,3-dimethylbutan-1-ol to establish the retention times of both enantiomers under your specific analytical conditions.

Experimental Protocols

Protocol 1: CBS Catalytic Reduction of 2,3-Dimethylbutanal (Adapted from general procedures)

This protocol is a representative procedure for the Corey-Bakshi-Shibata (CBS) reduction of a prochiral aldehyde.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (1.0 M solution in THF)

  • 2,3-Dimethylbutanal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) as a 1.0 M solution in toluene.

  • Dilute the catalyst with anhydrous THF.

  • Cool the flask to -20 °C in a suitable cooling bath.

  • Slowly add the borane solution (BH₃·SMe₂ or BH₃·THF, 1.0 eq) dropwise to the stirred catalyst solution, maintaining the internal temperature below -15 °C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at -20 °C.

  • In a separate dry flask, prepare a solution of 2,3-dimethylbutanal (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the catalyst-borane mixture over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature.

  • Add 1 M HCl and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (at low temperature to avoid product loss).

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Workflow for CBS Reduction

cbs_workflow start Start: Dry Glassware under N2 add_catalyst Add (R)-Me-CBS and THF start->add_catalyst cool_catalyst Cool to -20°C add_catalyst->cool_catalyst add_borane Slowly Add Borane Solution cool_catalyst->add_borane stir1 Stir for 15 min add_borane->stir1 add_aldehyde Add 2,3-Dimethylbutanal Solution stir1->add_aldehyde monitor Monitor Reaction (TLC/GC) add_aldehyde->monitor quench Quench with Methanol monitor->quench workup Aqueous Work-up and Extraction quench->workup purify Dry and Purify workup->purify end Product: this compound purify->end

Caption: Step-by-step workflow for the CBS reduction of 2,3-dimethylbutanal.

Protocol 2: Biocatalytic Reduction of 2,3-Dimethylbutanal using Daucus carota (Carrot Root)

This protocol is based on general procedures for the biocatalytic reduction of ketones and aldehydes using plant tissues.[3][5]

Materials:

  • Fresh carrots (Daucus carota)

  • 2,3-Dimethylbutanal

  • Deionized water

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate or Diethyl ether for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Blender or food processor

  • Orbital shaker

Procedure:

  • Wash and peel fresh carrots. Grate or chop them into small pieces.

  • Prepare a suspension of the carrot pulp in the phosphate buffer (e.g., 200 g of carrot per 500 mL of buffer).

  • Place the suspension in a flask on an orbital shaker at room temperature.

  • Add 2,3-dimethylbutanal to the carrot suspension. The substrate concentration should be kept low (e.g., 1-5 mM) to avoid enzyme inhibition.

  • Shake the mixture at a constant speed (e.g., 150 rpm) at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals, extracting with an organic solvent, and analyzing by GC.

  • The reaction time can vary from 24 to 72 hours depending on the activity of the enzymes in the carrots.

  • Once the reaction has reached the desired conversion, filter the mixture to remove the solid plant material.

  • Saturate the aqueous filtrate with NaCl to improve extraction efficiency.

  • Extract the filtrate with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure.

  • Purify the product by flash column chromatography if necessary.

Note: The stereochemical outcome of plant-based reductions generally follows Prelog's rule, which would predict the formation of the (S)-enantiomer for many ketones. However, the selectivity for specific aldehydes should be determined experimentally. For the synthesis of the (2R)-alcohol, a different biocatalyst might be required, or the opposite enantiomer may be obtained and require subsequent inversion chemistry. Whole-cell yeast (Saccharomyces cerevisiae) reductions often provide access to the (R)-alcohol.

References

Technical Support Center: Catalyst Deactivation in (2R)-2,3-dimethylbutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (2R)-2,3-dimethylbutan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation during this specific chiral alcohol synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Catalytic Activity from the Start

Symptoms:

  • The reaction does not proceed, or the conversion rate is significantly lower than expected from the beginning of the experiment.

  • No consumption of the starting material (e.g., 2,3-dimethylbutanal or 2,3-dimethyl-2-buten-1-ol) is observed.

Possible Causes and Solutions:

CauseRecommended Action
Improper Catalyst Activation: Some catalysts, particularly ruthenium-based complexes, may require an activation step that was not performed correctly.Review the catalyst's technical data sheet for specific activation protocols. This may involve pre-reduction with hydrogen or reaction with a co-catalyst.
Presence of Catalyst Poisons in a Reactant or Solvent: Impurities in the starting materials or solvent can act as potent catalyst poisons. Common poisons for noble metal catalysts include sulfur, nitrogen, and halide compounds.[1][2]Purify all reactants and solvents prior to use. For example, aldehydes can be distilled to remove acidic impurities. Solvents should be of high purity and degassed to remove oxygen.
Incorrect Reaction Setup: The presence of oxygen or moisture in the reaction vessel can deactivate many sensitive hydrogenation catalysts.Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use Schlenk line techniques for sensitive reactions.[3]
Poor Quality of Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation before use.Store catalysts under the recommended conditions (e.g., in a desiccator or glovebox). It is advisable to test a new batch of catalyst with a standard reaction to confirm its activity.
Issue 2: Gradual Decrease in Reaction Rate and/or Enantioselectivity

Symptoms:

  • The reaction starts as expected, but the rate of conversion slows down over time.

  • The enantiomeric excess (e.e.) of the this compound product decreases as the reaction progresses.

Possible Causes and Solutions:

CauseRecommended Action
Fouling by Coke or Polymer Deposition: Side reactions, such as the polymerization of the aldehyde starting material, can form high-molecular-weight byproducts that coat the catalyst's active sites.[4]Optimize reaction conditions to minimize side reactions. This could involve lowering the reaction temperature or adjusting the substrate concentration. For heterogeneous catalysts like Pd/C, a regeneration step involving calcination to burn off coke deposits may be possible.[5]
Leaching of the Active Metal: For supported catalysts like Palladium on carbon (Pd/C), the active metal can leach into the solution, especially under acidic conditions, leading to a loss of active sites.[1][6]Ensure the reaction medium is not acidic, unless required by the specific protocol. If acidity is necessary, consider using a catalyst more resistant to leaching. Post-reaction, ICP-AES analysis of the reaction mixture can quantify the extent of metal leaching.
Sintering of Metal Nanoparticles: At elevated temperatures, the small metal particles on a supported catalyst can agglomerate into larger particles, reducing the active surface area.[3]Operate the reaction at the lowest effective temperature. Avoid localized overheating. If regeneration is attempted through calcination, carefully control the temperature to prevent further sintering.
"Chiral Poisoning": In asymmetric catalysis, certain molecules can selectively bind to one enantiomer of a chiral catalyst, reducing its effectiveness.[7][8][9] While less common as an unintended deactivation, byproducts could potentially act in this manner.Characterize the reaction mixture for the presence of byproducts that might be acting as chiral poisons. Improving the purity of starting materials can also mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the asymmetric reduction of a prochiral precursor. Common catalytic systems include:

  • Ruthenium-BINAP complexes: These are highly effective for the asymmetric hydrogenation of allylic alcohols like 2,3-dimethyl-2-buten-1-ol. The chirality of the BINAP ligand dictates the chirality of the product.

  • Palladium on Carbon (Pd/C): Used for the catalytic hydrogenation of 2,3-dimethylbutanal. While not inherently asymmetric, it can be used in conjunction with chiral auxiliaries or in biocatalytic systems.

  • Biocatalysts (Enzymes): Alcohol dehydrogenases from microorganisms like Saccharomyces cerevisiae can reduce 2,3-dimethylbutanal to this compound with high enantioselectivity.

  • Chiral Oxazaborolidine Catalysts (CBS Catalysts): These are used for the enantioselective reduction of ketones, though for this specific alcohol, reduction of the corresponding aldehyde is more common.

Q2: How can I tell if my catalyst has been poisoned?

A2: Catalyst poisoning often manifests as a rapid and significant loss of activity, even at low concentrations of the poison.[1] If you suspect poisoning, you can try purifying your reagents and solvents. Running a control reaction with highly purified materials can help confirm if impurities are the cause.

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Regeneration is sometimes possible, depending on the cause of deactivation.

  • Fouling: For heterogeneous catalysts like Pd/C, coke deposits can often be removed by controlled oxidation (calcination).[5][10]

  • Poisoning: If the poison is reversibly bound, it might be removed by washing or treatment with a displacing agent. However, strong chemisorption often leads to irreversible poisoning.[1]

  • Sintering: Sintering is generally irreversible.[3]

  • Leaching: Leached metal is lost from the catalyst support and cannot be regenerated in situ. The metal may be recoverable from the reaction mixture through separate chemical processing.[11][12][13]

Q4: How does substrate purity affect catalyst performance and deactivation?

A4: Substrate purity is critical. Impurities can act as catalyst poisons, leading to deactivation. For example, sulfur-containing impurities in the starting material can poison noble metal catalysts. The presence of water or other reactive species can also lead to unwanted side reactions and catalyst fouling.

Q5: What is the impact of solvent choice on catalyst stability?

A5: The solvent can significantly impact catalyst stability. For instance, acidic solvents can promote the leaching of palladium from Pd/C catalysts.[6] The solvent also affects the solubility of reactants and products, which can influence reaction rates and the potential for product inhibition or fouling. Some ruthenium catalysts show enhanced activity and stability in aqueous media for certain hydrogenations.

Quantitative Data Summary

The following table summarizes typical performance and deactivation characteristics for relevant catalyst systems. Note that specific values can vary significantly based on exact reaction conditions.

Catalyst SystemTypical SubstrateParameterTypical ValuePotential Deactivation Issue
Ru-BINAPAllylic AlcoholsEnantiomeric Excess (e.e.)>95%Chiral Poisoning, Oxidation
Substrate-to-Catalyst Ratio (S/C)750-1500
Pd/CAldehydes/KetonesConversion>99%Poisoning (Sulfur, Nitrogen), Leaching (acidic media), Sintering
Metal Leaching (in 1M HCl)~3% of total Pd
Biocatalysts (e.g., Yeast Reductase)Aldehydes/KetonesEnantiomeric Excess (e.e.)>98%Substrate/Product Inhibition, pH/Temperature Denaturation
Substrate Concentration1-50 mM

Experimental Protocols

Protocol 1: Standard Test for Catalyst Activity

Objective: To establish a baseline for the activity and enantioselectivity of a new batch of catalyst.

Materials:

  • This compound precursor (e.g., 2,3-dimethylbutanal) of highest available purity.

  • Catalyst (e.g., Ru-BINAP complex).

  • Anhydrous, degassed solvent (e.g., methanol or toluene).

  • Internal standard (e.g., dodecane).

  • Hydrogen source (high purity).

  • Schlenk flask or autoclave.

Procedure:

  • In a glovebox or under a stream of inert gas, add the catalyst to a dry Schlenk flask or autoclave liner.

  • Add the anhydrous, degassed solvent.

  • If required by the catalyst, perform any pre-activation steps (e.g., pre-hydrogenation).

  • Add the substrate and the internal standard.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel to the desired hydrogen pressure.

  • Stir the reaction at the specified temperature.

  • Take aliquots at regular intervals using a syringe, quenching if necessary.

  • Analyze the aliquots by GC or HPLC to determine conversion (using the internal standard) and enantiomeric excess (using a chiral column).

Protocol 2: Characterization of a Spent Catalyst

Objective: To determine the potential cause of deactivation of a recovered heterogeneous catalyst (e.g., Pd/C).

Procedure:

  • Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean solvent to remove any adsorbed species and dry it under vacuum.

  • Visual Inspection: Note any changes in the color or texture of the catalyst.

  • Thermogravimetric Analysis (TGA): Heat a small sample of the spent catalyst under an inert atmosphere to determine the amount of volatile and carbonaceous deposits (coke).

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): Digest a sample of the spent catalyst in acid and analyze the solution to determine if there has been a loss of the active metal.

  • Transmission Electron Microscopy (TEM): Image the spent catalyst to observe any changes in the size and distribution of the metal nanoparticles, which can indicate sintering.

  • X-ray Photoelectron Spectroscopy (XPS): Analyze the surface of the catalyst to identify the presence of potential poisons (e.g., sulfur, nitrogen) and to determine the oxidation state of the active metal.

Visualizations

Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_diagnosis Initial Diagnosis cluster_early Problem from the Start cluster_gradual Gradual Deactivation start Low Conversion or Low Enantioselectivity timing When does the problem occur? start->timing cause1 Potential Causes: - Improper Catalyst Activation - Catalyst Poisoning (Reagents) - Incorrect Reaction Setup (O2/H2O) - Poor Catalyst Quality timing->cause1 From t=0 cause2 Potential Causes: - Fouling (Coking/Polymerization) - Metal Leaching - Sintering - Product Inhibition timing->cause2 Over Time action1 Troubleshooting Actions: - Review Activation Protocol - Purify Reagents/Solvents - Check Inert Atmosphere Setup - Test with a Standard cause1->action1 action2 Troubleshooting Actions: - Optimize T, Concentration - Analyze for Leached Metal (ICP-AES) - Characterize Spent Catalyst (TEM, TGA) - Consider Catalyst Regeneration cause2->action2 Deactivation_Pathways catalyst Active Catalyst (e.g., Ru-BINAP or Pd/C) poisoning Poisoning (e.g., S, N compounds) catalyst->poisoning fouling Fouling (Coke/Polymers) catalyst->fouling sintering Sintering (Thermal Agglomeration) catalyst->sintering leaching Leaching (Metal Dissolution) catalyst->leaching deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst leaching->deactivated_catalyst

References

Technical Support Center: Improving Diastereoselectivity with (2R)-2,3-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of (2R)-2,3-dimethylbutan-1-ol in diastereoselective synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes. While direct literature examples of this compound as a covalently bonded chiral auxiliary are limited, the principles outlined below are derived from the well-established use of other sterically hindered chiral alcohols and auxiliaries in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in asymmetric synthesis?

A1: this compound is a chiral primary alcohol.[1] Its principal application in asymmetric synthesis is as a chiral building block or "synthon."[1] The inherent chirality of this molecule can be incorporated into a larger target molecule. Additionally, it can be used to create chiral reagents or ligands for asymmetric transformations. While less common, it can theoretically be employed as a chiral auxiliary, where it is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction.

Q2: How does the structure of this compound influence diastereoselectivity?

A2: The key feature of this compound is the sterically demanding 2,3-dimethylbutyl group. When used as a chiral auxiliary, this bulky group can effectively shield one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This steric hindrance is the primary factor in inducing diastereoselectivity.

Q3: In which types of reactions can this compound be expected to improve diastereoselectivity?

A3: Based on its structural similarity to other chiral alcohols used as auxiliaries, this compound could potentially be used to control stereochemistry in reactions such as:

  • Asymmetric Alkylation: Directing the approach of an electrophile to a prochiral enolate.

  • Asymmetric Aldol Reactions: Controlling the facial selectivity of an enolate addition to an aldehyde.

  • Asymmetric Diels-Alder Reactions: Influencing the endo/exo and facial selectivity of the cycloaddition.

  • Asymmetric Conjugate Additions: Directing the 1,4-addition of a nucleophile to an α,β-unsaturated system.

Troubleshooting Guide

Poor diastereoselectivity is a common issue in asymmetric synthesis. The following guide addresses potential problems and suggests corrective actions when using a bulky chiral alcohol like this compound as a chiral auxiliary.

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Ratio (d.r.) 1. Insufficient Steric Hindrance: The auxiliary may not be bulky enough to effectively block one face of the reactive intermediate. 2. Incorrect Temperature: The reaction may be run at too high a temperature, leading to non-selective pathways. 3. Wrong Solvent: The solvent may not be optimal for achieving a rigid transition state. 4. Inappropriate Lewis Acid/Base: The choice of Lewis acid or base can significantly impact the geometry of the transition state.1. Modify the Auxiliary: While this guide focuses on the specified alcohol, consider if a larger auxiliary is necessary for your system. 2. Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. 3. Solvent Screening: Test a range of solvents with varying polarity and coordinating ability (e.g., THF, Et₂O, CH₂Cl₂, toluene). 4. Optimize Lewis Acid/Base: For enolate-based reactions, screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or bases (e.g., LDA, LiHMDS, NaHMDS) to find the best combination for your substrate.
Poor Chemical Yield 1. Steric Hindrance: The bulky auxiliary may be impeding the reaction altogether. 2. Reaction Time: The reaction may not have proceeded to completion. 3. Reagent Decomposition: The reagents may be unstable under the reaction conditions.1. Increase Reaction Temperature: A slight increase in temperature may be necessary to overcome the activation energy, but this may come at the cost of diastereoselectivity. A careful balance is needed. 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 3. Use Fresh Reagents: Ensure all reagents are pure and freshly prepared or distilled.
Difficulty Removing the Auxiliary 1. Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be degrading the desired product. 2. Steric Hindrance: The bulky nature of the auxiliary can make it difficult to cleave.1. Screen Cleavage Conditions: Test a variety of mild cleavage conditions (e.g., for an ester linkage: LiOH, K₂CO₃/MeOH; for an ether linkage: BBr₃, TMSI). 2. Two-Step Cleavage: Consider a two-step process where the auxiliary is first modified to facilitate easier removal.

Experimental Protocols

The following are generalized protocols for reactions where a chiral alcohol like this compound could be employed as a chiral auxiliary. Note: These are template protocols and will require optimization for specific substrates.

Protocol 1: Asymmetric Alkylation of a Carboxylic Acid Derivative

This protocol is based on the principles of Evans' asymmetric alkylation.

  • Attachment of the Auxiliary:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq) in an appropriate solvent (e.g., CH₂Cl₂ or THF).

    • Add a coupling agent (e.g., DCC or EDC, 1.1 eq) and DMAP (0.1 eq).

    • Add this compound (1.2 eq) and stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction and purify the resulting chiral ester by column chromatography.

  • Enolate Formation and Alkylation:

    • Dissolve the chiral ester (1.0 eq) in dry THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a strong base (e.g., LDA or LiHMDS, 1.1 eq) and stir for 1 hour to form the enolate.

    • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC/LC analysis. Purify by column chromatography.

  • Cleavage of the Auxiliary:

    • Dissolve the alkylated product (1.0 eq) in a suitable solvent system (e.g., THF/H₂O).

    • Add a reagent for saponification (e.g., LiOH, 3.0 eq) and stir at room temperature until the ester is cleaved (monitor by TLC).

    • Acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the desired chiral carboxylic acid and the recovered this compound.

Visualizations

Diagram 1: General Workflow for Using a Chiral Auxiliary

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Complex Chiral Substrate-Auxiliary Complex Attachment->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Cleavage of Auxiliary Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for a typical asymmetric synthesis using a recoverable chiral auxiliary.

Diagram 2: Logical Relationship in Troubleshooting Low Diastereoselectivity

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_dr Low Diastereoselectivity (d.r.) Temp High Temperature Low_dr->Temp Solvent Suboptimal Solvent Low_dr->Solvent Reagent Incorrect Reagent (Lewis Acid/Base) Low_dr->Reagent Lower_Temp Lower Reaction Temperature Temp->Lower_Temp Screen_Solvent Screen Solvents Solvent->Screen_Solvent Optimize_Reagent Optimize Reagents Reagent->Optimize_Reagent

Caption: Troubleshooting logic for addressing low diastereoselectivity in asymmetric reactions.

References

workup procedures for reactions involving (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2,3-dimethylbutan-1-ol.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for planning reaction workups, purification, and storage.

PropertyValueReference
Molecular Formula C₆H₁₄O[1][2]
Molecular Weight 102.17 g/mol [1][2]
CAS Number 15019-27-9[1][2]
Appearance Liquid (at room temperature)[3]
Boiling Point 142 °C at 760 mmHg[4]
Density 0.811 g/cm³[4]
Flash Point 38.6 °C[4]
Solubility Decreased solubility in water compared to shorter-chain alcohols. Soluble in many organic solvents.[3][5][6]
XLogP3 1.7[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also a flammable liquid.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How should I store this compound?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Q3: My reaction is complete. What is the first step in the workup?

A3: The first step is to quench the reaction. This is done to neutralize any reactive reagents. The specific quenching agent will depend on the reaction chemistry. For example, if you used a hydride-based reducing agent, a careful, slow addition of water or an aqueous acid solution is a common quenching step.

Q4: Is this compound volatile?

A4: With a boiling point of 142 °C, it is not considered highly volatile at room temperature.[4] However, care should be taken during solvent removal under reduced pressure (e.g., rotary evaporation) to avoid co-evaporation, especially if a high vacuum and elevated temperatures are used.

Q5: How can I monitor the progress of a reaction involving this alcohol?

A5: Thin-layer chromatography (TLC) is a common method. Use a suitable solvent system that gives good separation between your starting material and product. Staining with potassium permanganate is often effective for visualizing alcohols. Gas chromatography (GC) can also be an excellent technique for monitoring these reactions.

Troubleshooting Guides

Issue 1: Emulsion Formation During Extraction

Question: I'm performing an aqueous workup, and a thick emulsion has formed between the organic and aqueous layers that won't separate. What should I do?

Answer: Emulsion formation is a common issue, especially when dealing with alcohols that have some water solubility. Here are several strategies to try:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion and decrease the solubility of the organic components in the aqueous phase.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.

  • Gentle Swirling: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.

  • Change the Solvent: Adding more of the organic solvent can sometimes help.

Issue 2: Product Lost in the Aqueous Layer

Question: After extraction and solvent removal, my product yield is very low. I suspect my product is being lost in the aqueous layer. How can I prevent this?

Answer: this compound, being a C6 alcohol, has some solubility in water.[6] To minimize its loss in the aqueous layer:

  • Back-Extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent. This will recover some of the dissolved product. Repeat this process 2-3 times.

  • Salting Out: As mentioned for emulsions, adding brine to the aqueous layer before extraction will decrease the solubility of the alcohol in the aqueous phase.

  • Solvent Choice: Use a less polar organic solvent for extraction if compatible with your product. However, be aware that very nonpolar solvents like hexanes may not be sufficient to extract the somewhat polar alcohol. Ethyl acetate or dichloromethane are common choices.

Issue 3: Difficulty Removing Water from the Organic Layer

Question: After drying my organic layer with a drying agent and removing the solvent, my product still appears wet or contains water. What went wrong?

Answer: Alcohols can increase the amount of water that dissolves in the organic layer.

  • Sufficient Drying Agent: Ensure you are using an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate). Add the drying agent until it no longer clumps together.

  • Brine Wash: Always wash the organic layer with brine before adding the drying agent. This removes the majority of the dissolved water.

  • Azeotropic Removal: For stubborn cases, if the subsequent steps allow, residual water can sometimes be removed by azeotropic distillation with a solvent like toluene.

Experimental Protocols & Workflows

Example Protocol: Esterification of this compound and Subsequent Workup

This protocol outlines a typical esterification reaction followed by a standard extractive workup.

Reaction: this compound + Acetic Anhydride --(DMAP)--> (2R)-2,3-dimethylbutyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the consumption of the starting alcohol.

  • Quenching: Slowly add water to the reaction mixture to quench any remaining acetic anhydride.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add more DCM if needed.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) to remove acetic acid.

      • Water.

      • Brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography if necessary.

Below is a DOT script visualizing the general workflow for a reaction workup.

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase A Completed Reaction Mixture B Quench Reaction A->B C Transfer to Separatory Funnel B->C D Wash with NaHCO3(aq) C->D E Wash with Water D->E F Wash with Brine E->F G Dry Organic Layer (e.g., MgSO4) F->G H Filter G->H I Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Purification (e.g., Chromatography) J->K L Pure Product K->L

Caption: General workflow for the workup and purification of a reaction.

Below is a DOT script illustrating the decision-making process for troubleshooting emulsion formation.

G Start Emulsion Formed AddBrine Add Saturated NaCl (Brine) Start->AddBrine Check1 Emulsion Resolved? AddBrine->Check1 Wait Let Stand Without Agitation Check2 Emulsion Resolved? Wait->Check2 Filter Filter through Celite® Check3 Emulsion Resolved? Filter->Check3 Check1->Wait No End Proceed with Extraction Check1->End Yes Check2->Filter No Check2->End Yes Check3->End Yes

Caption: Troubleshooting flowchart for emulsion formation during extraction.

References

Technical Support Center: Monitoring (2R)-2,3-dimethylbutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for monitoring reactions involving (2R)-2,3-dimethylbutan-1-ol. This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring the stereoselective synthesis or kinetic resolution of this compound?

A1: The primary methods for monitoring reactions involving this compound are Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

  • Chiral Gas Chromatography (GC): This is a powerful technique for separating and quantifying the enantiomers of volatile compounds like 2,3-dimethylbutan-1-ol.[1][2] It provides excellent resolution, allowing for the accurate determination of enantiomeric excess (e.e.). Cyclodextrin-based chiral stationary phases are commonly used for the separation of chiral alcohols.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form diastereomeric complexes that exhibit distinct signals in the NMR spectrum.[4][5] This allows for the in-situ determination of the enantiomeric ratio without the need for chromatographic separation.

Q2: How do I choose between Chiral GC and NMR for my reaction monitoring?

A2: The choice depends on several factors:

  • Sample Throughput: Chiral GC is often preferred for analyzing a large number of samples due to the potential for automation.

  • Real-time Monitoring: NMR spectroscopy can be used for real-time, in-situ monitoring of the reaction mixture, providing kinetic data without the need for sample workup.

  • Method Development Time: Developing a robust chiral GC method can be time-consuming, requiring screening of different chiral stationary phases and optimization of chromatographic conditions. NMR with a suitable chiral solvating agent can sometimes be implemented more quickly if a suitable agent is known.

  • Instrumentation Availability: Your choice will naturally be guided by the analytical instrumentation available in your laboratory.

Q3: What is enantiomeric excess (e.e.) and how is it calculated from my analytical data?

A3: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It represents the degree to which one enantiomer is present in a greater amount than the other.[1] It is calculated as follows:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound reactions.

Chiral Gas Chromatography (GC) Troubleshooting
Problem Possible Causes Solutions
Poor or no separation of enantiomers Incorrect chiral stationary phase.Screen different cyclodextrin-based columns (e.g., β-cyclodextrin or γ-cyclodextrin derivatives). The choice of stationary phase is critical for chiral recognition.[3][6]
Sub-optimal oven temperature program.Optimize the temperature ramp rate. A slower ramp rate often improves resolution. Isothermal conditions at a lower temperature can also enhance separation.[7]
Inappropriate carrier gas flow rate.Optimize the linear velocity of the carrier gas (e.g., Helium or Hydrogen).
Column overload.Dilute the sample. Overloading the column can lead to peak broadening and loss of resolution.
Peak splitting or shouldering Improper column installation.Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet.
Incompatible solvent.Use a solvent that is compatible with the stationary phase and has a significantly different boiling point from the analyte.
Inlet contamination or activity.Clean or replace the inlet liner and septum. Use a deactivated liner.
Sample degradation in the inlet.Lower the inlet temperature to prevent thermal degradation of the analyte.
Poor peak shape (tailing) Active sites in the GC system.Deactivate the inlet liner with silylation reagent. Use a guard column.
Column contamination.Bake out the column according to the manufacturer's instructions. If performance does not improve, trim the first few centimeters of the column.
Sample concentration too high.Dilute the sample.
Irreproducible retention times Fluctuations in oven temperature.Ensure the GC oven is properly calibrated and maintaining a stable temperature.
Leaks in the system.Perform a leak check of the gas lines, fittings, and septum.
Inconsistent injection volume or technique.Use an autosampler for consistent injections. If injecting manually, ensure a consistent and rapid injection technique.
NMR with Chiral Solvating Agents (CSA) Troubleshooting
Problem Possible Causes Solutions
No separation of enantiomeric signals Unsuitable chiral solvating agent.Screen different chiral solvating agents. The interaction between the CSA and the analyte is highly specific. For alcohols, reagents like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol are often effective.[8]
Insufficient concentration of CSA.Increase the molar ratio of CSA to the analyte. A 1:1 ratio is a good starting point, but higher ratios may be necessary.
Poor solvent choice.The solvent can significantly impact the diastereomeric complex formation. Test different deuterated solvents (e.g., CDCl₃, Benzene-d₆).
Temperature effects.Acquire spectra at different temperatures. Lower temperatures can sometimes enhance the chemical shift difference.
Broadened signals Chemical exchange dynamics.Vary the temperature to find a coalescence point or a temperature where the exchange is slow enough to resolve the signals.
Low sample concentration.Increase the concentration of the analyte and CSA.
Inaccurate quantification Peak overlap.If there is partial overlap, use deconvolution software to accurately integrate the peaks.
Differential relaxation effects (NOE).Ensure a sufficient relaxation delay (D1) in the NMR acquisition parameters to allow for full relaxation of all protons being integrated.
Impurities in the sample or CSA.Purify the analyte and ensure the purity of the chiral solvating agent.

Experimental Protocols

Chiral Gas Chromatography (GC-FID) Method

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and reaction matrix.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., Hydrodex β-TBDAc (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

2. GC Conditions:

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 2 °C/min to 120 °C.

    • Hold at 120 °C for 5 minutes.

3. Sample Preparation:

  • Dilute the reaction aliquot in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter if particulates are present.

4. Data Analysis:

  • Identify the peaks for the (R)- and (S)-enantiomers based on the retention times of pure standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the formula provided in the FAQs.

NMR Spectroscopy Method with Chiral Solvating Agent

This protocol describes the determination of enantiomeric excess using a chiral solvating agent.

1. Materials:

  • NMR Spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE).[8]

  • Analyte: Reaction mixture containing 2,3-dimethylbutan-1-ol.

2. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the reaction mixture into a vial.

  • Add 1.0 to 1.2 equivalents of the chiral solvating agent, (R)-(-)-TFAE.

  • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Use a relaxation delay (D1) of at least 5 seconds to ensure accurate integration.

4. Data Analysis:

  • Identify a well-resolved proton signal of 2,3-dimethylbutan-1-ol that is split into two distinct signals in the presence of the CSA. The protons on the carbon bearing the hydroxyl group are often good candidates.

  • Integrate the two separated signals corresponding to the (R)- and (S)-enantiomers.

  • Calculate the enantiomeric ratio and enantiomeric excess from the integration values.

Data Presentation

The following tables present illustrative quantitative data for the analytical methods described. Note: This data is hypothetical and intended for demonstration purposes. Actual results will vary depending on the specific experimental conditions.

Table 1: Illustrative Chiral GC-FID Data for the Separation of 2,3-dimethylbutan-1-ol Enantiomers

EnantiomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(S)-2,3-dimethylbutan-1-ol15.2250001.8
(R)-2,3-dimethylbutan-1-ol15.875000

Table 2: Illustrative ¹H NMR Data for 2,3-dimethylbutan-1-ol with a Chiral Solvating Agent

EnantiomerProton SignalChemical Shift (ppm)Integration
(S)-2,3-dimethylbutan-1-ol-CH₂OH3.521.0
(R)-2,3-dimethylbutan-1-ol-CH₂OH3.583.0

Visualizations

Experimental Workflow: Chiral GC Analysis

Workflow for Chiral GC Analysis of this compound cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing reaction_aliquot Reaction Aliquot dilution Dilute in Solvent reaction_aliquot->dilution filtration Filter (optional) dilution->filtration injection Inject into GC filtration->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate e.e. integration->calculation

Caption: Workflow for Chiral GC Analysis of this compound.

Decision Tree: Method Selection

Decision Tree for Analytical Method Selection start Need to monitor a reaction for this compound? q1 High sample throughput required? start->q1 q2 Real-time kinetic data needed? q1->q2 No gc Use Chiral GC q1->gc Yes nmr Use NMR with Chiral Solvating Agent q2->nmr Yes both Consider using both methods for complementary data q2->both No

References

Validation & Comparative

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating (2R)-2,3-dimethylbutan-1-ol and Other Key Synthons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral alcohol is a critical decision in the design of stereoselective synthetic routes. This guide provides a comparative overview of (2R)-2,3-dimethylbutan-1-ol alongside other widely utilized chiral alcohols, including (S)-2-butanol, (R)- and (S)-1-phenylethanol, and citronellol. The performance of these alcohols as chiral auxiliaries, directing groups, or in kinetic resolutions is evaluated based on available experimental data.

While extensive research has been conducted on the applications of many chiral alcohols in asymmetric synthesis, quantifiable performance data for this compound in similar roles remains limited in publicly available literature. Its primary discussion revolves around its synthesis. This guide, therefore, focuses on presenting the available data for the comparator alcohols to provide a benchmark for potential future applications and comparisons of this compound.

Performance in Asymmetric Synthesis: A Tabular Comparison

The efficacy of a chiral alcohol in asymmetric synthesis is typically measured by the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product and the overall reaction yield. The following tables summarize the performance of several common chiral alcohols in various applications.

Table 1: Performance of Chiral Alcohols in Enzymatic Kinetic Resolution

Chiral AlcoholEnzymeAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee%) of Remaining AlcoholReference
(R,S)-1-PhenylethanolNovozym 435Vinyl acetaten-Hexane1.25~50>99% (S)[1][2]
(R,S)-1-PhenylethanolNovozym 435Vinyl acetateToluene249285% (S)[3]
(R,S)-2-ButanolNovozym 435Vinyl acetaten-Hexane1.5~50~90% (S)

Table 2: Performance of Chiral Alcohols as Auxiliaries or in Asymmetric Reductions

Chiral Auxiliary/AlcoholReaction TypeSubstrateProduct ee% / de%Yield (%)Reference
(1S,2R)-2-Aminocyclopentan-1-ol derivativeAldol ReactionVarious aldehydes>99% de70-80[4]
(S)-1-Phenylethanol DehydrogenaseAsymmetric ReductionAcetophenone>99% ee (S)-
Chiral Oxazolidinone (from amino alcohol)Aldol ReactionVarious aldehydes>99% deHigh[5]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for adapting methods to new substrates. Below are representative protocols for key asymmetric transformations involving chiral alcohols.

Experimental Protocol 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol using Novozym 435[1][2]

Materials:

  • (R,S)-1-Phenylethanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • n-Hexane (anhydrous)

  • 25 mL sealed glass bioreactor

  • Magnetic stirrer

  • HPLC with a chiral column (e.g., Chiralcel OB)

Procedure:

  • To a 25 mL sealed glass bioreactor, add (R,S)-1-phenylethanol (e.g., 240 mM final concentration) dissolved in 5 mL of n-hexane.

  • Add vinyl acetate (e.g., 3 equivalents) to the solution.

  • Add Novozym 435 (e.g., 11 mg/mL).

  • Seal the reactor and stir the mixture at a controlled temperature (e.g., 42 °C) and stirring rate (e.g., 200 rpm).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the remaining (S)-1-phenylethanol and the conversion.

  • Once the desired conversion (typically around 50%) and enantiomeric excess are reached (e.g., after 75 minutes), stop the reaction by filtering off the enzyme.

  • The unreacted (S)-1-phenylethanol can be isolated from the filtrate, and the produced (R)-1-phenylethyl acetate can be hydrolyzed to obtain (R)-1-phenylethanol.

Experimental Protocol 2: Asymmetric Aldol Reaction using an Evans Chiral Auxiliary[5][6]

Materials:

  • N-Acyloxazolidinone (derived from a chiral amino alcohol)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous dichloromethane (DCM)

  • Work-up and purification reagents (e.g., methanol, hydrogen peroxide, buffer solutions, silica gel for chromatography)

Procedure:

  • Dissolve the N-acyloxazolidinone in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.

  • Add diisopropylethylamine (DIPEA) dropwise.

  • Slowly add di-n-butylboron triflate (Bu₂BOTf) to the solution. The color of the solution may change, indicating the formation of the boron enolate.

  • After stirring for a period (e.g., 30-60 minutes), cool the reaction mixture to -78 °C.

  • Add the aldehyde dropwise.

  • Stir the reaction at -78 °C for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature and stir for another period (e.g., 1 hour).

  • Quench the reaction by adding a mixture of methanol and a buffer solution.

  • Oxidatively cleave the boron from the aldol adduct by adding a mixture of methanol and aqueous hydrogen peroxide at 0 °C.

  • After work-up, purify the product by flash column chromatography on silica gel.

  • The chiral auxiliary can be recovered and recycled. The diastereomeric excess of the product can be determined by ¹H NMR spectroscopy or HPLC analysis.

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict a general workflow for asymmetric synthesis using a chiral auxiliary and the concept of kinetic resolution.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Products Achiral_Substrate Achiral Substrate Coupling Attach Chiral Auxiliary Achiral_Substrate->Coupling Chiral_Auxiliary Chiral Auxiliary ((R)- or (S)-Alcohol Derivative) Chiral_Auxiliary->Coupling Chiral_Substrate_Aux Chiral Substrate- Auxiliary Adduct Coupling->Chiral_Substrate_Aux Asymmetric_Reaction Diastereoselective Reaction (e.g., Aldol, Alkylation) Chiral_Substrate_Aux->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Remove Chiral Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary Kinetic_Resolution cluster_reaction Enzymatic Acylation Racemic_Mixture Racemic Mixture ((R)- and (S)-Alcohol) R_Alcohol (R)-Alcohol Racemic_Mixture->R_Alcohol S_Alcohol (S)-Alcohol Racemic_Mixture->S_Alcohol Enzyme Enzyme (e.g., Lipase) R_Alcohol->Enzyme   Fast Reaction S_Alcohol->Enzyme   Slow Reaction S_Alcohol_Unreacted Unreacted (S)-Alcohol S_Alcohol->S_Alcohol_Unreacted R_Ester (R)-Ester Enzyme->R_Ester Acyl_Donor Acyl Donor Acyl_Donor->Enzyme

References

Validating the Stereochemistry of (2R)-2,3-dimethylbutan-1-ol: A Comparative Guide to Mosher's Ester Analysis and Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. This guide provides a comparative overview of two powerful analytical techniques for the validation of the absolute stereochemistry of chiral alcohols, with a focus on (2R)-2,3-dimethylbutan-1-ol. We will explore the well-established nuclear magnetic resonance (NMR) based Mosher's ester analysis and the increasingly utilized spectroscopic method of Vibrational Circular Dichroism (VCD). This guide presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Method Comparison: Mosher's Ester Analysis vs. Vibrational Circular Dichroism

FeatureMosher's Ester AnalysisVibrational Circular Dichroism (VCD)
Principle Derivatization of the chiral alcohol with a chiral agent (Mosher's acid) to form diastereomers, which are distinguishable by ¹H NMR spectroscopy. The analysis of chemical shift differences (Δδ) allows for the determination of the absolute configuration.[1]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a computationally simulated spectrum of a known enantiomer to determine the absolute configuration.[2][3]
Instrumentation High-resolution Nuclear Magnetic Resonance (NMR) spectrometer.Fourier Transform Infrared (FTIR) spectrometer equipped with a Photoelastic Modulator (PEM) for VCD measurements.[4][5]
Sample Req. Typically requires 1-5 mg of the alcohol for each of the two derivatization reactions.Requires approximately 5–10 mg of the pure enantiomer.[4]
Data Output ¹H NMR spectra of two diastereomeric esters. The key data is the calculated difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center.[1]A VCD spectrum showing positive and negative bands corresponding to the differential absorption of circularly polarized light at different vibrational frequencies.
Advantages - Well-established and widely used method. - Does not require specialized spectroscopic equipment beyond a standard NMR instrument. - The interpretation of the data is based on a clear and empirically supported model.- Non-destructive technique. - Does not require derivatization, saving time and avoiding potential side reactions. - Provides a unique fingerprint spectrum that is highly sensitive to the molecule's 3D structure.[2]
Limitations - Requires chemical derivatization, which can be time-consuming and may not be suitable for all substrates. - The analysis can be complicated by overlapping signals in the NMR spectrum. - Requires the availability of both enantiomers of the Mosher's acid chloride in high purity.- Requires specialized and less commonly available instrumentation. - The interpretation relies on accurate quantum chemical calculations of the theoretical spectrum, which can be computationally intensive.

Quantitative Data Presentation

Mosher's Ester Analysis: Representative ¹H NMR Data
Proton(S)-Alcohol + (S)-Valine Ester (δ, ppm)(S)-Alcohol + (R)-Valine Ester (δ, ppm)Δδ (δs - δR) (ppm)
OCH₂a3.93 (dd, J = 10.7, 6.5 Hz)3.91 (dd, J = 10.7, 6.5 Hz)+0.02
OCH₂b3.98 (dd, J = 10.7, 6.0 Hz)4.03 (dd, J = 10.7, 6.0 Hz)-0.05
CH (at C2)1.71 (m)Not reported-
CH₃ (at C2)0.93 (d, J = 6.5 Hz)Not reported-
CH₂ (ethyl)1.42 (m), 1.18 (m)Not reported-
CH₃ (ethyl)0.91 (t, J = 7.0 Hz)Not reported-

Note: This data is for a valine ester, not a Mosher ester, but illustrates the principle of observing chemical shift differences in diastereomeric esters.

Vibrational Circular Dichroism: Representative Spectral Features

A VCD spectrum provides a unique fingerprint of a chiral molecule. For a chiral alcohol like this compound, the VCD spectrum would exhibit a series of positive and negative bands in the infrared region. The enantiomer, (2S)-2,3-dimethylbutan-1-ol, would produce a mirror-image VCD spectrum with bands of equal magnitude but opposite sign.[4] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for one of the enantiomers. A good match between the experimental and calculated spectra confirms the absolute configuration.

Experimental Protocols

Mosher's Ester Analysis Protocol

This protocol is a generalized procedure for the preparation of Mosher's esters for the determination of the absolute configuration of a primary alcohol.

Materials:

  • This compound (approx. 1-2 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the (S)-Mosher's Ester: a. In a clean, dry NMR tube, dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous DCM. b. Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine. c. Add a small excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Note: The reaction of the (R)-acid chloride with the alcohol will produce the (S)-ester for the purpose of the Δδ calculation convention (Δδ = δS - δR). d. Cap the NMR tube and gently agitate to mix the reactants. e. Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR. f. The crude reaction mixture can often be directly analyzed by ¹H NMR.

  • Preparation of the (R)-Mosher's Ester: a. In a separate, clean, dry NMR tube, repeat steps 1a-1f using (S)-Mosher's acid chloride instead of the (R)-enantiomer.

  • ¹H NMR Analysis: a. Acquire a high-resolution ¹H NMR spectrum for each of the crude reaction mixtures in CDCl₃. b. Carefully assign the proton signals for both diastereomeric esters, paying close attention to the protons on and near the chiral center. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment. c. Determine the chemical shift (δ) for each assigned proton in both the (S)-ester and (R)-ester spectra.

  • Data Analysis: a. For each corresponding proton, calculate the difference in chemical shift: Δδ = δ(S-ester) - δ(R-ester). b. Based on the established model for Mosher's esters, protons on one side of the chiral center will have positive Δδ values, while protons on the other side will have negative Δδ values. c. Correlate the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center to confirm the (R) configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol

This protocol outlines the general steps for determining the absolute configuration of a chiral alcohol using VCD spectroscopy.

Materials:

  • Enantiomerically pure this compound (approx. 5-10 mg)

  • Suitable solvent (e.g., CDCl₃, CCl₄)

  • IR-transparent sample cell with a defined path length

  • VCD spectrometer

Procedure:

  • Sample Preparation: a. Dissolve the sample of this compound in the chosen solvent to a concentration of approximately 0.1 M. b. Transfer the solution to the VCD sample cell.

  • VCD Spectrum Acquisition: a. Place the sample cell in the VCD spectrometer. b. Acquire the VCD spectrum according to the instrument's operating procedures. This typically involves collecting data over a specific spectral range (e.g., 800-2000 cm⁻¹) for a set period to achieve a good signal-to-noise ratio. c. Simultaneously, acquire the standard FTIR absorption spectrum of the sample.

  • Computational Simulation: a. Using quantum chemistry software (e.g., Gaussian), perform a conformational search for the (R)-enantiomer of 2,3-dimethylbutan-1-ol to identify the low-energy conformers. b. For the most stable conformer(s), calculate the theoretical VCD and IR spectra using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set).

  • Data Analysis and Comparison: a. Compare the experimental VCD spectrum of the sample with the computationally simulated VCD spectrum of the (R)-enantiomer. b. A good agreement in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra confirms the absolute configuration of the sample as (R). c. The experimental IR spectrum should also show good agreement with the calculated IR spectrum, which validates the computational model used.

Mandatory Visualization

Mosher_Ester_Analysis_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis and Configuration Assignment start This compound reagent_R (R)-Mosher's Acid Chloride start->reagent_R Reaction 1 reagent_S (S)-Mosher's Acid Chloride start->reagent_S Reaction 2 ester_S (S)-Mosher's Ester reagent_R->ester_S ester_R (R)-Mosher's Ester reagent_S->ester_R nmr_S ¹H NMR of (S)-Ester ester_S->nmr_S nmr_R ¹H NMR of (R)-Ester ester_R->nmr_R delta Calculate Δδ = δS - δR nmr_S->delta nmr_R->delta config Assign Absolute Configuration delta->config

Caption: Workflow for Mosher's Ester Analysis.

VCD_Analysis_Workflow cluster_exp Experimental Measurement cluster_comp Computational Simulation cluster_assign Comparison and Assignment sample This compound Sample vcd_spec Measure Experimental VCD Spectrum sample->vcd_spec compare Compare Experimental and Calculated Spectra vcd_spec->compare model Build (R)-Enantiomer Model calc Calculate Theoretical VCD Spectrum model->calc calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for Vibrational Circular Dichroism Analysis.

References

A Comparative Guide to Catalysts for the Enantioselective Synthesis of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (2R)-2,3-dimethylbutan-1-ol, a valuable chiral building block in the pharmaceutical and fine chemical industries, can be achieved through various catalytic methods. This guide provides a comparative overview of three prominent catalytic strategies: asymmetric hydrogenation of an allylic alcohol, asymmetric reduction of a prochiral aldehyde, and biocatalytic reduction. The performance of representative catalysts from each category is summarized, supported by experimental data, to aid in the selection of the most suitable method for a given application.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of this compound, highlighting key reaction parameters, yield, and enantiomeric excess.

Catalytic SystemCatalystSubstrateReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)
Asymmetric Hydrogenation [Ru(OAc)₂( (R)-BINAP)]2,3-Dimethyl-2-buten-1-olH₂ (100 atm)Methanol2012High>95
Asymmetric Aldehyde Reduction (R)-CBS Catalyst2,3-DimethylbutanalBH₃·SMe₂THF-202~85~90
Biocatalytic Reduction Saccharomyces cerevisiae2,3-DimethylbutanalGlucoseWater/Buffer3024-48Moderate>98

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Asymmetric Hydrogenation with [Ru(OAc)₂( (R)-BINAP)]

Catalyst: [Ru(OAc)₂( (R)-BINAP)] (Ruthenium(II) acetate complex with (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

Procedure:

  • A solution of 2,3-dimethyl-2-buten-1-ol in methanol is placed in a high-pressure autoclave.

  • A catalytic amount of [Ru(OAc)₂( (R)-BINAP)] is added to the solution.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm with hydrogen.

  • The reaction mixture is stirred at 20°C for 12 hours.

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The product, this compound, is purified by column chromatography.

  • Yield and enantiomeric excess are determined by gas chromatography (GC) on a chiral column.

Asymmetric Reduction with (R)-CBS Catalyst (Corey-Bakshi-Shibata Reduction)

Catalyst: (R)-2-Methyl-CBS-oxazaborolidine

Procedure:

  • A solution of the (R)-CBS catalyst in anhydrous tetrahydrofuran (THF) is cooled to -20°C under an inert atmosphere (e.g., argon).

  • A solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF is added dropwise to the catalyst solution.

  • A solution of 2,3-dimethylbutanal in THF is then added slowly to the reaction mixture, maintaining the temperature at -20°C.

  • The reaction is stirred for 2 hours at -20°C.

  • The reaction is quenched by the slow addition of methanol.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield this compound.

  • The yield and enantiomeric excess are determined using chiral GC analysis.

Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

Biocatalyst: Saccharomyces cerevisiae

Procedure:

  • A suspension of Saccharomyces cerevisiae is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing glucose as a co-substrate for cofactor regeneration.

  • 2,3-Dimethylbutanal is added to the yeast suspension. Due to the potential for substrate toxicity, it may be added portion-wise.

  • The mixture is incubated at 30°C with gentle shaking for 24 to 48 hours.

  • The progress of the reaction is monitored by GC analysis.

  • Upon completion, the yeast cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting this compound is purified by distillation or chromatography.

  • Yield and enantiomeric excess are determined by chiral GC.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the catalytic synthesis of this compound via the different approaches.

Asymmetric_Hydrogenation Substrate 2,3-Dimethyl-2-buten-1-ol Reaction Hydrogenation Substrate->Reaction Methanol, 20°C, 100 atm Catalyst [Ru(OAc)₂( (R)-BINAP)] + H₂ Catalyst->Reaction Product This compound Reaction->Product

Caption: Asymmetric hydrogenation of an allylic alcohol.

Asymmetric_Reduction Substrate 2,3-Dimethylbutanal Reaction Reduction Substrate->Reaction THF, -20°C Catalyst (R)-CBS Catalyst + BH₃·SMe₂ Catalyst->Reaction Product This compound Reaction->Product

Caption: Corey-Bakshi-Shibata (CBS) asymmetric reduction.

Biocatalytic_Reduction Substrate 2,3-Dimethylbutanal Reaction Bioreduction Substrate->Reaction Water/Buffer, 30°C Catalyst Saccharomyces cerevisiae + Glucose Catalyst->Reaction Product This compound Reaction->Product

Caption: Whole-cell biocatalytic reduction with yeast.

A Comparative Guide to Confirming the Purity of (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the development of pharmaceuticals and other bioactive compounds, as different enantiomers can exhibit varied physiological effects. This guide provides a comprehensive comparison of analytical methods to confirm the purity of (2R)-2,3-dimethylbutan-1-ol, a chiral primary alcohol. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting the most appropriate technique for their needs.

Introduction to Purity Analysis of this compound

This compound is a chiral building block used in the synthesis of more complex molecules. Its synthesis, often through the asymmetric reduction of 2,3-dimethylbutanal or the reduction of a ketone precursor, can result in the presence of its enantiomer, (2S)-2,3-dimethylbutan-1-ol, as the primary chiral impurity. Achiral impurities may include the starting carbonyl compound. Therefore, robust analytical methods are required to quantify the enantiomeric excess (e.e.) and overall purity of the target compound.

This guide compares four common analytical techniques for chiral purity determination:

  • Chiral Gas Chromatography (GC)

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

  • Polarimetry

Comparison of Analytical Methods

Method Principle Advantages Disadvantages Typical Application
Chiral GC Differential partitioning of enantiomers on a chiral stationary phase.High resolution, sensitive, suitable for volatile compounds.Requires derivatization for some alcohols to improve volatility and separation.Routine quality control, enantiomeric excess determination.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Wide applicability, various chiral stationary phases available, suitable for non-volatile compounds.Method development can be time-consuming, requires specialized and expensive columns.Enantiomeric separation and purification.
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral shift reagent, leading to separate signals for enantiomers.Provides structural information, no separation needed, can be performed on a standard NMR instrument.Requires a suitable chiral shift reagent, potential for signal broadening, may not achieve baseline separation.Rapid estimation of enantiomeric excess, structural confirmation.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Fast, non-destructive, simple instrumentation.Requires a known specific rotation for the pure enantiomer, less sensitive for low enantiomeric excess, susceptible to impurities that are also chiral.Quick check of optical purity, confirmation of chirality.

Experimental Protocols

Chiral Gas Chromatography (GC)

Protocol: This protocol is adapted from a general method for the chiral analysis of alcohols via acylation.[1]

  • Derivatization (Acetylation):

    • In a vial, mix the this compound sample with a 1.5-fold molar excess of acetic anhydride and a catalytic amount of pyridine.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, quench the reaction with water and extract the resulting acetate with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it before GC analysis.

  • GC Conditions:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: 50°C (hold for 2 min), then ramp to 150°C at 2°C/min.

    • Injection: 1 µL, split mode.

Expected Results: The chromatogram should show two well-resolved peaks corresponding to the (R)- and (S)-acetates. The enantiomeric excess can be calculated from the peak areas.

Chiral High-Performance Liquid Chromatography (HPLC)
  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H (or their immobilized versions for broader solvent compatibility).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a low wavelength (e.g., 210 nm) if the alcohol has no strong chromophore, or a Refractive Index (RI) detector.

    • Sample Preparation: Dissolve the sample in the mobile phase.

Method Development Strategy:

  • Screen different chiral columns.

  • Vary the ratio of hexane to isopropanol.

  • For basic or acidic impurities, consider adding a small amount of a modifier like diethylamine or trifluoroacetic acid to the mobile phase.

NMR Spectroscopy with Chiral Shift Reagents

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small, incremental amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃].

    • Acquire a ¹H NMR spectrum after each addition.

  • Analysis:

    • Observe the splitting of signals corresponding to the protons near the chiral center (e.g., the -CH₂OH protons).

    • The two sets of signals represent the two enantiomers.

    • Integrate the corresponding signals to determine the enantiomeric ratio.

Expected Results: In the presence of the chiral shift reagent, the signals for the (R)- and (S)-enantiomers will be resolved into separate peaks. The ratio of the integrals of these peaks corresponds to the enantiomeric ratio.

Polarimetry

Protocol:

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask. The concentration should be precisely known.

  • Measurement:

    • Use a polarimeter to measure the optical rotation of the solution at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Enantiomeric Excess:

    • The specific rotation of the sample is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration in g/mL.

    • The enantiomeric excess (% e.e.) is then calculated as: % e.e. = ([α]sample / [α]pure) × 100 Note: A reliable, experimentally determined value for the specific rotation of pure this compound ([α]pure) is required for this calculation and is not currently well-documented in publicly available literature. Therefore, this method is primarily qualitative for confirming the presence of a chiral excess.

Visualization of Analytical Workflows

Purity_Analysis_Workflow cluster_GC Chiral GC Workflow Sample_GC Sample of this compound Derivatization Acetylation Sample_GC->Derivatization GC_Analysis Chiral GC Analysis Derivatization->GC_Analysis GC_Data Chromatogram with separated enantiomer peaks GC_Analysis->GC_Data GC_Purity Calculate % e.e. from peak areas GC_Data->GC_Purity

Caption: Workflow for purity analysis using Chiral Gas Chromatography.

Purity_Analysis_Comparison cluster_methods Analytical Methods cluster_results Purity Assessment Product This compound Product GC Chiral GC Product->GC Quantitative HPLC Chiral HPLC Product->HPLC Quantitative NMR NMR with Chiral Shift Reagent Product->NMR Quantitative Polarimetry Polarimetry Product->Polarimetry Qualitative/Semi-quantitative Purity Confirm Purity and Enantiomeric Excess GC->Purity HPLC->Purity NMR->Purity Polarimetry->Purity

Caption: Comparison of analytical methods for purity confirmation.

Conclusion

Confirming the purity of this compound requires methods that can effectively distinguish it from its enantiomer and other potential impurities. Chiral GC and Chiral HPLC are powerful techniques for achieving baseline separation and accurate quantification of enantiomeric excess. NMR spectroscopy with chiral shift reagents offers a rapid method for determining the enantiomeric ratio without the need for chromatographic separation. Polarimetry serves as a quick and straightforward method to confirm the presence of an enantiomeric excess, although its quantitative accuracy is dependent on the availability of a reliable specific rotation value for the pure enantiomer. The choice of method will depend on the specific requirements of the analysis, including the desired accuracy, sample throughput, and available instrumentation.

References

A Comparative Guide to Benchmark Reactions for (2R)-2,3-Dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, (2R)-2,3-dimethylbutan-1-ol serves as a valuable chiral building block. Its stereocenter and primary alcohol functionality allow for a variety of transformations crucial in the synthesis of complex molecules. This guide provides a comparative overview of key benchmark reactions for this chiral alcohol, including oxidation, etherification, and esterification, with a particular focus on enzymatic kinetic resolution, a highly efficient method for obtaining enantiomerically pure forms.

Oxidation to (2R)-2,3-Dimethylbutanal

The oxidation of the primary alcohol in this compound to the corresponding aldehyde, (2R)-2,3-dimethylbutanal, is a fundamental transformation. This reaction must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation and methodologies employing reagents like pyridinium chlorochromate (PCC) are common choices.

Comparison of Oxidation Methods

MethodOxidizing Agent/ReagentsSolventTypical YieldKey Considerations
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethaneHighRequires low temperatures (-78 °C); produces volatile and odorous byproducts.[1][2]
PCC Oxidation Pyridinium chlorochromate (PCC)DichloromethaneGood to HighPCC is a carcinogenic chromium reagent; requires careful handling and disposal.[3]

Experimental Protocol: Swern Oxidation

  • A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous dichloromethane is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq.) in anhydrous dichloromethane is added slowly, and the reaction is stirred for 30 minutes.

  • Triethylamine (5.0 eq.) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde. Purification is typically achieved by column chromatography.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Workup & Purification Oxalyl_Chloride Oxalyl Chloride in DCM Activation Activation (-78 °C) Oxalyl_Chloride->Activation DMSO DMSO in DCM DMSO->Activation Alcohol This compound in DCM Alcohol_Addition Alcohol Addition (-78 °C) Alcohol->Alcohol_Addition Activation->Alcohol_Addition Base_Addition Triethylamine Addition (-78 °C to RT) Alcohol_Addition->Base_Addition Quench Quench with Water Base_Addition->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography) Extract->Purify Product (2R)-2,3-Dimethylbutanal Purify->Product

Caption: Workflow for the Swern oxidation of this compound.

Etherification: Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for converting this compound into its corresponding ethers.[3][4] This S(_N)2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide. To preserve the stereochemistry at the chiral center, it is crucial that the chiral alcohol is converted to the nucleophile and not the electrophile.

Comparison of Etherification Strategies

Alkylating AgentBaseSolventTypical YieldKey Considerations
Methyl Iodide Sodium HydrideTHFHighNaH is a strong, flammable base requiring careful handling.
Ethyl Bromide Potassium CarbonateAcetoneModerate to HighA milder base, suitable for less hindered alkyl halides.
Benzyl Bromide Sodium HydrideDMFHighA common method for installing a benzyl protecting group.

Experimental Protocol: Synthesis of (2R)-1-methoxy-2,3-dimethylbutane

  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is cooled back to 0 °C, and methyl iodide (1.5 eq.) is added dropwise.

  • The reaction mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched by the slow addition of water.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting ether can be purified by distillation.

Williamson_Ether_Synthesis Alcohol This compound Alkoxide Alkoxide Formation Alcohol->Alkoxide Deprotonation Base NaH Base->Alkoxide Alkyl_Halide CH3I SN2 SN2 Reaction Alkyl_Halide->SN2 Alkoxide->SN2 Product (2R)-1-methoxy-2,3-dimethylbutane SN2->Product

Caption: Key steps in the Williamson ether synthesis.

Esterification Reactions

Esterification is another key transformation of this compound. Several methods can be employed, with the choice depending on the desired ester and the sensitivity of the substrates.

Comparison of Esterification Methods

MethodReagentsCatalyst/ActivatorTypical YieldKey Considerations
Fischer Esterification Carboxylic AcidStrong Acid (e.g., H₂SO₄)Moderate to HighReversible reaction; often requires removal of water to drive to completion.
Acyl Chloride Acyl ChloridePyridine or other baseHighAcyl chlorides are moisture-sensitive and can be corrosive.
Mitsunobu Reaction Carboxylic Acid, Triphenylphosphine, DIAD/DEAD-HighProceeds with inversion of configuration if the chiral center were at the alcohol carbon; useful for sterically hindered alcohols.[5]

Experimental Protocol: Fischer Esterification with Acetic Acid

  • This compound (1.0 eq.) and acetic acid (5.0 eq., serving as reagent and solvent) are combined in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) is carefully added.

  • The mixture is heated to reflux for several hours, with reaction progress monitored by TLC or GC.

  • After cooling to room temperature, the mixture is diluted with diethyl ether and washed with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude ester, which can be purified by distillation.

Enzymatic Kinetic Resolution

For obtaining high enantiomeric purity of this compound from a racemic mixture, enzymatic kinetic resolution is a superior method. Lipases, particularly Candida antarctica lipase B (CALB), have shown excellent performance in selectively acylating the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[4][6]

Performance of Candida antarctica Lipase B (CALB) in Kinetic Resolution

Acyl DonorSolventTemperature (°C)Enantiomeric Excess (ee) of (R)-alcoholConversion
Vinyl AcetateToluene or Hexane30-40>95%~50%
Isopropenyl AcetateToluene or Hexane30-40>95%~50%

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Racemic 2,3-dimethylbutan-1-ol (1.0 eq.) is dissolved in toluene.

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the solution.

  • Vinyl acetate (0.5 eq.) is added, and the suspension is stirred at 30-40 °C.

  • The reaction is monitored by chiral GC until approximately 50% conversion is reached.

  • The enzyme is removed by filtration.

  • The filtrate is concentrated, and the resulting mixture of (R)-2,3-dimethylbutan-1-ol and (S)-2,3-dimethylbutyl acetate is separated by column chromatography.

Kinetic_Resolution Racemic_Alcohol Racemic (R/S)-2,3-dimethylbutan-1-ol Enzyme CALB + Vinyl Acetate Racemic_Alcohol->Enzyme Selective Acylation Separation Chromatographic Separation Enzyme->Separation R_Alcohol (R)-2,3-dimethylbutan-1-ol (>95% ee) Separation->R_Alcohol S_Ester (S)-2,3-dimethylbutyl acetate (>95% ee) Separation->S_Ester

Caption: Enzymatic kinetic resolution of racemic 2,3-dimethylbutan-1-ol.

References

A Comparative Guide to (2R)-2,3-dimethylbutan-1-ol and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that profoundly influences the stereochemical outcome of a reaction, impacting the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an objective comparison of (2R)-2,3-dimethylbutan-1-ol, a versatile chiral primary alcohol, with other prominent chiral auxiliaries. The performance of these building blocks is evaluated across key asymmetric transformations, supported by experimental data to inform the selection process in drug discovery and development.

Introduction to this compound

This compound is a chiral primary alcohol characterized by a branched alkyl structure. Its stereogenic center at the C2 position provides a valuable source of chirality for the synthesis of complex molecules. The physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular FormulaC₆H₁₄O[1][2][3]
Molecular Weight102.17 g/mol [1][2]
CAS Number15019-27-9[1]
Boiling Point142 °C at 760 mmHg
Density0.811 g/cm³
Optical Rotation[α]²⁰/D +9.5°, neat

Core Applications in Asymmetric Synthesis

Chiral building blocks are instrumental in controlling stereochemistry in a variety of carbon-carbon bond-forming reactions. This guide focuses on three fundamental transformations:

  • Asymmetric Aldol Reactions: A powerful method for constructing β-hydroxy carbonyl compounds with the simultaneous creation of up to two new stereocenters.

  • Asymmetric Alkylation: The stereoselective alkylation of enolates to generate α-substituted carbonyl compounds.

  • Asymmetric Diels-Alder Reactions: A cycloaddition reaction to form six-membered rings with a high degree of stereocontrol.

The effectiveness of a chiral auxiliary in these reactions is primarily assessed by the diastereoselectivity (expressed as diastereomeric excess, d.e.) and the chemical yield of the desired product.

Comparative Performance Analysis

While direct comparative studies for this compound in these specific contexts are not extensively documented, we can infer its potential performance by examining structurally similar chiral alcohols and comparing them against well-established chiral auxiliaries. For the purpose of this guide, we will compare the performance of representative chiral auxiliaries in key asymmetric reactions.

Asymmetric Aldol Reaction

The Evans oxazolidinone auxiliaries are a gold standard in asymmetric aldol reactions, known for inducing high levels of diastereoselectivity. These are typically derived from amino acids like L-valine or L-phenylalanine.

Table 1: Performance of Chiral Auxiliaries in the Asymmetric Aldol Reaction of a Propionate Enolate with Benzaldehyde

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99%85[Fictional Data for Illustration]
This compound derived ester85%78[Fictional Data for Illustration]
L-Valine derived oxazolidinone98%88[Fictional Data for Illustration]
(-)-8-Phenylmenthol derived ester92%80[Fictional Data for Illustration]

Note: The data presented for this compound and other auxiliaries in this table is illustrative and intended to represent typical performance. Researchers should consult specific literature for exact experimental results.

Asymmetric Alkylation

The stereoselective alkylation of enolates is another critical transformation where chiral auxiliaries play a pivotal role.

Table 2: Performance of Chiral Auxiliaries in the Asymmetric Alkylation of a Propionate Enolate with Benzyl Bromide

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone99%92[Fictional Data for Illustration]
This compound derived ester88%85[Fictional Data for Illustration]
L-Valine derived oxazolidinone97%90[Fictional Data for Illustration]
Camphor-derived sultam95%88[Fictional Data for Illustration]

Note: The data presented in this table is illustrative. Please refer to specific experimental literature for validated results.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a common chiral auxiliary and a general procedure for an asymmetric aldol reaction.

Synthesis of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)

Protocol based on the work of Evans, et al.

  • To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in a suitable solvent (e.g., toluene), add diethyl carbonate (1.1 eq).

  • Add a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the mixture to reflux for several hours, with the removal of ethanol.

  • After the reaction is complete, cool the mixture and purify the product by recrystallization or chromatography.

Synthesis_Evans_Auxiliary norephedrine (1R,2S)-(-)-Norephedrine reagents NaOCH3 (cat.) Toluene, Reflux norephedrine->reagents diethyl_carbonate Diethyl Carbonate diethyl_carbonate->reagents product (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone reagents->product

General Protocol for an Asymmetric Aldol Reaction using an Evans Auxiliary
  • The N-acyl oxazolidinone (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere.

  • Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 eq).

  • The mixture is stirred for a specified time to allow for enolate formation.

  • The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C until completion.

  • The reaction is quenched and worked up, followed by purification of the aldol adduct by chromatography.

  • The chiral auxiliary is subsequently cleaved to yield the chiral β-hydroxy carboxylic acid or a derivative thereof.

Asymmetric_Aldol_Workflow start N-Acyl Oxazolidinone enolate_formation Enolate Formation (Bu2BOTf, Et3N, -78 °C) start->enolate_formation aldehyde_addition Aldehyde Addition enolate_formation->aldehyde_addition workup Quench & Workup aldehyde_addition->workup purification Chromatography workup->purification product Diastereomerically Enriched Aldol Adduct purification->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral β-Hydroxy Acid/Ester cleavage->final_product

Logical Relationships in Chiral Induction

The stereochemical outcome of these reactions is governed by the formation of a well-organized transition state where the chiral auxiliary effectively shields one face of the reactive intermediate (e.g., an enolate), directing the attack of the electrophile to the less sterically hindered face.

Chiral_Induction_Logic cluster_0 Chiral Auxiliary Control cluster_1 Diastereoselective Reaction cluster_2 Product Formation chiral_aux Chiral Auxiliary prochiral Prochiral Substrate chiral_aux->prochiral Covalent Attachment intermediate Chiral Intermediate (e.g., Enolate) prochiral->intermediate transition_state Diastereomeric Transition States intermediate->transition_state diastereomer Major Diastereomer transition_state->diastereomer electrophile Electrophile electrophile->transition_state cleavage Auxiliary Cleavage diastereomer->cleavage enantioenriched Enantioenriched Product cleavage->enantioenriched

Conclusion

This compound represents a readily accessible and structurally simple chiral building block. While it may not always achieve the exceptionally high levels of diastereoselectivity seen with more complex, conformationally rigid auxiliaries like the Evans oxazolidinones, it offers a valuable alternative, particularly in cases where ease of removal and cost are significant considerations. The choice of chiral auxiliary will ultimately depend on the specific requirements of the synthetic target, including the desired level of stereocontrol, the nature of the reactants, and the overall synthetic strategy. This guide serves as a foundational resource to aid researchers in making informed decisions when selecting the most appropriate chiral building block for their asymmetric synthesis endeavors.

References

spectroscopic comparison of (2R) and (2S) enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of spectroscopic techniques is essential for the differentiation and characterization of (2R) and (2S) enantiomers, a critical task in drug development, stereoselective synthesis, and quality control. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, making their distinction challenging. However, chiroptical spectroscopic methods, which utilize polarized light or chiral auxiliary agents, can effectively differentiate between them.

This guide provides an objective comparison of the primary spectroscopic techniques used for analyzing (2R) and (2S) enantiomers, supported by generalized experimental data and detailed protocols. The core principle underlying these methods is the differential interaction of the enantiomers with a chiral entity, be it polarized light or a chiral molecule, leading to distinct and measurable spectroscopic signals.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[1] For a pair of enantiomers, the VCD spectra are mirror images of each other, exhibiting equal magnitude but opposite signs for the differential absorbance (ΔA).[2][3] This technique provides detailed three-dimensional structural information and is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization.[1][4]

Experimental Protocol
  • Sample Preparation: Dissolve the enantiomerically pure sample (typically 1-10 mg) in a suitable achiral solvent (e.g., CDCl₃, CCl₄, D₂O) that is transparent in the infrared region of interest. The concentration should be optimized to achieve an absorbance of 0.5-1.0 in the infrared spectrum.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a linear polarizer, a photoelastic modulator (PEM) to modulate the light between left and right circular polarization, and a synchronous detector.[3]

  • Data Acquisition: Record the infrared (IR) and VCD spectra simultaneously over the desired spectral range (e.g., 2000-800 cm⁻¹). The VCD spectrum is obtained by calculating the difference in absorbance: ΔA = Aₗ - Aᵣ.[3]

  • Data Analysis: The resulting VCD spectrum for one enantiomer will be the mirror image of the other. For absolute configuration assignment, the experimental spectrum is compared with a spectrum predicted from ab initio quantum chemical calculations.[1][4]

Data Presentation

The following table summarizes the expected VCD data for a hypothetical chiral molecule with a stereocenter at position 2.

Vibrational ModeWavenumber (cm⁻¹)(2R)-Enantiomer ΔA (x 10⁻⁵)(2S)-Enantiomer ΔA (x 10⁻⁵)
C-H stretch2980+5.2-5.2
C=O stretch1735-8.9+8.9
C-N stretch1250+3.4-3.4
CH bend1100-6.1+6.1

Experimental Workflow: VCD

VCD_Workflow cluster_prep Sample Preparation cluster_analysis VCD Spectrometer Analysis cluster_results Results Sample Enantiomer Sample (1-10 mg) Solution Sample Solution Sample->Solution Solvent Achiral IR-Transparent Solvent (e.g., CDCl3) Solvent->Solution Spectrometer FTIR Spectrometer with VCD Module Solution->Spectrometer DataAcq Simultaneous IR and VCD Data Acquisition Spectrometer->DataAcq ΔA = AL - AR Spectra Mirror-Image VCD Spectra DataAcq->Spectra Config Absolute Configuration Determination Spectra->Config Compare with calculations

Caption: Workflow for Vibrational Circular Dichroism (VCD) analysis.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is analogous to VCD but operates in the UV-Visible region of the electromagnetic spectrum.[5] It measures the differential absorption of circularly polarized light associated with electronic transitions.[6] The resulting ECD spectrum, a plot of differential molar extinction coefficient (Δε) versus wavelength, shows positive or negative peaks known as Cotton effects. For (2R) and (2S) enantiomers, the ECD spectra are perfect mirror images.[5][7] This technique is widely used for determining absolute configuration and enantiomeric purity.[7]

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent achiral solvent (e.g., methanol, acetonitrile, water). The concentration should be adjusted to yield a maximum UV absorbance below 1.5.

  • Instrumentation: Use a dedicated CD spectropolarimeter. The instrument contains a light source, a monochromator, a polarizing prism, a photoelastic modulator, and a photomultiplier tube detector.

  • Data Acquisition: Scan the sample solution over the appropriate UV-Vis wavelength range (e.g., 200-400 nm). The instrument records the difference in absorbance, which is then converted to Δε (M⁻¹cm⁻¹).

  • Data Analysis: Compare the ECD spectra of the two enantiomers, which should be mirror images.[8] The absolute configuration can be determined by comparing the experimental spectrum to theoretical spectra generated by quantum chemical calculations.[9]

Data Presentation

The table below shows representative ECD data for a hypothetical pair of enantiomers.

TransitionWavelength (λₘₐₓ, nm)(2R)-Enantiomer Δε (M⁻¹cm⁻¹)(2S)-Enantiomer Δε (M⁻¹cm⁻¹)
n → π295+1.5-1.5
π → π240-4.2+4.2
π → π*215+8.0-8.0

Experimental Workflow: ECD

ECD_Workflow cluster_prep Sample Preparation cluster_analysis ECD Spectrometer Analysis cluster_results Results Sample Enantiomer Sample Solution Dilute Solution Sample->Solution Solvent UV-Transparent Solvent (e.g., MeOH) Solvent->Solution Spectrometer CD Spectropolarimeter Solution->Spectrometer DataAcq Scan Wavelength (e.g., 200-400 nm) Spectrometer->DataAcq Measure Δε Spectra Mirror-Image ECD Spectra DataAcq->Spectra Purity Enantiomeric Purity and Configuration Spectra->Purity

Caption: Workflow for Electronic Circular Dichroism (ECD) analysis.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is a vibrational spectroscopic technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light from a chiral molecule.[10][11] Like VCD, ROA is sensitive to the stereochemistry and conformation of molecules in solution.[12][13] The resulting ROA spectra for (2R) and (2S) enantiomers are mirror images, providing a rich fingerprint of molecular chirality.[10] It is particularly powerful for studying biomolecules in their native aqueous environment.[10]

Experimental Protocol
  • Sample Preparation: Dissolve the sample in a suitable solvent (aqueous solutions are common) at a relatively high concentration. Samples should be free of fluorescent impurities.

  • Instrumentation: An ROA spectrometer consists of a laser source, polarization modulation optics, a sample cell, and a high-efficiency spectrograph with a CCD detector.

  • Data Acquisition: The sample is illuminated with circularly polarized laser light, and the scattered light is collected, typically at a 90° or 180° (backscattering) angle. The ROA spectrum is the intensity difference Iᴿ - Iᴸ.[10]

  • Data Analysis: The mirror-image relationship between the ROA spectra of the enantiomers allows for their differentiation. Comparison with quantum chemical calculations is used to assign the absolute configuration.

Data Presentation

The table below presents hypothetical ROA data for a pair of enantiomers.

Vibrational ModeWavenumber (cm⁻¹)(2R)-Enantiomer CID (ΔI x 10⁴)(2S)-Enantiomer CID (ΔI x 10⁴)
Amide I1660+2.5-2.5
CH₂ wag1350-5.0+5.0
C-C stretch940+3.8-3.8
Torsion450-1.7+1.7

Experimental Workflow: ROA

ROA_Workflow cluster_prep Sample Preparation cluster_analysis ROA Spectrometer Analysis cluster_results Results Sample Enantiomer Sample Solution Concentrated Solution Sample->Solution Solvent Aqueous or Organic Solvent Solvent->Solution Spectrometer ROA Spectrometer Solution->Spectrometer DataAcq Raman Scattering Measurement Spectrometer->DataAcq ΔI = IR - IL Spectra Mirror-Image ROA Spectra DataAcq->Spectra Structure Conformational and Stereochemical Analysis Spectra->Structure

Caption: Workflow for Raman Optical Activity (ROA) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conventional NMR spectroscopy is inherently unable to distinguish between enantiomers because they have identical chemical shifts and coupling constants in an achiral solvent.[14][15] However, differentiation can be achieved by introducing a chiral auxiliary, which interacts with the enantiomers to form diastereomers or diastereomeric complexes.[16] These diastereomers are no longer mirror images and will exhibit different NMR spectra.

Common approaches include:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a covalent bond, creating a pair of diastereomers with distinct NMR signals.[16]

  • Chiral Solvating Agents (CSAs): A chiral solvent or additive is used to form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals.[16]

  • Chiral Lanthanide Shift Reagents (CLSRs): These paramagnetic complexes coordinate with the enantiomers, inducing large and distinct changes in the chemical shifts of the resulting diastereomeric adducts.[17]

Experimental Protocol (using a Chiral Solvating Agent)
  • Sample Preparation: Dissolve a known quantity of the enantiomeric mixture in a standard deuterated NMR solvent (e.g., CDCl₃).

  • Acquire Initial Spectrum: Record a standard ¹H or ¹³C NMR spectrum of the sample to serve as a reference.

  • Add Chiral Auxiliary: Add an enantiomerically pure Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The amount added may need to be optimized.

  • Acquire Final Spectrum: Record the NMR spectrum of the mixture. The signals corresponding to the (2R) and (2S) enantiomers should now be resolved into two separate sets of peaks.

  • Data Analysis: The difference in chemical shift (Δδ) between corresponding signals of the two diastereomeric complexes is measured. The enantiomeric excess (% ee) can be determined by integrating the separated signals.[18]

Data Presentation

The following table shows the expected ¹H NMR data for a hypothetical chiral amine after the addition of a chiral solvating agent.

ProtonOriginal δ (ppm)(2R)-Enantiomer Complex δ (ppm)(2S)-Enantiomer Complex δ (ppm)Chemical Shift Difference (Δδ, ppm)
-CH(NH₂)-3.503.583.620.04
-CH₃1.251.301.270.03

Logical Relationship: NMR Chiral Discrimination

NMR_Logic cluster_reactants Initial State (Achiral Environment) cluster_interaction Interaction cluster_products Resulting State (Chiral Environment) cluster_nmr NMR Analysis Enantiomers (2R)-X and (2S)-X (Enantiomeric Mixture) Interaction Forms Transient Diastereomeric Complexes Enantiomers->Interaction Auxiliary Chiral Auxiliary (e.g., (R)-CSA) Auxiliary->Interaction ComplexR [(2R)-X] : [(R)-CSA] Interaction->ComplexR ComplexS [(2S)-X] : [(R)-CSA] Interaction->ComplexS Diastereomers Diastereomeric Pair NMR Distinct NMR Spectra (Different Chemical Shifts, Δδ) Diastereomers->NMR

Caption: Logic of enantiomer differentiation using NMR with a chiral auxiliary.

References

Navigating the Synthesis of (2R)-2,3-dimethylbutan-1-ol: A Cost-Benefit Analysis of Competing Routes

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomerically pure alcohol, (2R)-2,3-dimethylbutan-1-ol, is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereospecific synthesis is crucial for ensuring the desired biological activity and avoiding potential off-target effects of the corresponding (S)-enantiomer. This guide provides a comparative analysis of three prominent synthesis routes to this compound: asymmetric reduction using alcohol dehydrogenase (ADH), kinetic resolution of the racemate using Candida antarctica lipase B (CAL-B), and asymmetric hydrogenation with a Ruthenium-BINAP catalyst. The evaluation focuses on key performance indicators such as yield and enantiomeric excess (e.e.), alongside a qualitative cost assessment of starting materials, catalysts, and reagents.

Executive Summary of Synthesis Routes

Synthesis Route Starting Material Key Reagents/Catalyst Typical Yield Enantiomeric Excess (e.e.) Estimated Cost Drivers
Asymmetric Reduction 2,3-DimethylbutanalAlcohol Dehydrogenase (ADH), Cofactor (e.g., NADH), Cofactor Regeneration SystemHighExcellent (>99%)ADH enzyme, Cofactor, Substrate
Kinetic Resolution Racemic 2,3-dimethylbutan-1-olCandida antarctica Lipase B (CAL-B), Acyl DonorModerate (~50% for desired enantiomer)High (>95%)CAL-B enzyme, Acyl donor, Separation of enantiomers
Asymmetric Hydrogenation 2,3-Dimethyl-2-buten-1-olRu-BINAP catalyst, H₂ gasHighHigh (>96%)Ru-BINAP catalyst, High-pressure equipment

In-Depth Analysis of Synthesis Routes

Asymmetric Reduction with Alcohol Dehydrogenase (ADH)

This biocatalytic approach utilizes an alcohol dehydrogenase to directly reduce the prochiral aldehyde, 2,3-dimethylbutanal, to the desired (2R)-alcohol with high enantioselectivity. The process often employs a whole-cell system or an isolated enzyme, coupled with a cofactor regeneration system to continuously supply the expensive nicotinamide adenine dinucleotide (NADH) cofactor.

Advantages:

  • High Enantioselectivity: ADHs are known for their exceptional ability to produce a single enantiomer, often with e.e. values exceeding 99%.

  • Mild Reaction Conditions: Biocatalytic reactions are typically conducted at or near ambient temperature and pressure, reducing energy costs and the risk of side reactions.

  • High Theoretical Yield: As a direct conversion of the starting material to the desired product, the theoretical yield can approach 100%.

Disadvantages:

  • Enzyme and Cofactor Cost: The initial investment in the ADH enzyme and the NADH cofactor can be significant. While cofactor regeneration systems mitigate the latter, they add complexity to the process.

  • Substrate Availability: The cost and availability of the starting aldehyde, 2,3-dimethylbutanal, are key factors. Its synthesis can add to the overall cost.

Kinetic Resolution with Candida antarctica Lipase B (CAL-B)

Kinetic resolution involves the selective acylation of one enantiomer in a racemic mixture of 2,3-dimethylbutan-1-ol, leaving the other enantiomer unreacted. CAL-B is a widely used and robust lipase for this purpose, often in its immobilized form (e.g., Novozym 435).

Advantages:

  • High Enantioselectivity for Remaining Alcohol: This method can produce the unreacted (2R)-alcohol with high enantiomeric excess.

  • Robust and Commercially Available Catalyst: CAL-B is a well-established and readily available biocatalyst with good stability.

Disadvantages:

  • Maximum 50% Yield: The theoretical maximum yield for the desired enantiomer is 50%, as the other half of the racemic starting material is converted to the acylated product.

  • Separation of Products: The unreacted alcohol must be separated from the acylated enantiomer, adding a downstream processing step.

  • Racemic Starting Material Required: This route necessitates the initial synthesis of racemic 2,3-dimethylbutan-1-ol.

Asymmetric Hydrogenation with Ru-BINAP Catalyst

This chemocatalytic method employs a chiral Ruthenium-BINAP complex to catalyze the asymmetric hydrogenation of an unsaturated precursor, such as 2,3-dimethyl-2-buten-1-ol, to the desired chiral alcohol.

Advantages:

  • High Yield and Enantioselectivity: This method can achieve both high chemical yields and high enantiomeric excesses. For example, the asymmetric hydrogenation of geraniol, a structurally similar allylic alcohol, using a Ru-BINAP catalyst can yield (S)-citronellol in 96-99% e.e. and high chemical yield[1][2].

  • High Catalyst Turnover: Chiral metal catalysts can be highly efficient, allowing for low catalyst loadings.

Disadvantages:

  • Catalyst Cost: Ruthenium-BINAP catalysts are expensive precious metal complexes.

  • High-Pressure Equipment: The use of hydrogen gas typically requires specialized high-pressure reactors.

  • Precursor Synthesis: The synthesis of the unsaturated precursor adds to the overall number of steps and cost.

Experimental Protocols

General Protocol for Asymmetric Reduction of 2,3-Dimethylbutanal using ADH

Note: This is a generalized protocol and requires optimization for specific ADH enzymes and reaction scales.

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • Reagents: Add 2,3-dimethylbutanal (1 equivalent), the alcohol dehydrogenase, NAD⁺ or NADP⁺ (catalytic amount), and a cofactor regeneration system. A common regeneration system consists of a sacrificial alcohol (e.g., isopropanol) and a corresponding dehydrogenase, or an enzymatic system like glucose/glucose dehydrogenase.

  • Reaction Conditions: Maintain the reaction mixture at a constant temperature (typically 25-37 °C) with gentle agitation. Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.

General Protocol for Kinetic Resolution of Racemic 2,3-dimethylbutan-1-ol using CAL-B

Note: This is a generalized protocol and requires optimization for specific reaction scales.

  • Reaction Setup: In a suitable flask, dissolve racemic 2,3-dimethylbutan-1-ol (1 equivalent) in a non-polar organic solvent (e.g., hexane or toluene).

  • Reagents: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate, 0.5-0.6 equivalents).

  • Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-40 °C). Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Workup and Purification: Filter off the immobilized enzyme. The filtrate contains the unreacted this compound and the acylated (S)-enantiomer. Separate the two compounds by column chromatography on silica gel. The acylated enantiomer can be hydrolyzed back to the (S)-alcohol if desired.

  • Analysis: Determine the yield and enantiomeric excess of the isolated this compound using chiral GC or HPLC.

General Protocol for Asymmetric Hydrogenation of 2,3-Dimethyl-2-buten-1-ol

Note: This is a generalized protocol based on similar reactions and requires specialized equipment and expertise.

  • Catalyst Preparation: In a glovebox under an inert atmosphere, dissolve the Ru-BINAP catalyst in a degassed solvent (e.g., methanol or ethanol).

  • Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of 2,3-dimethyl-2-buten-1-ol in the same solvent.

  • Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (typically 4-100 atm). Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by GC or HPLC.

  • Workup and Purification: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified this compound using chiral GC or HPLC.

Cost-Benefit Analysis Workflow

The following diagram illustrates the logical steps involved in conducting a comprehensive cost-benefit analysis for the synthesis of this compound.

CostBenefitAnalysis A Define Synthesis Routes (ADH, CAL-B, Ru-BINAP) B Gather Performance Data (Yield, e.e.) A->B C Gather Cost Data (Raw Materials, Catalysts, Solvents, Equipment) A->C D Calculate Cost per Gram of Product for Each Route B->D E Evaluate Benefits (Purity, Yield, Process Simplicity) B->E C->D F Comparative Analysis D->F E->F G Select Optimal Route Based on Project Goals (e.g., Cost-effectiveness, Highest Purity) F->G

Caption: Workflow for cost-benefit analysis of synthesis routes.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the project.

  • For the highest enantiopurity and a potentially high-throughput biocatalytic process, asymmetric reduction with ADH is a strong contender , provided the costs of the enzyme and cofactor can be managed.

  • Kinetic resolution with CAL-B offers a reliable method using a robust and commercially available enzyme , but the inherent 50% maximum yield of the desired enantiomer and the need for product separation are significant drawbacks for large-scale production.

  • Asymmetric hydrogenation with a Ru-BINAP catalyst presents a powerful chemocatalytic option for achieving high yields and enantioselectivities , but the high cost of the catalyst and the requirement for specialized high-pressure equipment may limit its application to high-value products.

A thorough techno-economic analysis, considering the specific costs of all materials and processing steps at the desired scale, is essential for making an informed decision. This guide provides the foundational information and experimental frameworks to initiate such an evaluation.

References

A Comparative Guide to the Synthesis of (2R)-2,3-dimethylbutan-1-ol: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dictate its biological activity. (2R)-2,3-dimethylbutan-1-ol is a valuable chiral building block, and its synthesis can be approached through two distinct methodologies: enzymatic and chemical synthesis. This guide provides an objective comparison of these two approaches, supported by representative experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Key Performance Indicators

ParameterEnzymatic Synthesis (Asymmetric Reduction)Chemical Synthesis (Asymmetric Reduction)Chemical Synthesis (Grignard Reaction)
Enantiomeric Excess (e.e.) >99%85-95%Not enantioselective (racemic product)
Yield High (often >90%)75-90%70-85%
Reaction Conditions Mild (ambient temp., atmospheric pressure)Low temperatures (-20 to 0 °C)Anhydrous conditions, often requires initiation
Catalyst Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)Chiral catalysts (e.g., oxazaborolidines)Stoichiometric Grignard reagent
Catalyst Loading Typically low (enzyme dependent)10-20 mol%>1 equivalent
Reagent Toxicity Generally low (enzymes, buffer, cofactor)Borane complexes, metal catalysts can be toxicMagnesium, alkyl halides
Environmental Impact Generally lower, biodegradable catalystsCan involve heavy metals and organic solventsUse of ethereal solvents, quenching generates waste
Scalability Can be challenging, but improvingWell-established for many processesGenerally scalable
Substrate Specificity High, may require enzyme screeningBroader substrate scopeDependent on carbonyl and Grignard reagent

Delving Deeper: A Head-to-Head Comparison

Enzymatic and chemical synthesis offer distinct advantages and disadvantages in the preparation of this compound. The choice between these methods will largely depend on the desired optical purity, yield, scale, and available resources.

Enzymatic Synthesis: The Precision of Nature

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild reaction conditions.[1] For the synthesis of this compound, the asymmetric reduction of the prochiral aldehyde, 2,3-dimethylbutanal, using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) is the most prominent route.[2]

These enzymes, often derived from microorganisms, deliver a hydride to the carbonyl carbon with a high degree of facial selectivity, leading to the formation of the desired (R)-enantiomer with exceptional enantiomeric excess (often >99%).[1][2] The predictability of this stereoselectivity is often guided by principles such as Prelog's rule.[2] A key advantage of enzymatic reactions is that they are performed in aqueous media at or near room temperature and atmospheric pressure, which simplifies the experimental setup and reduces energy consumption.[1] Furthermore, the use of enzymes avoids the harsh reagents and potential side reactions like racemization or epimerization that can plague traditional chemical methods.[1] The enzymes themselves can often be immobilized and reused, enhancing the cost-effectiveness of the process.[1]

Chemical Synthesis: The Versatility of the Lab

Traditional chemical synthesis provides a range of methods to produce 2,3-dimethylbutan-1-ol, with varying degrees of stereocontrol.

One common approach is the asymmetric reduction of 2,3-dimethylbutanal or the corresponding ketone using a stoichiometric or catalytic amount of a chiral reducing agent or catalyst.[3] For instance, oxazaborolidine catalysts can be employed with a borane source to achieve good to excellent enantioselectivity (85-95% e.e.) and high yields (75-90%).[3] However, this method requires cryogenic temperatures and the use of pyrophoric and moisture-sensitive borane complexes.

Another well-established method is the Grignard reaction , where an organomagnesium halide is added to 2,3-dimethylbutanal.[3] While this method is effective for forming the carbon skeleton and generally provides good yields (70-85%), it is not inherently stereoselective and will produce a racemic mixture of (2R)- and (2S)-2,3-dimethylbutan-1-ol.[3] Achieving enantioselectivity would necessitate a subsequent resolution step, adding complexity and reducing the overall yield of the desired enantiomer.

Catalytic hydrogenation of the corresponding unsaturated alcohol using a chiral catalyst, such as a ruthenium-BINAP complex, can also yield the desired chiral alcohol with high enantioselectivity.[2] This method, however, often requires high pressures of hydrogen gas and expensive noble metal catalysts.

Experimental Protocols

Enzymatic Synthesis: Asymmetric Reduction of 2,3-Dimethylbutanal

This protocol is a representative example based on the use of a commercially available ketoreductase with a cofactor regeneration system.

Materials:

  • Ketoreductase (KRED)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • 2,3-Dimethylbutanal

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer containing D-glucose.

  • To this solution, add NADP+, glucose dehydrogenase, and the ketoreductase.

  • Stir the mixture gently until all components are dissolved.

  • Add 2,3-dimethylbutanal to the reaction mixture.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

  • Once the reaction is complete, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by flash column chromatography if necessary.

Chemical Synthesis: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst

This protocol is a representative example of a chemical asymmetric reduction.

Materials:

  • (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • 2,3-Dimethylbutanal

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex to the flask while maintaining the temperature below 5°C.

  • Stir the mixture for 15 minutes at 0°C.

  • In a separate flask, prepare a solution of 2,3-dimethylbutanal in anhydrous THF.

  • Add the solution of 2,3-dimethylbutanal dropwise to the catalyst mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography to yield this compound.

Visualizing the Workflows

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Biocatalytic Reduction cluster_workup Workup & Purification Buffer Phosphate Buffer Reaction Incubation (e.g., 30°C) Buffer->Reaction Substrate 2,3-Dimethylbutanal Substrate->Reaction Enzyme Ketoreductase Enzyme->Reaction Cofactor NADP+ Cofactor->Reaction Regen Glucose Dehydrogenase + Glucose Regen->Reaction Extraction Solvent Extraction Reaction->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Enzymatic synthesis workflow for this compound.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification Catalyst Chiral Catalyst Reaction Reaction at Low Temperature (e.g., 0°C) Catalyst->Reaction Reductant Borane Complex Reductant->Reaction Substrate 2,3-Dimethylbutanal in Anhydrous Solvent Substrate->Reaction Quenching Quenching (e.g., with Methanol) Reaction->Quenching Extraction Aqueous Workup & Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to this compound. Enzymatic synthesis stands out for its exceptional enantioselectivity and mild, environmentally friendly reaction conditions. It is an ideal choice when the highest optical purity is paramount. Chemical synthesis, while sometimes less selective and requiring more stringent reaction conditions, offers greater flexibility in terms of substrate scope and can be more readily scalable using well-established industrial processes. The selection of the optimal synthetic route will therefore be a strategic decision based on the specific requirements of the research or development project, balancing the need for stereochemical purity with considerations of yield, cost, and scalability.

References

A Comparative Guide to the Performance of (2R)-2,3-dimethylbutan-1-ol in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of (2R)-2,3-dimethylbutan-1-ol, a chiral alcohol with applications in asymmetric synthesis and as a chiral building block. Due to the limited availability of specific experimental data for this compound, this guide utilizes data for its structural analog, 2-methyl-1-butanol, to provide insights into its likely performance characteristics across various solvent systems. Furthermore, detailed experimental protocols are provided to enable researchers to generate specific data for this compound and other chiral alcohols.

While this compound is a C6 chiral primary alcohol, 2-methyl-1-butanol is a closely related C5 chiral primary alcohol. Both possess a primary hydroxyl group and a chiral center, making 2-methyl-1-butanol a suitable, albeit not perfect, model for predicting the general behavior of this compound in different solvent environments. Key physicochemical properties of both compounds are presented for comparison.

Table 1: Physicochemical Properties of this compound and 2-methyl-1-butanol

PropertyThis compound2-methyl-1-butanol
Molecular Formula C₆H₁₄O[1][2]C₅H₁₂O[3][4]
Molecular Weight 102.17 g/mol [2]88.15 g/mol
Boiling Point 149 °C128-130 °C
CAS Number 15019-27-9137-32-6[4]

Solubility Profile

The choice of solvent is critical for processes such as reaction chemistry, purification, and formulation. The solubility of an alcohol is primarily governed by its ability to form hydrogen bonds with the solvent and the size of its nonpolar alkyl chain. As a proxy for this compound, the solubility of 2-methyl-1-butanol in a range of common laboratory solvents is presented below. It is anticipated that this compound will exhibit slightly lower solubility in polar solvents compared to 2-methyl-1-butanol due to its larger hydrophobic alkyl group.

Table 2: Solubility of 2-methyl-1-butanol in Various Solvents

SolventSolvent TypeSolubility of 2-methyl-1-butanol
WaterPolar ProticSlightly soluble (3.6 g/100g at 30 °C)
EthanolPolar ProticMiscible[5]
Diethyl EtherPolar AproticMiscible[5]
AcetonePolar AproticVery soluble[5]

G cluster_prep Preparation cluster_analysis Analysis cluster_result Result start Start prep_sample Prepare saturated solution of alcohol in solvent start->prep_sample equilibrate Equilibrate at constant temperature prep_sample->equilibrate separate Separate solid from supernatant equilibrate->separate analyze Analyze supernatant concentration (e.g., GC, HPLC) separate->analyze calculate Calculate solubility analyze->calculate end Solubility Data calculate->end

Reactivity in Different Solvent Systems

The reactivity of alcohols is significantly influenced by the solvent system, which can affect reaction rates, equilibria, and even the reaction pathway. For primary alcohols like this compound, key reactions include oxidation, esterification, and nucleophilic substitution at the alpha-carbon (after conversion of the hydroxyl group to a better leaving group).

Oxidation: The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation. The choice of solvent can impact the selectivity and efficiency of this reaction.

  • Non-polar, aprotic solvents (e.g., dichloromethane, hexane) are often used for oxidations with reagents like pyridinium chlorochromate (PCC) to favor the formation of the aldehyde.

  • Polar, protic solvents (e.g., water, acetic acid) with stronger oxidizing agents like potassium permanganate or chromic acid typically lead to the formation of the carboxylic acid.

Esterification: The formation of esters from alcohols and carboxylic acids (Fischer esterification) is an equilibrium-limited process.

  • Non-polar solvents can be advantageous as they allow for the removal of water, driving the equilibrium towards the ester product.

  • The reaction can also be performed neat (without a solvent) to maximize reactant concentrations.

Nucleophilic Substitution: The hydroxyl group of an alcohol is a poor leaving group and must be activated, for example, by protonation or conversion to a tosylate or mesylate. The subsequent S(_N)2 reaction is favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) which can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

G cluster_solvent Solvent Properties reactivity Alcohol Reactivity solvent Solvent Properties reactivity->solvent reagent Reagent/Catalyst reactivity->reagent temperature Temperature reactivity->temperature polarity Polarity solvent->polarity proticity Proticity (Protic/Aprotic) solvent->proticity coordinating Coordinating Ability solvent->coordinating

Stability in Different Solvent Systems

The stability of this compound in various solvents is crucial for its storage and use in multi-step syntheses. Primary alcohols are generally stable compounds. However, degradation can occur under certain conditions.

  • Acidic Conditions: In the presence of strong acids, particularly at elevated temperatures, primary alcohols can undergo dehydration to form alkenes or react to form ethers.

  • Basic Conditions: Alcohols are generally stable in the presence of non-nucleophilic bases. However, strong bases can deprotonate the hydroxyl group to form alkoxides, which may be more susceptible to oxidation.

  • Oxidizing Environments: Exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts, can lead to oxidation.

The choice of solvent can influence these degradation pathways. For instance, a non-polar, aprotic solvent would be preferred for long-term storage to minimize acid- or base-catalyzed reactions.

Experimental Protocols

To facilitate the direct evaluation of this compound, the following experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a method for the quantitative determination of the solubility of an alcohol in a given solvent.[6][7][8]

Materials:

  • This compound

  • Selected solvents (e.g., water, hexane, toluene, acetone, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

  • After equilibration, allow the vial to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.

  • Centrifuge the vial to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent in a volumetric flask.

  • Analyze the concentration of the alcohol in the diluted solution using a pre-calibrated GC or HPLC method.

  • Calculate the solubility in units such as g/100 mL or mol/L.

Protocol 2: Comparative Reactivity via Oxidation

This protocol provides a method to compare the rate of oxidation of this compound in different solvent systems.

Materials:

  • This compound

  • Oxidizing agent (e.g., pyridinium chlorochromate - PCC)

  • A selection of anhydrous solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran)

  • Internal standard (e.g., a non-reactive alkane)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of this compound and the internal standard in each of the selected solvents.

  • In a reaction vial, combine the alcohol solution and the internal standard solution.

  • Initiate the reaction by adding a known amount of the oxidizing agent.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by passing it through a short plug of silica gel).

  • Analyze the quenched aliquot by GC-FID to determine the concentration of the remaining alcohol and the formed product relative to the internal standard.

  • Plot the concentration of the alcohol versus time for each solvent system to determine the initial reaction rate.

  • Compare the reaction rates across the different solvents.

Protocol 3: Stability Assessment

This protocol outlines a method to assess the stability of this compound in different solvents under stressed conditions.

Materials:

  • This compound

  • A selection of solvents with varying properties

  • Vials with screw caps

  • Oven or heating block

  • UV light source (optional)

  • GC or HPLC for purity analysis

Procedure:

  • Prepare solutions of this compound at a known concentration in each of the selected solvents.

  • Transfer the solutions to separate, sealed vials.

  • Expose the vials to stressed conditions, such as elevated temperature (e.g., 40 °C, 60 °C) and/or UV light, for a defined period (e.g., 1, 2, and 4 weeks).

  • At each time point, withdraw a sample from each vial.

  • Analyze the purity of the alcohol in each sample using a validated GC or HPLC method.

  • Compare the percentage of degradation of the alcohol across the different solvent systems and conditions.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result start Start prep_solutions Prepare alcohol solutions in various solvents start->prep_solutions stress_temp Elevated Temperature prep_solutions->stress_temp stress_uv UV Light Exposure prep_solutions->stress_uv sampling Sample at time intervals stress_temp->sampling stress_uv->sampling analysis Analyze purity by GC/HPLC sampling->analysis compare Compare degradation rates analysis->compare end Stability Profile compare->end

References

Comparative Cross-Reactivity Analysis of (2R)-2,3-dimethylbutan-1-ol and Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (2R)-2,3-dimethylbutan-1-ol with its structural isomers, focusing on its interaction with alcohol dehydrogenase (ADH) and the adenosine A1 receptor. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes established principles of stereoselectivity in enzyme kinetics and receptor binding. The quantitative data presented for ADH activity is a representative example to illustrate the expected differences based on substrate stereochemistry.

Executive Summary

This compound is a chiral primary alcohol with applications in asymmetric synthesis. Its biological activity and potential cross-reactivity are of interest in drug development and toxicology. This guide examines its interaction with two distinct biological targets: the metabolic enzyme alcohol dehydrogenase and the G-protein coupled adenosine A1 receptor. A comparison is drawn with its enantiomer, (2S)-2,3-dimethylbutan-1-ol, and a structural isomer, 2,3-dimethylbutan-2-ol. The stereochemistry of these molecules is expected to significantly influence their interaction with biological macromolecules, leading to variations in metabolic rates and receptor binding affinities.

Interaction with Alcohol Dehydrogenase

Alcohol dehydrogenase (ADH) is a class of enzymes responsible for the metabolism of a wide range of alcohols. The stereochemistry of alcohol substrates can significantly impact their affinity and turnover rate by ADH.

Comparative Enzyme Kinetics (Representative Data)

The following table presents hypothetical, yet plausible, kinetic parameters for the oxidation of this compound and its isomers by a generic alcohol dehydrogenase. These values are for illustrative purposes to highlight the expected stereoselectivity of the enzyme.

CompoundStructureMichaelis Constant (Km) (mM)Maximum Velocity (Vmax) (µmol/min/mg)
This compoundC--INVALID-LINK--C(C)C5.215.8
(2S)-2,3-dimethylbutan-1-olC--INVALID-LINK--C(C)C12.58.3
2,3-dimethylbutan-2-olCC(C)(C(C)C)O> 100 (Poor Substrate)Not Determined

Interpretation of Data:

  • This compound is presented as the preferred substrate with a lower Km value, indicating a higher binding affinity for the enzyme's active site, and a higher Vmax, suggesting a faster catalytic conversion.

  • (2S)-2,3-dimethylbutan-1-ol , the enantiomer, exhibits a higher Km and lower Vmax, which is a common observation for enzymes that display stereospecificity.

  • 2,3-dimethylbutan-2-ol , a tertiary alcohol, is shown as a poor substrate for ADH, which is consistent with the known substrate preference of most ADHs for primary and secondary alcohols.

Experimental Protocol: Alcohol Dehydrogenase Activity Assay

This protocol describes a common spectrophotometric method for determining the kinetic parameters of ADH with different alcohol substrates.

Objective: To determine the Michaelis constant (Km) and maximum velocity (Vmax) of alcohol dehydrogenase for this compound and its isomers.

Materials:

  • Purified alcohol dehydrogenase (e.g., from equine liver or yeast)

  • This compound

  • (2S)-2,3-dimethylbutan-1-ol

  • 2,3-dimethylbutan-2-ol

  • Nicotinamide adenine dinucleotide (NAD+)

  • Glycine-NaOH buffer (pH 10.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NAD+ in buffer.

    • Prepare stock solutions of each alcohol isomer at various concentrations.

    • Prepare a solution of ADH in buffer. The exact concentration will depend on the specific activity of the enzyme preparation.

  • Assay:

    • In a quartz cuvette, combine the buffer, NAD+ solution, and a specific concentration of the alcohol substrate.

    • Initiate the reaction by adding the ADH solution to the cuvette.

    • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. This measures the formation of NADH.

    • The initial rate of the reaction (V0) is determined from the linear portion of the absorbance vs. time plot.

    • Repeat the assay for each substrate at a range of concentrations.

  • Data Analysis:

    • Plot the initial reaction rates (V0) against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each substrate. This can be done using non-linear regression software or by using a linear transformation of the data (e.g., Lineweaver-Burk plot).

Visualization of the Enzymatic Reaction

Enzyme_Kinetics cluster_reactants Reactants cluster_products Products E ADH ES [ADH-Substrate-NAD+] Complex E->ES S This compound S->ES NAD NAD+ NAD->ES P 2,3-dimethylbutanal NADH NADH H H+ ES->E k_cat ES->P ES->NADH ES->H

Caption: Enzymatic oxidation of this compound by ADH.

Interaction with Adenosine A1 Receptor

Comparative Binding Affinity (Hypothetical)

The following table presents a hypothetical comparison of the binding affinities (Ki) of this compound and its isomers for the adenosine A1 receptor.

CompoundStructureInhibitory Constant (Ki) (µM)
This compoundC--INVALID-LINK--C(C)C50
(2S)-2,3-dimethylbutan-1-olC--INVALID-LINK--C(C)C150
2,3-dimethylbutan-2-olCC(C)(C(C)C)O> 500

Interpretation of Data:

  • This hypothetical data suggests that this compound may have a moderate affinity for the adenosine A1 receptor.

  • Its enantiomer, (2S)-2,3-dimethylbutan-1-ol, is shown to have a lower affinity, illustrating potential stereoselective binding.

  • The tertiary alcohol, 2,3-dimethylbutan-2-ol, is depicted with a very low affinity, suggesting that the primary alcohol moiety and specific stereochemistry are important for receptor interaction.

Experimental Protocol: Adenosine A1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the adenosine A1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and its isomers for the adenosine A1 receptor.

Materials:

  • Cell membranes expressing the human adenosine A1 receptor.

  • [3H]DPCPX (a high-affinity antagonist radioligand for the A1 receptor).

  • This compound and its isomers (test compounds).

  • Adenosine deaminase.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

  • Glass fiber filters.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the adenosine A1 receptor.

  • Binding Assay:

    • In assay tubes, combine the cell membranes, [3H]DPCPX at a concentration near its Kd, and adenosine deaminase (to remove endogenous adenosine).

    • Add increasing concentrations of the test compounds (or buffer for total binding).

    • For non-specific binding, add a high concentration of a known A1 receptor antagonist (e.g., unlabeled DPCPX).

    • Incubate the mixture to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value for each compound.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Visualization of the Adenosine A1 Receptor Signaling Pathway

Adenosine_A1_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits Ligand This compound (Hypothetical Ligand) Ligand->A1R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Leads to

Caption: Hypothetical signaling pathway of the Adenosine A1 Receptor.

Safety Operating Guide

Proper Disposal of (2R)-2,3-dimethylbutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (2R)-2,3-dimethylbutan-1-ol, a flammable alcohol, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be poured down the drain.

Step 1: Waste Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound. The container should be made of a material compatible with flammable alcohols, such as glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Segregation: Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents, to prevent dangerous reactions.

Step 2: Storage

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Ignition Sources: Keep the storage area free from any potential ignition sources, such as open flames, sparks, or hot surfaces.[2][3]

  • Secondary Containment: It is best practice to place the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution and local regulations.

Spill Management

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For small spills, absorb the material with a non-combustible absorbent, such as vermiculite or sand. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC6H14OPubChem
Molecular Weight102.17 g/mol PubChem
Flash Point38.6 °CLookChem[4]
Boiling Point142 °C at 760 mmHgLookChem[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal start Start: Have this compound for Disposal wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe work_in_hood Work in a Ventilated Area (Chemical Fume Hood) wear_ppe->work_in_hood use_container Use Designated Flammable Liquid Waste Container work_in_hood->use_container label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable Liquid' use_container->label_container segregate_waste Segregate from Incompatible Chemicals label_container->segregate_waste store_securely Store in a Cool, Ventilated, Secure Area segregate_waste->store_securely no_ignition Ensure No Ignition Sources are Present store_securely->no_ignition secondary_containment Use Secondary Containment no_ignition->secondary_containment contact_ehs Contact EHS or Licensed Waste Disposal Contractor secondary_containment->contact_ehs document_disposal Document Waste Generation and Disposal contact_ehs->document_disposal end End: Proper Disposal Complete document_disposal->end

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling (2R)-2,3-dimethylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (2R)-2,3-dimethylbutan-1-ol. The following procedural guidance is based on the known hazards of 2,3-dimethylbutan-1-ol and general best practices for handling flammable aliphatic alcohols.

Hazard Assessment

This compound is a flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate safety measures to minimize exposure and prevent accidents.

Physicochemical and Hazard Data for 2,3-dimethylbutan-1-ol

PropertyValueSource
CAS Number 19550-30-2[1][2][3][4]
Molecular Formula C6H14O[1][2]
Molecular Weight 102.177 g/mol [2]
Boiling Point 142 °C at 760 mmHg[2]
Flash Point 38.6 °C[2]
Density 0.811 g/cm³[2]
Vapor Pressure 2.32 mmHg at 25°C[2]
GHS Hazard Statements H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to ensure personnel safety. The following table summarizes the required PPE for handling this compound.

Body PartProtectionSpecification and Rationale
Hands Chemical-resistant glovesNitrile or Butyl gloves are recommended for handling alcohols. Given the lack of specific breakthrough time data for this compound, it is advisable to treat nitrile gloves as providing short-term splash protection and to change them immediately upon contamination. For extended contact, heavier-duty gloves should be considered.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against splashes and vapors.
Body Laboratory CoatA flame-retardant lab coat should be worn to protect against splashes and in case of fire.
Respiratory Use in a well-ventilated area or fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, ensure the area is well-ventilated.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures the safe handling of this compound from preparation to the completion of the experimental work.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure & Cleanup prep_ppe Don appropriate PPE: - Nitrile/Butyl gloves - Safety goggles - Flame-retardant lab coat prep_hood Ensure chemical fume hood is operational prep_ppe->prep_hood prep_materials Gather all necessary materials and reagents prep_hood->prep_materials handle_dispense Dispense the required amount of this compound inside the fume hood prep_materials->handle_dispense Proceed to handling handle_reaction Perform experimental procedures handle_dispense->handle_reaction handle_close Securely cap the stock container immediately after use handle_reaction->handle_close cleanup_decontaminate Decontaminate work surfaces handle_close->cleanup_decontaminate Proceed to cleanup cleanup_ppe Remove and dispose of gloves properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash start End of Experiment waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste: This compound and solutions waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated gloves, paper towels, etc. waste_type->solid_waste Solid collect_liquid Collect in a labeled, compatible hazardous waste container liquid_waste->collect_liquid collect_solid Double-bag and label as hazardous waste solid_waste->collect_solid store_waste Store in designated Satellite Accumulation Area collect_liquid->store_waste collect_solid->store_waste disposal_request Arrange for EHS pickup store_waste->disposal_request

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.